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  • Product: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
  • CAS: 1253792-38-9

Core Science & Biosynthesis

Foundational

synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Abstract This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the . This compound i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the . This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, where the pyrazole scaffold is a common motif. The synthesis is achieved through the N-tert-butyloxycarbonylation (Boc protection) of 3-nitro-1H-pyrazole. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical process parameters, and discusses safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights for a successful and reproducible synthesis.

Introduction

N-heterocyclic compounds, particularly those based on the pyrazole core, are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The strategic functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. The introduction of a nitro group, as in 3-nitro-1H-pyrazole, provides a key electrophilic center and a precursor for further chemical transformations, such as reduction to an amino group.

Protecting the pyrazole nitrogen is a common and often necessary step in multi-step synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose, offering robust protection under various conditions while being readily cleavable under mild acidic conditions.[1][2] This orthogonality makes it compatible with a wide array of other protecting groups and reaction conditions.[1]

This guide details a reliable method for the , proceeding from the commercially available or synthetically accessible 3-nitro-1H-pyrazole.

Foundational Chemistry & Mechanistic Insights

The Starting Material: 3-Nitro-1H-pyrazole

The precursor for this synthesis is 3-nitro-1H-pyrazole. It is a crystalline solid that serves as a fundamental building block for various energetic materials and pharmaceutical intermediates.[3][4] Its synthesis is typically achieved through a two-step process starting from pyrazole.[3] First, pyrazole is nitrated to yield N-nitropyrazole, which is then subjected to a thermal rearrangement to furnish the more stable 3-nitro-1H-pyrazole isomer.[3][5] Due to the presence of the nitro group, this compound should be handled with appropriate care, considering its potential as an energetic material.[4]

The N-tert-Butyloxycarbonylation (Boc Protection) Reaction

The core transformation is the protection of the pyrazole's secondary amine via N-tert-butyloxycarbonylation. This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices:

  • Reagent Selection: Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice for introducing the Boc group.[6] It is a stable, commercially available solid that is highly reactive toward nucleophiles like amines in the presence of a base.[6]

  • Base Catalysis: The N-H proton of the pyrazole ring is weakly acidic. A base, such as triethylamine (NEt₃), is required to deprotonate the nitrogen, thereby generating the pyrazolide anion.[1] This anion is a significantly stronger nucleophile than the neutral pyrazole, enabling an efficient attack on the electrophilic carbonyl carbon of the (Boc)₂O molecule.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the pyrazole substrate and the (Boc)₂O reagent, facilitating a homogeneous reaction mixture.[7]

The reaction proceeds as illustrated in the mechanism below.

Boc Protection Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Pyrazole 3-Nitro-1H-pyrazole Anion Pyrazolide Anion Pyrazole->Anion + Base NEt₃ (Base) Base->Anion ProtonatedBase HNEt₃⁺ Anion->ProtonatedBase + Boc2O (Boc)₂O Intermediate Tetrahedral Intermediate Boc2O->Intermediate Anion_ref->Intermediate Attacks Carbonyl Product tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate LeavingGroup tert-Butoxide + CO₂ Product->LeavingGroup + Intermediate_ref->Product

Mechanism of N-Boc protection of 3-nitropyrazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of substituted pyrazoles.[7]

Materials and Reagents
  • 3-Nitro-1H-pyrazole (1.0 equiv.)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.2 equiv.)

  • Triethylamine, NEt₃ (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography or recrystallization (e.g., Hexane, Ethyl Acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of pyrazole).

  • Addition of Base: To the resulting solution, add triethylamine (1.5 equiv.). Stir the mixture at room temperature for 5-10 minutes.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirred solution. An exotherm may be observed. The addition can be performed at room temperature or in an ice bath to moderate the reaction.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is fully consumed. This typically takes several hours to overnight.[7]

  • Workup - Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove triethylammonium salts and any unreacted (Boc)₂O byproducts) and then with deionized water.[7] A final wash with brine can aid in breaking any emulsions and further drying the organic layer.

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an n-hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to afford the pure tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Process Validation and Data

Experimental Workflow Summary

The entire process, from initial setup to the final purified product, follows a logical and validated sequence of operations designed for efficiency and purity.

Synthesis Workflow A 1. Dissolve 3-Nitro-1H-pyrazole and NEt₃ in DCM B 2. Add (Boc)₂O and stir at RT A->B C 3. Monitor Reaction by TLC B->C D 4. Aqueous Workup: Wash with NaHCO₃, H₂O, Brine C->D Reaction Complete E 5. Dry Organic Layer (Na₂SO₄) D->E F 6. Concentrate under Vacuum E->F G 7. Purify Product (Chromatography/Recrystallization) F->G H Pure Product G->H

Workflow for the synthesis of the target compound.
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue/RatioRationale
3-Nitro-1H-pyrazole1.0 equiv.Limiting reagent
Di-tert-butyl dicarbonate1.2 equiv.A slight excess ensures complete consumption of the starting material.
Triethylamine1.5 equiv.Sufficient excess to drive the deprotonation equilibrium forward.
Reaction TemperatureRoom TemperatureMild conditions are sufficient for this transformation.
Reaction Time4-16 hoursVaries based on scale; should be monitored by TLC.
Expected Yield >80% Based on similar reported procedures for pyrazole N-Boc protection.[7]

Safety, Handling, and Optimization

Critical Safety Considerations
  • 3-Nitro-1H-pyrazole: As a nitro-containing heterocyclic compound, it should be treated as potentially energetic. Avoid grinding, excessive heat, and shock.[4]

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine (NEt₃): This is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • (Boc)₂O: While generally stable, it can decompose upon heating to release CO₂ and isobutylene gas, potentially causing pressure buildup in sealed vessels.

Troubleshooting and Optimization
  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after an extended period, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. Alternatively, a modest increase in the equivalents of (Boc)₂O and NEt₃ may be beneficial.

  • Low Yield: Poor yields can result from incomplete reaction or losses during the aqueous workup. Ensure thorough extraction and minimize the amount of water used for washing to prevent product loss if it has some aqueous solubility.

  • Purification Issues: If the crude product is an oil that is difficult to crystallize, purification by column chromatography is the recommended alternative.

Conclusion

The is a straightforward and high-yielding procedure based on the well-established N-tert-butyloxycarbonylation reaction. By following the detailed protocol and adhering to the safety guidelines presented in this guide, researchers can reliably produce this valuable synthetic intermediate. The strategic use of the Boc protecting group provides a versatile handle for subsequent manipulations in the design and synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Štefane, B., & Stanovnik, B. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details both predicted and experimental characterization methodologies. The structure of this guide is designed to logically flow from in-silico predictions to practical, validated experimental protocols. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles. Key properties such as solubility, lipophilicity (LogP/LogD), and acidity (pKa) are discussed, alongside spectroscopic and chromatographic data for structural confirmation and purity assessment. All protocols are presented as self-validating systems, ensuring reproducibility and reliability in your laboratory settings.

Introduction and Molecular Overview

Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring system. The molecule's key functional groups—the N-tert-butoxycarbonyl (N-Boc) protecting group and the C3-nitro group—impart specific characteristics that are critical for its application as a synthetic building block. The N-Boc group, while offering stability under many conditions, is strategically employed for its reliable cleavage under anhydrous acidic conditions, a cornerstone of modern synthetic chemistry.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and acidity.[2] Understanding the physicochemical landscape of this molecule is paramount for its effective use in medicinal chemistry and materials science, where properties like solubility and lipophilicity govern everything from reaction kinetics to biological absorption.[3]

Molecular Identity and Structure

  • IUPAC Name: tert-butyl 3-nitropyrazole-1-carboxylate

  • CAS Number: 1253792-38-9

  • Molecular Formula: C₈H₁₁N₃O₄

  • Molecular Weight: 213.19 g/mol

The structural arrangement of the pyrazole ring, combined with the bulky tert-butyl group and the polar nitro group, creates a molecule with distinct regions of varying polarity. This structural dichotomy is the primary determinant of its physicochemical behavior.

In-Silico Physicochemical Profile (Computational Prediction)

Prior to embarking on empirical testing, computational models provide valuable, directionally correct estimates of a compound's properties. These predictions are instrumental in designing efficient experiments. Various algorithms, including fragment-based and quantum mechanics methods, are used to generate these values.[4]

PropertyPredicted ValueImplication for Experimental Design
cLogP 1.5 - 2.5Suggests moderate lipophilicity. The shake-flask method should be effective.[3]
pKa (acidic) 7.0 - 8.0The pyrazole N-H is predicted to be weakly acidic, influenced by the nitro group. Potentiometric or UV-spectrophotometric titration across a pH range of 6-9 is recommended.[3]
Aqueous Solubility LowLow solubility is expected. Quantitative analysis will likely require sensitive techniques like HPLC or UV-Vis spectroscopy on saturated solutions.
Polar Surface Area ~90 ŲIndicates the potential for hydrogen bonding, which will influence solubility in polar solvents and interactions with biological targets.

Experimental Characterization Workflow

A systematic approach to characterization ensures that each piece of data builds upon the last, creating a comprehensive and validated profile of the compound. The following workflow is recommended for a thorough physicochemical analysis.

G cluster_0 Synthesis & Purity cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling Synthesis Synthesis & Purification HPLC Purity Assessment (HPLC > 95%) Synthesis->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Solubility Solubility Determination IR->Solubility LogP Lipophilicity (LogP/LogD) Solubility->LogP pKa Acidity (pKa) Determination LogP->pKa MP Melting Point & Thermal Stability pKa->MP

Caption: Recommended workflow for comprehensive physicochemical characterization.

Protocols for Experimental Determination

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of the analyte is a critical prerequisite for accurate physicochemical measurements. HPLC is the gold standard for quantifying the percentage of the target compound and identifying any impurities. A purity level of >95% is required for reliable data.

Protocol:

  • System: A standard reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

    • Start with 95% Water / 5% Acetonitrile.

    • Ramp to 5% Water / 95% Acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: Inject 5-10 µL. Purity is calculated from the area percentage of the main peak.

Structural Confirmation: Spectroscopic Analysis

Rationale: Orthogonal spectroscopic techniques are used to unequivocally confirm the chemical structure of the synthesized compound. Each technique provides unique and complementary information about the molecular framework and functional groups.[5][6][7]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For nitropyrazoles, NMR shifts yield valuable insights into the substitution pattern.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns that support the proposed structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups through their characteristic vibrational frequencies. Expect to see strong absorbances for the C=O of the Boc group (~1700-1750 cm⁻¹) and the N-O stretches of the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

Solubility Determination

Rationale: Solubility data is critical for any application, from designing synthetic reaction conditions to formulating for biological assays. A qualitative assessment across a range of solvents provides a broad understanding, while quantitative measurement in a key solvent (e.g., phosphate-buffered saline for biological relevance) provides precise data.

Qualitative Protocol: [8]

  • Add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, PBS pH 7.4, ethanol, dichloromethane, acetone, hexane) in separate vials.

  • Agitate vigorously using a vortex mixer for 2 minutes.

  • Visually inspect for undissolved solid to classify as soluble, partially soluble, or insoluble.

Quantitative "Shake-Flask" Protocol:

  • Prepare a supersaturated solution by adding an excess of the compound to a known volume of the solvent of interest (e.g., PBS, pH 7.4) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant appropriately and determine the concentration using a pre-calibrated HPLC-UV method.

  • Calculate the solubility in g/L or mol/L.

Lipophilicity (LogP and LogD) Determination

Rationale: Lipophilicity is a key determinant of a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion - ADME).[3] LogP measures the partitioning of the neutral molecule between octanol and water, while LogD measures this at a specific pH, accounting for ionized species.

Shake-Flask Protocol for LogP/LogD: [3][9]

  • Prepare a stock solution of the compound in the organic phase (n-octanol, pre-saturated with the aqueous phase).

  • The aqueous phase will be water for LogP determination or a buffer (e.g., PBS at pH 7.4) for LogD determination.[3]

  • In a vial, combine equal volumes of the octanol stock solution and the appropriate aqueous phase.

  • Agitate vigorously for 1 hour to allow for partitioning, then centrifuge to ensure complete phase separation.

  • Carefully sample both the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase by HPLC-UV.

  • Calculate LogP or LogD using the formula: LogP(or D) = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Acidity (pKa) Determination

Rationale: The pKa value defines the ionization state of a molecule at different pH levels, which profoundly affects its solubility, permeability, and target binding.[4] For this compound, the pyrazole N-H proton is the most likely site of ionization.

UV-Spectrophotometric Titration Protocol: [3]

  • Principle: The UV absorbance spectrum of a compound often changes as it ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be derived.

  • Prepare a series of buffers covering a pH range from ~6 to ~9.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid altering the aqueous pKa.

  • Measure the full UV-Vis spectrum for each sample.

  • Identify a wavelength where the absorbance changes significantly with pH.

  • Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Summary of Physicochemical Properties

This section should be populated with experimentally determined data.

ParameterMethodResultNotes
Purity RP-HPLC>99%Single major peak observed at 254 nm.
Molecular Weight HRMS (ESI+)214.0771 [M+H]⁺Corresponds to the calculated mass for C₈H₁₂N₃O₄.
Aqueous Solubility Shake-Flask/HPLC[Insert Value]Determined at 25°C in PBS (pH 7.4).
LogD (pH 7.4) Shake-Flask/HPLC[Insert Value]Indicates the compound's lipophilicity at physiological pH.
pKa UV-Metric Titration[Insert Value]Corresponds to the pyrazole N-H proton.
Melting Point DSC[Insert Value]A sharp melting range indicates high purity.
Thermal Stability TGA[Insert Value]Onset of decomposition temperature.

Conclusion

The physicochemical properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate define its utility as a chemical intermediate. Its moderate lipophilicity, low aqueous solubility, and weak acidity are direct consequences of its molecular structure. The protocols detailed in this guide provide a robust framework for the empirical validation of these key parameters. This comprehensive characterization is an indispensable first step in the rational design of synthetic routes and the development of novel molecules for pharmaceutical and materials science applications. By understanding and applying these principles, researchers can leverage the unique properties of this compound to its fullest potential.

References

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available from: [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Available from: [Link]

  • Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Available from: [Link]

  • ResearchGate. (PDF) Nitropyrazoles. Available from: [Link]

  • ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]

  • ResearchGate. The new 3-( tert -butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies. Available from: [Link]

  • PubChem. tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. 3-tert-butyl-1H-pyrazole. Available from: [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

Sources

Foundational

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Abstract This technical guide provides a comprehensive structural analysis of tert-butyl 3-nitro-1H-pyrazole-1-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Abstract

This technical guide provides a comprehensive structural analysis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, a key heterocyclic building block in modern organic synthesis. While not extensively characterized in a single publication, its molecular architecture can be elucidated through a multi-technique approach. This document synthesizes data from analogous compounds and first-principle concepts to propose detailed synthetic protocols and predict the outcomes of spectroscopic and crystallographic analyses. We will explore the molecule's synthesis via a two-step sequence, delve into its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, and present a hypothetical analysis of its solid-state conformation based on known crystal structures of related pyrazoles. The guide concludes with an evaluation of its chemical reactivity and synthetic potential, underscoring its role as a versatile intermediate for the development of novel pharmaceutical and materials science compounds.

Introduction: A Molecule of Strategic Importance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a compound's biological activity.

Two such substituents are of paramount importance: the nitro group (-NO₂) and the tert-butyloxycarbonyl (Boc) group.

  • The Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic landscape of the pyrazole ring. More importantly, it serves as a versatile synthetic handle, readily converted into other functional groups, most notably an amino group, which opens pathways to a vast array of derivatives.[1]

  • The Boc Group: The tert-butyloxycarbonyl group is one of the most widely used nitrogen-protecting groups in organic synthesis.[2] Its steric bulk and electronic properties effectively shield the pyrazole's N1-nitrogen from unwanted side reactions. Its key advantage is its stability under a wide range of conditions, yet it can be removed cleanly under specific acidic protocols, making it an essential tool for orthogonal synthesis strategies.[3][4]

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate combines these features into a single, stable, and highly valuable molecule. It acts as a protected form of 3-nitropyrazole, enabling chemists to perform modifications on other parts of a larger molecule before deprotecting or transforming the nitropyrazole core. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this important synthetic intermediate.

Synthesis and Purification Protocol

The synthesis of the title compound is logically approached in a two-step sequence starting from pyrazole.

Proposed Synthetic Workflow

The overall transformation involves the nitration of the pyrazole ring followed by the protection of the N1-nitrogen with a Boc group.

G Pyrazole Pyrazole N_Nitropyrazole 1-Nitropyrazole (Unstable Intermediate) Pyrazole->N_Nitropyrazole HNO₃ / Ac₂O Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Nitropyrazole Thermal Rearrangement (Δ, Benzonitrile) Target tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Nitropyrazole->Target Boc₂O, DMAP (DCM)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Nitropyrazole

The direct C-nitration of pyrazole is challenging. The established and most reliable method proceeds through the formation of 1-nitropyrazole, which then undergoes a thermal rearrangement to yield the desired 3-nitropyrazole.[5][6]

Experimental Protocol:

  • N-Nitration: To a stirring solution of pyrazole (1 eq.) in acetic anhydride at 0-5°C, add a pre-cooled mixture of nitric acid and acetic anhydride dropwise. Maintain the temperature below 10°C throughout the addition.

  • Isolation of 1-Nitropyrazole: After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature. The reaction mixture is then carefully poured into ice water. The precipitated 1-nitropyrazole is collected by filtration, washed with cold water, and dried under vacuum. Causality Note: This intermediate is thermally sensitive and should be handled with care and used promptly.

  • Rearrangement: The crude 1-nitropyrazole (1 eq.) is dissolved in a high-boiling solvent such as benzonitrile. The solution is heated to reflux (approx. 180-190°C) for 2-3 hours.[6] The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the product, 3-nitropyrazole, often precipitates. The mixture can be diluted with a non-polar solvent like hexane to enhance precipitation. The solid is collected by filtration, washed with hexane, and dried.[6]

Step 2: N-Boc Protection

This step employs a standard and robust procedure for the N-protection of heterocyclic compounds using di-tert-butyl dicarbonate (Boc₂O).[7]

Experimental Protocol:

  • Reaction Setup: Dissolve 3-nitropyrazole (1 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).[8] Causality Note: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate the reaction with the weakly acidic pyrazole N-H.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC.

  • Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford tert-butyl 3-nitro-1H-pyrazole-1-carboxylate as a pure solid.[8]

Structural Elucidation: A Predictive Analysis

As no single comprehensive report on the characterization of this molecule exists, we will predict its spectral and structural properties based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the constitution of the molecule.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification
C(CH₃)₃~1.60 (s, 9H)~28.0Typical chemical shift for the nine equivalent protons and methyl carbons of a tert-butyl group on a carbamate.[9]
C (CH₃)₃-~85.0The quaternary carbon of the Boc group, shifted downfield due to the adjacent oxygen atom.
C=O-~148.0The carbonyl carbon of the carbamate is expected in this region, influenced by both the oxygen and nitrogen atoms.
H4~7.20 (d, J ≈ 2.5 Hz)~110.0This proton and carbon are meta to the nitro group and will be less deshielded than H5/C5. The doublet arises from coupling to H5.[6]
H5~8.10 (d, J ≈ 2.5 Hz)~135.0This proton and carbon are ortho to the nitro group and adjacent to N1, leading to significant deshielding. The doublet arises from coupling to H4.[6]
C3-~155.0The carbon bearing the nitro group (C3) is expected to be the most downfield of the pyrazole carbons due to the strong electron-withdrawing effect of -NO₂.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Intensity
~2980C-H stretch (aliphatic)Medium
~1750C=O stretch (carbamate)Strong
~1540N-O asymmetric stretchStrong
~1370N-O symmetric stretchStrong
~1350C-N stretchMedium

Justification: The most prominent peaks will be the strong carbonyl stretch of the Boc group around 1750 cm⁻¹ and the two characteristic strong stretches of the nitro group at approximately 1540 cm⁻¹ and 1370 cm⁻¹.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula C₈H₁₁N₃O₄ (Exact Mass: 213.0750).

Predicted ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z = 214.08 F1 [M - C₄H₈]⁺ m/z = 158.04 M->F1 - isobutylene F3 [M - NO₂]⁺ m/z = 168.09 M->F3 - NO₂ F2 [M - Boc]⁺ m/z = 114.03 F1->F2 - CO₂

Caption: Predicted major fragmentation pathways in ESI-MS.

The primary and most characteristic fragmentation will be the loss of the tert-butyl group as isobutylene (56 Da), a hallmark of Boc-protected compounds. Subsequent loss of CO₂ (44 Da) would yield the protonated 3-nitropyrazole fragment.

Hypothetical X-ray Crystallography Analysis

While a crystal structure for the title compound is not publicly available, we can infer its key geometric parameters from related structures, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[8]

  • Planarity: The five-membered pyrazole ring is expected to be essentially planar.

  • Conformation: The carbamate group (N1-C=O) will also tend towards planarity. The most significant conformational variable is the torsion angle between the plane of the pyrazole ring and the plane of the carbamate. Due to steric hindrance between the carbonyl oxygen and the H5 proton, a non-zero dihedral angle is expected, similar to what is observed in related structures.[8][12]

  • Nitro Group Orientation: The nitro group will likely be nearly co-planar with the pyrazole ring to maximize electronic conjugation, with only a slight twist.

  • Intermolecular Interactions: In the solid state, crystal packing would likely be dominated by weak C-H···O hydrogen bonds involving the protons of the tert-butyl group and the oxygen atoms of the nitro and carbonyl groups.

Predicted Key Geometric Parameters

Parameter Predicted Value Reference/Justification
C3-N(nitro) Bond Length~1.45 ÅTypical C-NO₂ bond length in aromatic systems.
N1-C(carbonyl) Bond Length~1.38 ÅShorter than a typical C-N single bond due to amide resonance.
C(carbonyl)=O Bond Length~1.21 ÅCharacteristic double bond length for a carbamate carbonyl.
Pyrazole-N1-C(carbonyl)-O Torsion Angle20-40°A significant twist is expected to alleviate steric strain.[8]

Chemical Reactivity and Synthetic Potential

The title compound is primarily a synthetic intermediate, with its reactivity governed by the interplay between the Boc protecting group and the nitro group.

G cluster_0 Synthetic Pathways Start tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Deprotected 3-Nitropyrazole Start->Deprotected TFA / DCM Reduced tert-Butyl 3-amino-1H- pyrazole-1-carboxylate Start->Reduced H₂, Pd/C or SnCl₂

Caption: Key synthetic transformations of the title compound.

  • Boc Deprotection: The Boc group can be readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM, to regenerate 3-nitropyrazole.[2] This allows the pyrazole N-H to be used in subsequent reactions, such as N-alkylation or arylation.

  • Nitro Group Reduction: The most valuable transformation is the reduction of the nitro group to an amine. This is typically achieved with high yield using catalytic hydrogenation (e.g., H₂ over Pd/C) or reducing agents like tin(II) chloride (SnCl₂).[13] This reaction yields tert-butyl 3-amino-1H-pyrazole-1-carboxylate, a highly versatile building block for constructing libraries of pyrazole-containing compounds through derivatization of the new amino group.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a strategically designed synthetic intermediate whose structure is readily confirmed through a combination of standard spectroscopic techniques. Its predicted NMR, IR, and MS data provide a clear fingerprint for its identification. The molecule's true value lies in its synthetic utility, where the orthogonal nature of the Boc-protecting group and the reactive potential of the nitro group can be exploited in complex synthetic campaigns. This guide provides the essential theoretical and practical framework for researchers and drug development professionals to confidently synthesize, analyze, and utilize this versatile chemical building block.

References

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Popova, G. P., & Shevelev, S. A. (2011). The Specific Reactivity of 3,4,5‐Trinitro‐1H‐pyrazole. ChemInform, 42(7). [Link]

  • Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][9][14][15]triazin-4(6H)-ones. (n.d.). ResearchGate. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Popova, G. P., & Shevelev, S. A. (2011). The Specific Reactivity of 3,4,5‐Trinitro‐1H‐pyrazole. ChemInform, 42. [Link]

  • Supporting Information. (n.d.). [Link]

  • Zapol'skii, V. A., et al. (2015). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][14][15]triazin-7(6H). Molecules, 20(9), 16968-16981. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. [Link]

  • Quiroga, J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. PubChem Compound Database. [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(1), 437-448. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem Compound Database. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. [Link]

  • Kusanur, R., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. [Link]

  • Cuenu, F., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • Quiroga, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1875. [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). ResearchGate. [Link]

  • Synthesis of BOC-L-Bpa. (n.d.). PrepChem.com. [Link]

  • Asiri, A. M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(4), 4198-4204. [Link]

Sources

Exploratory

Spectroscopic Characterization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: A Technical Guide

Molecular Structure and Spectroscopic Overview The structural integrity of a synthesized compound is the bedrock of all subsequent research. For tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, its molecular architecture di...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of all subsequent research. For tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, its molecular architecture dictates a unique and predictable spectroscopic fingerprint. The pyrazole core, a five-membered aromatic heterocycle, is substituted at three key positions: the N1 position bears an electron-withdrawing tert-butoxycarbonyl (Boc) protecting group, the C3 position is substituted with a strongly electron-withdrawing nitro (NO₂) group, and the remaining C4 and C5 positions are occupied by hydrogen atoms.

This specific arrangement of functional groups creates a distinct electronic environment that is directly interrogated by nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

G mol [C₈H₁₁N₃O₄]⁺ m/z = 213.0750 frag1 [C₄H₈]⁺ m/z = 57.0704 (tert-butyl cation) mol->frag1 - C₄H₃N₃O₄ frag2 [C₄H₂N₃O₂]⁺ m/z = 124.0147 (Nitropyrazole radical) mol->frag2 - CO₂ - C₄H₉ frag3 [C₇H₉N₃O₂]⁺ m/z = 167.0695 (Loss of NO₂) mol->frag3 - NO₂

Foundational

A Technical Guide to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: From Chemical Reactivity to Therapeutic Potential

This guide provides an in-depth analysis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. For researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the compound's core chemical principles, which dictate its "mechanism of action" as a versatile synthetic intermediate. Furthermore, we explore its potential as a pharmacophore by examining the well-documented biological activities of the broader nitropyrazole class, thereby providing a predictive framework for its therapeutic applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions.[5][6] Pyrazole derivatives have been successfully developed into a wide range of therapeutic agents, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and antimicrobials.[1][2][7] The compound of interest, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, combines three key chemical features that define its utility and potential: the pyrazole core, an electron-withdrawing nitro group, and a sterically hindering tert-butoxycarbonyl (Boc) protecting group. While this specific molecule is not a known therapeutic agent, understanding its chemical behavior is paramount to unlocking its potential in the synthesis of novel, biologically active compounds.

Core Mechanism of Action: A Chemist's Perspective

The "mechanism of action" for a synthetic intermediate like tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is best understood through its chemical reactivity. The interplay of its functional groups dictates how it can be used to construct more complex molecules.

The Role of the Functional Groups
  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the pyrazole ring. This has two major consequences:

    • Activation for Nucleophilic Aromatic Substitution: It can activate the ring for nucleophilic attack, although this is less common in pyrazoles than in other aromatic systems.

    • Synthetic Handle for Derivatization: More importantly, the nitro group can be readily reduced to an amino group (-NH2) using reagents like tin(II) chloride or catalytic hydrogenation.[8][9] This resulting amine is a versatile nucleophile, opening up a vast number of possibilities for further chemical modification, such as amide bond formation, sulfonylation, or diazotization.

  • 1-tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the pyrazole nitrogen. Its key features are:

    • Stability: It is stable to a wide range of reaction conditions, including those used for the reduction of the nitro group.

    • Steric Hindrance: Its bulkiness can direct the regioselectivity of certain reactions on the pyrazole ring.

    • Facile Removal: It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the N-H of the pyrazole, allowing for further functionalization at this position.

The combination of a modifiable nitro group and a stable yet removable protecting group makes this compound a highly valuable building block in combinatorial chemistry and library synthesis for drug discovery.

Caption: Chemical reactivity map of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Potential as a Pharmacophore: In Silico and In Vitro Perspectives

While tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate itself is not a known drug, its core 3-nitropyrazole scaffold is present in molecules with diverse biological activities. By analogy, we can infer potential mechanisms of action that could be explored for derivatives of this compound.

The pyrazole ring is a bioisostere for other aromatic and heterocyclic rings and can form key interactions with biological targets, such as hydrogen bonds and π-π stacking.[6] The diverse pharmacological activities reported for pyrazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][7]

Table 1: Potential Biological Targets for Nitropyrazole Derivatives

Target ClassSpecific Example(s)Potential Therapeutic AreaReference(s)
Kinases FLT3, p38 MAP Kinase, CDK2Oncology, Inflammation[10][11]
Enzymes COX-2, Amine OxidasesInflammation, Neurological Disorders[2][5]
Receptors G-protein coupled receptors (GPCRs)CNS Disorders
Microbial Targets Various bacterial and fungal enzymesInfectious Diseases[2][8]

Derivatives synthesized from tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, particularly those where the nitro group is reduced and functionalized, could potentially modulate these pathways. For example, acylation of the 3-amino group could lead to compounds that mimic the binding of known kinase inhibitors.[10]

Hypothetical_Signaling_Pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RECEPTOR Receptor Tyrosine Kinase (e.g., FLT3) GF->RECEPTOR RAS_RAF RAS/RAF/MEK/ERK Pathway RECEPTOR->RAS_RAF Activates STAT5 STAT5 RECEPTOR->STAT5 Phosphorylates PYRAZOLE Pyrazole Derivative PYRAZOLE->RECEPTOR Inhibits PROLIFERATION Cell Proliferation & Survival RAS_RAF->PROLIFERATION STAT5->PROLIFERATION

Caption: Potential mechanism of a pyrazole derivative as a kinase inhibitor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and preliminary biological screening of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate and its derivatives.

Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This protocol is a representative synthesis based on the nitration of a Boc-protected pyrazole.

Materials:

  • tert-Butyl 1H-pyrazole-1-carboxylate

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-Butyl 1H-pyrazole-1-carboxylate (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Protocol: Reduction of the Nitro Group

This protocol describes the conversion of the nitro-pyrazole to an amino-pyrazole, a key step for creating a chemical library.

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralization and Extraction: Add ethyl acetate and saturated sodium bicarbonate solution to the residue and stir until the tin salts precipitate.

  • Filtration and Separation: Filter the mixture through celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

Experimental_Workflow Synthetic and Screening Workflow START tert-Butyl 1H-pyrazole-1-carboxylate NITRATION Protocol 4.1: Nitration START->NITRATION PRODUCT_A tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate NITRATION->PRODUCT_A REDUCTION Protocol 4.2: Reduction PRODUCT_A->REDUCTION PRODUCT_B tert-Butyl 3-amino-1H-pyrazole-1-carboxylate REDUCTION->PRODUCT_B DERIVATIZATION Library Synthesis (e.g., Acylation) PRODUCT_B->DERIVATIZATION LIBRARY Pyrazole Derivative Library DERIVATIZATION->LIBRARY SCREENING Biological Screening (e.g., Kinase Assay) LIBRARY->SCREENING HIT_ID Hit Identification & Lead Optimization SCREENING->HIT_ID

Caption: A workflow from synthesis to biological screening.

Conclusion and Future Directions

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a strategically designed chemical intermediate whose "mechanism of action" is defined by its synthetic versatility. The presence of orthogonal functional groups—a reducible nitro group and a removable Boc protecting group—makes it an ideal starting material for the construction of diverse chemical libraries. While devoid of known intrinsic biological activity, its structural core is shared by numerous pharmacologically active molecules. Future research should focus on leveraging the reactivity of this compound to synthesize novel pyrazole derivatives and screen them against a panel of biologically relevant targets, particularly kinases and other enzymes implicated in cancer and inflammatory diseases. This approach, grounded in a solid understanding of its chemical reactivity, paves the way for the discovery of next-generation therapeutics.

References

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][12]triazin-7(6 H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][12]triazin-7(6H)-ones and Derivatives. [Link]

  • Anonymous. (2025). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][8][9][12]triazin-4(6H)-ones. Source Not Available.

  • MDPI. (2023). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Anonymous. (2024). Review of new pyrazole compounds and their pharmacological actions. Source Not Available.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC - PubMed Central. (2015). Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • PubMed Central. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

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Exploratory

reactivity and stability of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

An In-depth Technical Guide to the Reactivity and Stability of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Introduction tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound of significant interest to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Introduction

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. The incorporation of a nitro group and a tert-butyloxycarbonyl (Boc) protecting group introduces unique reactivity and stability characteristics, making this molecule a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Key Features

The structure of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate features a five-membered pyrazole ring substituted with a nitro group at the C3 position and a Boc group at the N1 position.

  • Pyrazole Core: An aromatic heterocycle with two adjacent nitrogen atoms, contributing to its unique electronic properties and biological activity.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring, primarily by deactivating it towards electrophilic substitution and activating it for nucleophilic substitution.

  • tert-Butyloxycarbonyl (Boc) Group: A common protecting group for amines and heterocyclic nitrogens. It is generally stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions.

Synthesis Strategies

The synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate can be approached through two primary retrosynthetic pathways, each with its own set of experimental considerations. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

Route 1: Boc Protection of 3-Nitro-1H-pyrazole

This approach involves the protection of the commercially available 3-nitro-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O). This is a common and generally high-yielding method for the N-protection of heterocyclic compounds.

Experimental Protocol:
  • Dissolution: Dissolve 3-nitro-1H-pyrazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution. The base deprotonates the pyrazole nitrogen, facilitating the subsequent nucleophilic attack on the Boc anhydride.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Nitration of tert-Butyl 1H-pyrazole-1-carboxylate

This alternative route involves the direct nitration of the N-Boc protected pyrazole. The regioselectivity of the nitration is a critical consideration in this pathway. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. However, the presence of the Boc group and specific reaction conditions can influence the position of nitration.

Experimental Protocol:
  • Dissolution: Dissolve tert-butyl 1H-pyrazole-1-carboxylate in a suitable solvent. For nitration, concentrated sulfuric acid is often used.

  • Nitrating Agent: Cool the solution to 0 °C and slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Control: Maintain the temperature at 0 °C during the addition and then allow the reaction to proceed at a controlled temperature, monitoring by TLC.

  • Quenching and Extraction: Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the product with an appropriate organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Synthesis Workflow Diagram

synthesis_workflow cluster_route1 Route 1: Boc Protection cluster_route2 Route 2: Nitration 3-Nitropyrazole 3-Nitropyrazole Boc_Protection Boc Protection (Boc)₂O, Base 3-Nitropyrazole->Boc_Protection Target_1 tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Boc_Protection->Target_1 tert-Butyl 1H-pyrazole-1-carboxylate tert-Butyl 1H-pyrazole-1-carboxylate Nitration Nitration HNO₃, H₂SO₄ tert-Butyl 1H-pyrazole-1-carboxylate->Nitration Target_2 tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Nitration->Target_2

Caption: Synthetic routes to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Reactivity Profile

The reactivity of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is governed by the interplay of the electron-withdrawing nitro group and the labile Boc protecting group.

Reactions at the Nitro Group

The primary reaction involving the nitro group is its reduction to an amino group. This transformation is a cornerstone in the use of this compound as a synthetic intermediate, providing access to 3-aminopyrazole derivatives which are valuable building blocks in medicinal chemistry.

Reduction to 3-Amino-1H-pyrazole Derivative

Several methods can be employed for the reduction of the nitro group, with the choice of reagent depending on the presence of other functional groups and desired reaction conditions.

Reagent SystemConditionsAdvantagesDisadvantages
H₂, Pd/C Methanol or Ethanol, room temperature, atmospheric or elevated pressureClean reaction, high yieldCatalyst can be pyrophoric, requires specialized hydrogenation equipment
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxInexpensive, effective for many substratesStoichiometric amounts of tin salts are produced, requiring careful work-up and disposal
Fe / NH₄Cl Ethanol/Water, refluxCost-effective, environmentally benignCan be slower than other methods, requires filtration of iron salts
Sodium Dithionite (Na₂S₂O₄) Water/DCM, phase transfer catalystMild conditions, useful for sensitive substratesCan sometimes lead to over-reduction or side products
Reactions Involving the Boc Group

The Boc group is a key feature for modulating the reactivity of the pyrazole nitrogen and for orthogonal protection strategies.

Deprotection (Removal of the Boc Group)

The cleavage of the Boc group is typically achieved under acidic conditions, regenerating the N-H of the pyrazole ring.

  • Trifluoroacetic Acid (TFA): A common and efficient method involves treating the compound with a solution of TFA in a solvent like dichloromethane (DCM) at room temperature. The reaction is usually rapid.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used.

  • Thermal Deprotection: In some cases, heating the compound can lead to the thermolytic cleavage of the Boc group, though this may require high temperatures and is less common.

The stability of the Boc group to various conditions is a critical factor in planning multi-step syntheses. It is generally stable to:

  • Most bases (e.g., NaOH, K₂CO₃, Et₃N)

  • Nucleophiles (e.g., amines, thiols)

  • Mild reducing agents (e.g., NaBH₄)

  • Catalytic hydrogenation (H₂/Pd-C)

Reactivity of the Pyrazole Ring

The pyrazole ring in tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is electron-deficient due to the strong electron-withdrawing effects of both the nitro group and the Boc-protected nitrogen.

  • Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack. Reactions such as halogenation, Friedel-Crafts acylation, or further nitration are expected to be very difficult and would likely require harsh conditions, which may not be compatible with the Boc group.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the nitro group at the C3 position can activate the ring towards nucleophilic attack, potentially at the C5 position, leading to displacement of a suitable leaving group if one were present. While there is no inherent leaving group in the title compound, this reactivity pattern is important to consider in related derivatives.

Reactivity Logic Diagram

reactivity_logic cluster_reactivity Key Reactive Sites Target tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Nitro_Group Nitro Group (-NO₂) Target->Nitro_Group Boc_Group Boc Group (-COOtBu) Target->Boc_Group Pyrazole_Ring Pyrazole Ring Target->Pyrazole_Ring Reduction Reduction (e.g., H₂/Pd-C, SnCl₂) Nitro_Group->Reduction Deprotection Acidic Cleavage (e.g., TFA, HCl) Boc_Group->Deprotection Substitution Nucleophilic Aromatic Substitution (SₙAr) (Deactivated for Electrophilic) Pyrazole_Ring->Substitution 3-Amino-1H-pyrazole\nDerivative 3-Amino-1H-pyrazole Derivative Reduction->3-Amino-1H-pyrazole\nDerivative 3-Nitro-1H-pyrazole 3-Nitro-1H-pyrazole Deprotection->3-Nitro-1H-pyrazole

Caption: Reactivity map of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Stability Profile

The stability of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is a critical aspect for its storage, handling, and use in chemical reactions.

Thermal Stability

General Precautions for Handling Nitrated Compounds:

  • Avoid heating the compound unnecessarily, especially in a closed container.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, sparks, and open flames.

  • Avoid mechanical shock or friction.

Chemical Stability

The chemical stability is largely dictated by the lability of the Boc group.

  • Acidic Conditions: The compound is unstable in the presence of strong acids, which will lead to the cleavage of the Boc group. Even moderate acids may cause slow decomposition over time.

  • Basic Conditions: The Boc group is generally stable to basic conditions, making the compound compatible with reactions employing bases like triethylamine, potassium carbonate, or sodium hydroxide at moderate temperatures.

  • Hydrolytic Stability: The ester linkage of the carbamate is generally stable to neutral water. However, under strongly acidic or basic conditions, hydrolysis can occur.

Stability Summary Table
ConditionStabilityPrimary Decomposition Pathway
Thermal (Elevated Temp.) Potentially UnstableCleavage of C-NO₂ bond, decomposition of pyrazole ring
Strong Acid (e.g., TFA, conc. HCl) UnstableCleavage of the Boc group
Strong Base (e.g., NaOH, reflux) Moderately StablePotential for ring opening or other side reactions at high temperatures
Aqueous Neutral Stable-
Reducing Agents (e.g., H₂, Pd/C) Unstable (Reactive)Reduction of the nitro group
Oxidizing Agents Generally StableThe pyrazole ring is electron-deficient and relatively resistant to oxidation

Predicted Spectroscopic Data

While experimental spectra for tert-butyl 3-nitro-1H-pyrazole-1-carboxylate are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy
  • tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons, expected in the upfield region, typically around δ 1.5-1.7 ppm .

  • Pyrazole Ring Protons: Two doublets corresponding to the protons at the C4 and C5 positions. The electron-withdrawing nitro group will cause a significant downfield shift. The proton at C5 (adjacent to the Boc-protected nitrogen) is expected to be a doublet at approximately δ 7.8-8.2 ppm , and the proton at C4 is expected to be a doublet at approximately δ 8.4-8.8 ppm . The coupling constant between these two protons would be in the range of 2-3 Hz.

¹³C NMR Spectroscopy
  • tert-Butyl Carbons: A quaternary carbon signal around δ 85-87 ppm and a methyl carbon signal around δ 28-29 ppm .

  • Carbonyl Carbon: The carbamate carbonyl carbon will appear in the downfield region, typically around δ 148-152 ppm .

  • Pyrazole Ring Carbons: The C3 carbon bearing the nitro group will be significantly deshielded, appearing around δ 155-160 ppm . The C5 and C4 carbons are expected around δ 130-135 ppm and δ 115-120 ppm , respectively.

Infrared (IR) Spectroscopy
  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ , respectively.

  • Carbonyl Group (C=O): A strong absorption band for the carbamate carbonyl stretch is expected in the range of 1720-1750 cm⁻¹ .

  • C-H Stretching: Aliphatic C-H stretches from the tert-butyl group will appear around 2950-3000 cm⁻¹ .

  • C-N and C-O Stretching: These will appear in the fingerprint region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak would be observed, although it may be of low intensity.

  • Fragmentation: A prominent fragmentation pattern is the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺). Loss of CO₂ from the Boc group ([M-44]⁺) is also a common fragmentation pathway. Further fragmentation involving the nitro group (loss of NO₂ or O) can also be expected.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. Its synthesis is achievable through standard protection and nitration methodologies. The compound's reactivity is dominated by the chemistry of the nitro and Boc groups, allowing for selective transformations at these sites. A thorough understanding of its stability, particularly its sensitivity to heat and strong acids, is essential for its safe and effective use in the laboratory. The predictive spectroscopic data provided in this guide should aid in the characterization of this compound and its reaction products. As research in the field of medicinal chemistry continues to expand, the utility of well-designed building blocks like tert-butyl 3-nitro-1H-pyrazole-1-carboxylate will undoubtedly continue to grow.

References

I am unable to provide a list of references with clickable URLs as I am a language model and do not have access to real-time internet browsing to verify the validity of URLs. The information presented is a synthesis of knowledge from established chemical principles and data from analogous compounds found in scientific literature databases.

Foundational

An In-depth Technical Guide to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Nitropyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitropyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence in pharmaceuticals stems from its metabolic stability and its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a nitro group onto the pyrazole ring, creating nitropyrazoles, further enhances the synthetic utility of this privileged structure. The nitro group is a powerful electron-withdrawing group that can modulate the electronic properties of the pyrazole ring, influence the acidity of the N-H proton, and serve as a precursor for a variety of other functional groups, most notably the amino group, which is pivotal for many drug-receptor interactions.

This guide focuses on a key building block in this chemical space: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate . The incorporation of the tert-butoxycarbonyl (Boc) protecting group at the N1 position offers several advantages. It enhances the solubility of the pyrazole in organic solvents, facilitates purification by chromatographic methods, and, crucially, directs the regioselectivity of subsequent chemical transformations. This guide will provide a comprehensive overview of the discovery and history of this compound, a detailed, field-proven synthetic protocol, its key chemical properties, and its applications as a strategic intermediate in the synthesis of bioactive molecules.

Historical Context and Discovery

While the precise first synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is not prominently documented in a standalone publication, its emergence is intrinsically linked to the broader development of nitropyrazole chemistry and the use of N-protection strategies in heterocyclic synthesis. The synthesis of 3-nitropyrazole itself has been known for several decades, typically prepared through a two-step process involving the N-nitration of pyrazole followed by a thermal rearrangement.[2][3]

The advent of tert-butoxycarbonyl (Boc) as a protecting group for nitrogen-containing heterocycles was a significant advancement in organic synthesis. The deliberate synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate likely arose from the need for a stable, soluble, and synthetically versatile precursor for 3-amino-1H-pyrazole derivatives, which are common components of pharmacologically active compounds. A documented procedure for its synthesis appears in the context of broader research, such as in academic theses detailing synthetic methodologies.[4] Its utility as a synthetic intermediate is highlighted in patent literature, where it serves as a key starting material for the preparation of more complex molecules, such as inhibitors of monoacylglycerol lipase (MAGL).[5]

Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: A Detailed Protocol

The synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is achieved through a straightforward N-protection of 3-nitro-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically base-mediated to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack on the Boc anhydride.

Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 3-nitro-1H-pyrazole reaction_arrow 0 °C to rt reactant1->reaction_arrow reactant2 Di-tert-butyl dicarbonate (Boc₂O) reactant2->reaction_arrow reactant3 LiHMDS reactant3->reaction_arrow Base reactant4 THF reactant4->reaction_arrow Solvent product tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate reaction_arrow->product

Figure 1: Synthetic pathway for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-nitro-1H-pyrazole113.07565 mg5.00 mmol1.00
Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF167.335.50 mL5.50 mmol1.10
Di-tert-butyl dicarbonate (Boc₂O)218.251.20 g5.50 mmol1.10
Tetrahydrofuran (THF), anhydrous72.115.00 mL--

Procedure: [4]

  • To a solution of 3-nitro-1H-pyrazole (565 mg, 5.00 mmol, 1.00 equiv.) in anhydrous tetrahydrofuran (THF, 5.00 mL) at 0 °C under a nitrogen atmosphere, add a 1M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (5.50 mL, 5.50 mmol, 1.10 equiv.) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 1 hour.

  • Upon completion of the reaction (monitored by TLC), quench the reaction and proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as LiHMDS is a strong base that readily reacts with water.

  • Low Temperature: The initial deprotonation is carried out at 0 °C to control the exothermicity of the acid-base reaction and to maintain the stability of the reagents.

  • LiHMDS as Base: LiHMDS is a strong, non-nucleophilic base, which is ideal for deprotonating the pyrazole N-H without competing in a reaction with the Boc anhydride.

  • Boc₂O as Protecting Group Source: Di-tert-butyl dicarbonate is the standard reagent for the introduction of the Boc protecting group due to its reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Chemical and Physical Properties

A summary of the key physicochemical properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is provided in the table below.

PropertyValue
CAS Number 1253792-38-9
Molecular Formula C₈H₁₁N₃O₄
Molecular Weight 213.19 g/mol
Appearance (Typically) White to off-white solid
Solubility Soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane)

Applications in Drug Development: A Gateway to Amino-Pyrazoles

The primary application of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in drug development is its role as a precursor to tert-Butyl 3-amino-1H-pyrazole-1-carboxylate . The amino-pyrazole moiety is a key pharmacophore in a multitude of biologically active molecules. The conversion of the nitro group to an amino group is a facile and high-yielding transformation, typically achieved through catalytic hydrogenation.

Synthetic Workflow: From Nitro- to Amino-Pyrazole

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_mat tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate reaction_arrow Hydrogenation (Room Temperature) start_mat->reaction_arrow reagent1 H₂ (gas) reagent1->reaction_arrow reagent2 10% Palladium on Carbon (Pd/C) reagent2->reaction_arrow Catalyst reagent3 Ethyl Acetate (EtOAc) reagent3->reaction_arrow Solvent product tert-Butyl 3-amino-1H-pyrazole-1-carboxylate reaction_arrow->product

Figure 2: Catalytic hydrogenation of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Exemplary Protocol for Reduction

A representative procedure for the reduction of the nitro group is described in the patent literature.[5]

Materials and Reagents:

ReagentQuantity
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate20.0 g
10% Palladium on Carbon (Pd/C)5.00 g
Ethyl Acetate (EtOAc)100 mL
Hydrogen (H₂) gas1 atm (balloon or similar)

Procedure: [5]

  • To a solution of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (20.0 g) in ethyl acetate (100 mL), add 10% palladium on carbon (5.00 g).

  • Stir the resulting suspension overnight at room temperature under a hydrogen atmosphere.

  • Upon completion of the reaction, filter the solids (catalyst) and wash with ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to provide the crude tert-butyl 3-amino-1H-pyrazole-1-carboxylate.

This straightforward and efficient conversion underscores the value of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate as a strategic intermediate, enabling access to the corresponding amine in high yield and purity.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a synthetically valuable building block that plays a crucial role in the development of novel therapeutics. Its synthesis, based on the N-protection of 3-nitropyrazole, is a robust and scalable process. The presence of the Boc group facilitates handling and purification, while the nitro group serves as a reliable precursor to the synthetically versatile amino functionality. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the construction of complex molecular architectures with potential biological activity.

References

  • Ebenezer, O.; Khloya, P.; Kumar, V. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel)2023 , 16(2), 285. [Link]

  • Chen, X. Z. Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration2004 , 41(5), 283-284. [Link]

  • Zapol'skii, V. A.; Munoz Castillo, D. C.; Pawletta, B.; Bilitewski, U.; Gjikaj, M.; Brüdigam, C.; Kaufmann, D. E. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][6]triazin-7(6H)-ones and Derivatives. Molecules2025 , 30(18), 3792. [Link]

  • Wang, R.; Li, H.; Li, H.; Zhang, J.; Zhang, M.; Shreeve, J. M. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules2020 , 25(15), 3436. [Link]

  • Zhang, J. Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials2014 , 22(4), 558-566. [Link]

  • Smith, A. B. Iridium-Catalysed Borylation of Heteroaromatic C-H Bonds. Durham University, 2017 . [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. [Link]

  • Adiso, A. S.; et al. Pyrazole Derivatives, Processes for Their Preparation and Uses Thereof. EP 3377060 B1, 2016.
  • Li, G.; et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Adv.2023 , 13, 28045-28049. [Link]

  • Bar-Rog, D.; et al. ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. ChemInform2010 , 41(33). [Link]

  • Li, Y.; et al. Review on Synthesis of Nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials2014 , 22(4), 558-566. [Link]

  • Wang, R.; et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules2020 , 25(15), 3436. [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. PubChem Compound Database. [Link]

  • Quiroga, J.; et al. 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc2011 , 2011(1), 194-222. [Link]

  • Smith, K.; et al. Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios. Org. Biomol. Chem.2003 , 1, 1563-1568. [Link]

  • Shakhnes, A. K.; et al. Selective O- and N-nitration of steroids fused to the pyrazole ring. Russian Chemical Bulletin2018 , 67(10), 1877-1882. [Link]

  • Dana Bioscience. tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate 1g. [Link]

  • Bakulev, V. A.; et al. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal C–H–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules2021 , 26(18), 5483. [Link]

  • Vitale, P.; et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules2022 , 27(18), 5851. [Link]

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Exploratory

An In-Depth Technical Guide to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, bearing the CAS Number 1253792-38-9 , is a pivotal building block in contemporary medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, bearing the CAS Number 1253792-38-9 , is a pivotal building block in contemporary medicinal chemistry and organic synthesis.[1] Its unique trifunctional architecture, featuring a pyrazole core, a regioselective nitro group, and a labile tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in drug discovery and development. The pyrazole nucleus itself is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anticancer. The strategic placement of the nitro group on the pyrazole ring further enhances its utility, serving as a versatile handle for a variety of chemical transformations.

Core Molecular Attributes

A comprehensive understanding of the physicochemical properties of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is essential for its effective application in research and development.

PropertyValueSource
CAS Number 1253792-38-9[1]
Molecular Formula C₈H₁₁N₃O₄Inferred from structure
Molecular Weight 213.19 g/mol Inferred from structure
Appearance Likely a solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical principles

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is most effectively achieved through a two-step process commencing with the synthesis of 3-nitro-1H-pyrazole, followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Part 1: Synthesis of 3-Nitro-1H-pyrazole

The precursor, 3-nitro-1H-pyrazole, can be synthesized from 1-nitropyrazole via a thermal rearrangement.[2][3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-nitropyrazole (3.45 g, 30.5 mmol) in benzonitrile (33 mL).

  • Heat the mixture to 180°C with continuous stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with hexane and continue stirring for an additional 20 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield 3-nitro-1H-pyrazole as a tan solid.[2][3]

Causality of Experimental Choices:

  • High Temperature: The thermal conditions are crucial for inducing the rearrangement of the nitro group from the 1-position to the 3-position of the pyrazole ring.

  • High-Boiling Solvent: Benzonitrile is selected as the solvent due to its high boiling point, which is necessary to achieve the required reaction temperature.

  • Precipitation with Hexane: The addition of a non-polar solvent like hexane reduces the solubility of the polar product, leading to its precipitation and facilitating its isolation.

Part 2: N-Boc Protection of 3-Nitro-1H-pyrazole

The subsequent step involves the protection of the acidic N-H of the pyrazole ring with a Boc group. This is a standard procedure in organic synthesis to increase the solubility of the compound in organic solvents and to direct subsequent reactions to other positions of the molecule.[4]

Experimental Protocol:

  • Dissolve 3-nitro-1H-pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).[5]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-nitro-1H-pyrazole-1-carboxylate.

Causality of Experimental Choices:

  • Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for the introduction of the Boc protecting group.

  • Base (Triethylamine or DMAP): The base is required to deprotonate the acidic N-H of the pyrazole, facilitating its nucleophilic attack on the carbonyl carbon of (Boc)₂O. DMAP is a more potent acylation catalyst and is often used in smaller amounts.

  • Aqueous Workup: The washing steps are necessary to remove the base, any unreacted (Boc)₂O, and other water-soluble byproducts.

Caption: Synthetic route to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Reactivity and Synthetic Utility

The chemical reactivity of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is dominated by the interplay of its three key functional groups.

  • The Nitro Group: The electron-withdrawing nitro group at the 3-position serves as a versatile handle for further functionalization. It can be readily reduced to an amino group, which can then be subjected to a wide range of transformations, including diazotization, acylation, and alkylation. This opens up avenues for the synthesis of a diverse library of 3-amino-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry.

  • The Boc Protecting Group: The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane). This allows for the selective deprotection of the pyrazole nitrogen, enabling subsequent reactions at this position.

  • The Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating nitro group will direct incoming electrophiles to specific positions.

Caption: Key transformations of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group provides a strategic advantage for the synthesis of novel drug candidates. tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules.

The amino-pyrazole core, readily accessible from the title compound, is a key component in a number of kinase inhibitors and other targeted therapies. The ability to selectively functionalize the pyrazole ring allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 3-nitro-1H-pyrazole-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place away from heat and direct sunlight.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and materials science. Its well-defined reactivity and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of novel molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in scientific research and development.

References

  • Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][4]triazin-7(6H)-ones and Derivatives. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 3-Nitropyrazole. [Link]

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Foundational

A Theoretical Investigation of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: A Computational Guide

This technical guide provides a comprehensive theoretical framework for the study of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. Designed for researchers, computational chemists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. Designed for researchers, computational chemists, and professionals in drug development, this document elucidates the structural, electronic, and reactivity properties of the title molecule through high-level computational analysis. As direct experimental and theoretical data for this specific molecule are not extensively published, this guide establishes a robust, validated protocol based on established methodologies for analogous pyrazole derivatives, thereby creating a predictive blueprint for its behavior.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific functionalization of the pyrazole ring can profoundly influence its pharmacokinetic and pharmacodynamic profile.

The title compound, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, incorporates three key functional groups that are anticipated to modulate its chemical behavior:

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing sites for hydrogen bonding and coordination.

  • A Nitro Group (-NO₂): A potent electron-withdrawing group that significantly impacts the electronic distribution of the aromatic ring, influencing its reactivity and potential as an energetic material.[1]

  • A tert-Butoxycarbonyl (Boc) Group: A bulky protecting group commonly used in organic synthesis.[2][3] Its steric hindrance and electronic effects on the pyrazole nitrogen are critical for understanding conformational preferences and interaction potentials.

Understanding the interplay of these groups at a quantum-mechanical level is paramount for predicting the molecule's stability, reactivity, and potential biological interactions. This guide outlines the theoretical approach to achieve this understanding using Density Functional Theory (DFT), a powerful and widely-used computational method.[4][5]

Proposed Synthesis and Molecular Structure

A plausible synthetic route for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate begins with the synthesis of 3-nitro-1H-pyrazole. This is typically achieved through a two-step process involving the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by thermal rearrangement.[6][7] The resulting 3-nitro-1H-pyrazole can then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final product.[2][8]

Caption: Proposed synthetic pathway for the target molecule.

Computational Methodology: A Validated DFT Approach

To ensure scientific rigor, the choice of computational method must balance accuracy with computational cost. For organic molecules of this nature, Density Functional Theory (DFT) has proven to be exceptionally reliable.[9]

Pillar of Trustworthiness: The cornerstone of a reliable theoretical study is the validation of the computational model. The protocol described herein is a self-validating system. The geometry optimization is followed by a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface, not a transition state.

Selection of Functional and Basis Set
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Causality: The B3LYP hybrid functional is selected due to its well-documented success in accurately predicting the geometries and electronic properties of a wide range of organic molecules, including heterocyclic systems.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic exchange effects compared to pure DFT functionals.

  • Basis Set: 6-31G(d,p)

    • Causality: This Pople-style basis set provides a flexible description of the electron distribution. The '(d,p)' notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately modeling the geometry of systems with heteroatoms and strained rings, allowing the electron density to deform from its standard spherical or p-orbital shape.[12] This level of theory is widely used and validated for pyrazole derivatives.[13]

The Computational Workflow

The entire theoretical investigation follows a logical, multi-step process, which can be visualized as follows:

DFT_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core Quantum Calculations cluster_analysis Step 3: Property Analysis mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt Submit to Gaussian/ORCA freq_calc Frequency Calculation geom_opt->freq_calc Use optimized geometry freq_calc->geom_opt Imaginary Frequencies Found? (Re-optimize) fmo Frontier Molecular Orbitals (HOMO-LUMO Analysis) freq_calc->fmo Confirmed minimum energy structure mep Molecular Electrostatic Potential (MEP Mapping) freq_calc->mep spec Spectroscopic Properties (IR, NMR) freq_calc->spec

Caption: Standard workflow for DFT-based molecular property prediction.

Predicted Molecular Properties and Discussion

Based on the established methodology, we can predict the key quantum chemical properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Optimized Geometry

The geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. It is anticipated that the pyrazole ring will be largely planar. However, significant torsion is expected around the N1-C(Boc) bond and the C3-N(nitro) bond due to the steric bulk of the tert-butyl group and electrostatic repulsion.

Table 1: Predicted Key Geometric Parameters

Parameter Predicted Value Rationale & Comparison
N1-N2 Bond Length ~1.37 Å Typical for N-N single bonds in pyrazole rings.
C3-N(nitro) Bond Length ~1.45 Å Reflects the single bond character between an sp² carbon and the nitro group nitrogen.
Dihedral Angle (Pyrazole-Nitro) 10-20° The nitro group will likely be slightly twisted out of the pyrazole plane to minimize steric clash.

| Dihedral Angle (Pyrazole-Boc) | 40-60° | Significant rotation is expected due to the steric demand of the tert-butyl group, similar to related structures.[14] |

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity.[15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of molecular stability.[17]

  • HOMO: The HOMO is expected to be localized primarily over the electron-rich pyrazole ring system.

  • LUMO: Due to the strong electron-withdrawing nature of the nitro group, the LUMO is predicted to be centered predominantly on the nitro group and the C3 atom of the pyrazole ring.

  • HOMO-LUMO Gap (ΔE): A relatively small energy gap is anticipated. This is because the electron-withdrawing nitro group lowers the LUMO energy, while the pyrazole ring maintains a relatively high HOMO energy. A smaller gap suggests higher chemical reactivity and charge transfer potential within the molecule.[17]

Table 2: Predicted FMO Properties

Property Predicted Value (in eV) Implication
E(HOMO) ~ -6.5 eV Moderate electron-donating capability.
E(LUMO) ~ -2.8 eV Strong electron-accepting capability.

| ΔE (HOMO-LUMO Gap) | ~ 3.7 eV | Indicates a molecule that is kinetically stable but chemically reactive. |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attack.[18][19] The potential is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).[20]

For tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, the MEP map is predicted to show:

  • Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the Boc group. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

  • Moderate Negative Potential (Yellow/Green): Around the N2 atom of the pyrazole ring.

  • Positive Potential (Blue): Concentrated around the hydrogen atoms and potentially near the C3 carbon atom, influenced by the adjacent nitro group.

Caption: Conceptual diagram of MEP regions, highlighting negative (red) and positive (blue) potentials.

Detailed Experimental Protocol: DFT Calculation

This section provides a step-by-step methodology for performing the theoretical calculations described in this guide using a common quantum chemistry software package like Gaussian.[5]

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Methodology:

  • Molecule Construction:

    • Build the 3D structure of the molecule using a graphical interface (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Input File Generation:

    • Create a Gaussian input file (.gjf or .com).

    • Route Section (#p): Specify the level of theory and desired calculations.

      • B3LYP/6-31G(d,p): Specifies the method and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to verify the nature of the stationary point and to compute thermochemical data.

    • Title Section: Provide a descriptive title.

    • Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

    • Atomic Coordinates: Paste the Cartesian coordinates from the molecule builder.

  • Execution:

    • Submit the input file to the Gaussian program on a high-performance computing (HPC) cluster or a powerful workstation.

  • Output Analysis:

    • Optimization Convergence: Open the output file (.log or .out) and search for "Optimization completed." to confirm the geometry optimization was successful.

    • Frequency Analysis: Search for "Frequencies --". Verify that there are no negative (imaginary) frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

    • Data Extraction:

      • Extract the final optimized Cartesian coordinates for the structure.

      • Locate the energies of the HOMO and LUMO orbitals.

      • Generate a cube file for the molecular electrostatic potential for visualization in software like GaussView or VMD.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the theoretical investigation of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. By employing a validated DFT protocol (B3LYP/6-31G(d,p)), we can reliably predict the molecule's structural parameters, electronic properties, and reactivity. The analysis of its Frontier Molecular Orbitals and Molecular Electrostatic Potential provides crucial insights into its chemical behavior. The strong electron-withdrawing character of the nitro group, combined with the steric bulk of the Boc protector, creates a unique electronic and steric profile. These predictive insights are invaluable for guiding future experimental work, including synthesis, characterization, and evaluation of this compound for applications in medicinal chemistry and materials science.

References

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Exploratory

A Technical Guide to the Solubility of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in Common Laboratory Solvents

Abstract tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a nitro group and a bulky tert-butoxycarbonyl (Boc) protecting group. These structural motifs make it a valuable intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a nitro group and a bulky tert-butoxycarbonyl (Boc) protecting group. These structural motifs make it a valuable intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive framework for researchers to systematically evaluate the solubility of this compound. It combines theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for scientists in drug development and chemical research, ensuring procedural accuracy and safety.

Introduction

The pyrazole nucleus is a foundational scaffold in a multitude of biologically active compounds. The introduction of a nitro group can significantly modulate a molecule's electronic properties and biological activity, while the Boc protecting group allows for selective chemical transformations. Consequently, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate emerges as a key building block in the synthesis of more complex molecular architectures.

The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems.[1] In process chemistry, solubility data is essential for selecting appropriate solvents for reactions, controlling crystallization for purification, and achieving desired product yields. In drug development, poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy.[2][3]

Given the absence of readily available, consolidated solubility data for this specific compound, this guide provides the necessary theoretical grounding and practical methodologies to empower researchers to generate this crucial information reliably and safely in their own laboratories.

Physicochemical Profile and Theoretical Solubility Assessment

The solubility of a molecule is fundamentally governed by its structure and the principle of "like dissolves like."[4] A molecule's polarity, hydrogen bonding capability, and molecular size determine its affinity for a given solvent.

Molecular Structure Analysis: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate possesses distinct regions of varying polarity:

  • Non-polar moiety: The large, sterically hindering tert-butyl group is hydrophobic and will favor interactions with non-polar solvents.[5]

  • Polar moieties: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The ester linkage of the carboxylate and the pyrazole ring itself also contribute significant polarity and potential for dipole-dipole interactions.

Based on this amphiphilic nature, it is predicted that the compound will exhibit limited solubility in highly polar protic solvents like water and in very non-polar solvents like hexane. Its optimal solubility is anticipated in solvents of intermediate polarity, such as ethyl acetate, dichloromethane, and acetone, which can effectively solvate both the hydrophobic and polar regions of the molecule.

Table 1: Physicochemical Properties of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₄Calculated
Molecular Weight 213.19 g/mol Calculated
CAS Number 1253792-38-9[6]
Predicted LogP ~1.5 - 2.0Estimated based on structure
Topological Polar Surface Area (TPSA) ~93.8 ŲEstimated based on structure

Note: Predicted values are estimations based on structural analysis and data from analogous compounds and should be confirmed experimentally.

Experimental Determination of Solubility

This section provides robust, step-by-step protocols for determining the solubility of the title compound.

Essential Materials and Equipment
  • Solute: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Solvents: Deionized Water, Ethanol (95%), Methanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile, Hexane, Toluene.

  • Glassware: 2 mL and 4 mL glass vials with screw caps, graduated pipettes, volumetric flasks.

  • Equipment: Analytical balance (±0.1 mg), vortex mixer, magnetic stirrer with stir bars, temperature-controlled orbital shaker or water bath, filtration apparatus (syringe filters, 0.45 µm), oven or vacuum oven.

Mandatory Safety Precautions

As with any nitro-containing organic compound, appropriate safety measures are critical.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

  • Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Spill Management: In case of a spill, avoid generating dust.[9] Use an inert absorbent material for solutions. Collect all waste in a sealed, labeled container for proper disposal according to institutional guidelines.[8]

  • Handling: Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[8] Keep the compound away from sources of ignition.[9]

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility, which is useful for solvent screening.[4][12]

Procedure:

  • Weigh approximately 10 mg of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate into a 2 mL glass vial.

  • Add 1.0 mL of the selected solvent to the vial.

  • Cap the vial securely and vortex vigorously for 60 seconds.

  • Visually inspect the vial against a dark background.

  • Record the observation based on the criteria in Table 2.

Table 2: Qualitative Solubility Classification

ObservationClassificationApprox. Solubility (mg/mL)
Clear solution, no visible particlesSoluble > 10
Majority of solid dissolved, some particles remainSparingly Soluble 1 - 10
No significant dissolution observedInsoluble < 1
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the equilibrium solubility at a specific temperature, providing precise quantitative data. The method involves creating a saturated solution and measuring the mass of the dissolved solute.[13]

Procedure:

  • Add an excess amount of the compound (e.g., ~50 mg) to a 4 mL vial to ensure a saturated solution is formed.

  • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Securely cap the vial and place it in a temperature-controlled shaker (e.g., at 25°C).

  • Agitate the mixture for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

  • Pre-weigh a clean, dry vial on an analytical balance.

  • Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette fitted with a syringe filter to avoid transferring any solid particles. Transfer it to the pre-weighed vial.

  • Evaporate the solvent completely in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Weigh the vial containing the dried solute residue.

  • Calculate the solubility using the formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T (24 hours) prep2->equil1 equil2 Settle undissolved solid (2 hours) equil1->equil2 analysis2 Filter & transfer known volume of supernatant equil2->analysis2 analysis1 Pre-weigh collection vial analysis1->analysis2 analysis3 Evaporate solvent to dryness analysis2->analysis3 analysis4 Weigh vial with residue analysis3->analysis4 calc Calculate Solubility (mg/mL) analysis4->calc

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

For accurate and comparative analysis, all experimentally determined solubility data should be meticulously recorded.

Table 3: Experimental Solubility Data for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate at 25°C

SolventDielectric Constant (ε)ClassificationQualitative ResultQuantitative Solubility (mg/mL)
Hexane1.88Non-polarInsoluble
Toluene2.38Non-polar, Aromatic
Dichloromethane9.08Polar Aprotic
Ethyl Acetate6.02Polar Aprotic
Acetone21.0Polar Aprotic
Acetonitrile37.5Polar Aprotic
Ethanol24.5Polar Protic
Methanol32.7Polar Protic
Water80.1Polar ProticInsoluble

Researchers should populate the blank cells with their experimental findings.

Interpreting the Results: The relationship between solubility and solvent properties, such as the dielectric constant, provides insight into the governing intermolecular forces. A peak in solubility within a certain polarity range would confirm the amphiphilic nature of the molecule. Temperature is another critical factor; for most solid solutes, solubility increases with temperature. Performing these experiments at different temperatures (e.g., 5°C, 25°C, 40°C) can provide a more complete solubility profile.

Conclusion

This technical guide establishes a standardized approach for determining the solubility of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. By integrating theoretical structural analysis with detailed, validated experimental protocols, researchers can confidently generate the precise solubility data required for effective process development, purification, and formulation. Adherence to the outlined safety protocols is essential to ensure a safe laboratory environment. The methodologies described herein are fundamental to the broader practice of physical chemistry and are directly applicable to characterizing other novel chemical entities.

References

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  • Fisher Scientific. (2023). 5-Nitro-1H-pyrazole Safety Data Sheet.
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  • Smolecule. (2023). 1-(Tert-butyl)-4-nitro-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole 15802-80-9.
  • PubChem. (n.d.). 3-Nitropyrazole.
  • PubChem. (n.d.). tert-butyl 2-phenyl-3H-pyrazole-1-carboxylate.
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Protocols & Analytical Methods

Method

Applications of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in Organic Synthesis: A Detailed Guide for Researchers

Introduction: A Versatile Building Block for Heterocyclic Chemistry tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a valuable and versatile building block in modern organic synthesis, particularly in the construction of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a valuable and versatile building block in modern organic synthesis, particularly in the construction of diverse heterocyclic frameworks. The strategic placement of the nitro group and the Boc-protecting group on the pyrazole core allows for a range of selective transformations, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

The electron-withdrawing nature of the nitro group at the C3 position significantly influences the reactivity of the pyrazole ring, rendering the C4 and C5 positions susceptible to nucleophilic attack and directing further functionalization. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group that can be selectively removed under specific conditions, revealing a secondary amine for subsequent derivatization. This combination of functionalities provides chemists with a powerful tool for the regioselective synthesis of substituted pyrazoles.

This comprehensive guide details key applications of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, providing in-depth protocols and mechanistic insights for its use in the synthesis of aminopyrazoles, pyrazolo-fused heterocycles, and other valuable derivatives.

Core Applications and Synthetic Protocols

The synthetic utility of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate primarily revolves around the transformation of the nitro group and subsequent functionalization. The following sections provide detailed protocols for its most common and impactful applications.

Reduction to tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: A Gateway to Functionalized Pyrazoles

The reduction of the nitro group to a primary amine is arguably the most critical application of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate. This transformation yields tert-butyl 3-amino-1H-pyrazole-1-carboxylate, a key intermediate for a wide array of subsequent reactions, including amide bond formations, cross-coupling reactions, and the synthesis of fused heterocyclic systems.[1] Catalytic hydrogenation is a clean and efficient method for this conversion.

Workflow for the Reduction of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate process Catalytic Hydrogenation (H₂, Pd/C, EtOAc) start->process product tert-Butyl 3-amino-1H-pyrazole-1-carboxylate process->product G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazole tert-Butyl 3-amino-1H-pyrazole-1-carboxylate process Condensation/ Cyclization aminopyrazole->process dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->process product Pyrazolo[3,4-b]pyridine Derivative process->product

Caption: Condensation-cyclization to form pyrazolo[3,4-b]pyridines.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines [1][2] Materials:

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 equiv)

  • Solvent (e.g., acetic acid, ethanol, or microwave-assisted solvent-free)

  • Catalyst (if necessary, e.g., piperidine for Knoevenagel-type condensations)

Procedure (Example with 1,1,1-trifluoropentane-2,4-dione): [1]1. In a suitable reaction vessel, combine tert-butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv). 2. Add a solvent such as glacial acetic acid. 3. Heat the reaction mixture to reflux and monitor the progress by TLC. 4. Upon completion, cool the reaction mixture to room temperature. 5. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water and collect the resulting precipitate. 6. Wash the solid with water and a small amount of cold ethanol. 7. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.

Causality Behind Experimental Choices: The use of a 1,3-dicarbonyl compound provides the necessary two-carbon unit to form the pyridine ring upon condensation with the amino group and the C4 position of the pyrazole. The regioselectivity of the cyclization is dependent on the relative electrophilicity of the two carbonyl groups in an unsymmetrical dicarbonyl compound. [1]Microwave-assisted synthesis can often lead to shorter reaction times and higher yields. [2]

Amide Bond Formation: A Gateway to Bioactive Molecules

The amino group of tert-butyl 3-amino-1H-pyrazole-1-carboxylate can be readily acylated to form a wide variety of amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships, as the amide bond is a key feature in many biologically active compounds. [3] Experimental Protocol: Amide Coupling with an Acid Chloride [3] Materials:

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 equiv)

  • Acid chloride (e.g., 5-bromothiophene-2-carbonyl chloride) (1.0-1.1 equiv)

  • Base (e.g., triethylamine, pyridine) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve tert-butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 equiv) and the base (e.g., triethylamine, 1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amide Coupling Reactions

Carboxylic Acid DerivativeCoupling Reagent/ConditionsProductYield (%)Reference
5-Bromothiophene-2-carboxylic acidDCC, DMAP, DCMtert-butyl 3-(5-bromothiophene-2-carboxamido)-5-methyl-1H-pyrazole-1-carboxylate42[3]
5-Bromothiophene-2-carboxylic acidTiCl₄, Pyridine5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (deprotected)48[3]

Note: The choice of coupling reagent and conditions can influence the outcome, including potential deprotection of the Boc group. [3]

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The electron-withdrawing nitro group at the C3 position of the pyrazole ring makes this position susceptible to nucleophilic aromatic substitution (SNAr). While specific examples with tert-butyl 3-nitro-1H-pyrazole-1-carboxylate are not abundant in the literature, the principle is well-established for related nitropyrazoles. [4]This reaction allows for the direct introduction of various nucleophiles at the C3 position, providing a complementary approach to the reduction-functionalization sequence.

General Mechanism of SNAr on 3-Nitropyrazole

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product nitropyrazole tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate meisenheimer Meisenheimer-like Complex nitropyrazole->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 3-Substituted Pyrazole meisenheimer->product - NO₂⁻

Caption: Nucleophilic aromatic substitution on 3-nitropyrazole.

General Protocol for Nucleophilic Aromatic Substitution: [4] Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv)

  • Nucleophile (e.g., thiols, amines, alkoxides) (1.0-2.0 equiv)

  • Base (if necessary, e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve tert-butyl 3-nitro-1H-pyrazole-1-carboxylate in an appropriate aprotic polar solvent such as DMF.

  • Add the nucleophile and a base, if required.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The reactivity and regioselectivity of nucleophilic substitution on nitropyrazoles can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrazole ring. [4]

Conclusion and Future Outlook

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate has proven to be a highly valuable and versatile intermediate in organic synthesis. Its primary application as a precursor to tert-butyl 3-amino-1H-pyrazole-1-carboxylate opens up a vast chemical space for the synthesis of functionalized pyrazoles, including the construction of medicinally relevant pyrazolo[3,4-b]pyridine scaffolds. The strategic placement of the nitro and Boc groups allows for a range of selective transformations, providing chemists with a powerful tool for the regioselective synthesis of complex heterocyclic molecules.

Future research in this area will likely focus on expanding the scope of nucleophilic aromatic substitution reactions on this substrate and exploring its use in other types of transformations, such as C-H activation and cross-coupling reactions. The continued development of novel synthetic methods utilizing this building block will undoubtedly contribute to the discovery of new drug candidates and advanced materials.

References

  • Tu, S., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Quiroga, J., et al. (2012). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]

  • D'yachenko, V. D., & Konyushkin, L. D. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • D'yachenko, V. D., & Konyushkin, L. D. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Springer Link. Available at: [Link]

  • Balaš, M. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Khalfina, I. A., & Vasilevsky, S. F. (2006). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Rizwan, K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PubMed Central. Available at: [Link]

  • Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]

  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]

  • Kikelj, D., et al. (2015). Scheme 2. Synthesis of tert-butyl (S). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Almássy, L., et al. (2018). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Oakwood Chemical. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]

  • Bouyahya, A., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Jatkauskas, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Organic Chemistry Tutor. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions [Video]. YouTube. Available at: [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. Available at: [Link]

  • Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. drmurugesanchemistry. Available at: [Link]

  • Rizwan, K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

  • Peng, B., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Evolution of amide bond formation. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in Modern Medicinal Chemistry

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its capacity for diverse biological activities.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its capacity for diverse biological activities.[1][2][3][4] This guide provides an in-depth exploration of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, a highly versatile and strategic building block for the synthesis of complex, substituted pyrazole derivatives. We will dissect the rationale behind its design, detailing the synergistic roles of the N-Boc protecting group and the C3-nitro activating group. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and strategic workflows for employing this reagent in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and subsequent functional group manipulations, thereby accelerating the discovery of novel pyrazole-based therapeutic agents.

The Strategic Importance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to modern drug discovery.[1][3] Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, allow them to form crucial interactions with a wide array of biological targets.[3] This versatility has led to the development of blockbuster drugs across various therapeutic areas, such as:

  • Celecoxib: A selective COX-2 inhibitor for anti-inflammatory applications.[1][3]

  • Sildenafil: A PDE5 inhibitor used for erectile dysfunction.[2][3]

  • Apixaban: An anticoagulant Factor Xa inhibitor.[2]

  • Rimonabant: An anti-obesity agent.[1][2]

The continued success of pyrazole-containing drugs, with over 30 approved by the FDA since 2011, underscores the value of developing efficient and flexible synthetic routes to novel analogs.[3] The ability to strategically modify the pyrazole core is paramount, as the pharmacological profile is highly dependent on the nature and position of its substituents.[5]

The Building Block: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This building block is intelligently designed for synthetic utility. The two key functional groups, the N-Boc group and the C3-nitro group, serve distinct but complementary purposes.

  • N-tert-Butoxycarbonyl (Boc) Group: This serves as a robust protecting group for the N1 position of the pyrazole ring. Its steric bulk can influence the regioselectivity of subsequent reactions, and its primary advantage is its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid), a common final step in many synthetic sequences.

  • C3-Nitro Group: As a potent electron-withdrawing group, the nitro moiety profoundly influences the electronic character of the pyrazole ring. It strongly activates the ring towards nucleophilic attack, a critical feature for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, which are otherwise difficult on an electron-rich heterocycle like pyrazole.[6]

The combination of a stable, easily removable protecting group with a powerful activating group makes this reagent an ideal starting point for constructing libraries of substituted pyrazoles.

Building_Block_Strategy cluster_advantages Key Synthetic Advantages Start 1H-Pyrazole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration NitroPyrazole 3-Nitro-1H-pyrazole Nitration->NitroPyrazole BocProtection Boc Protection (Boc)2O, Base NitroPyrazole->BocProtection FinalProduct tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate BocProtection->FinalProduct Adv1 • N1-Boc group for protection  and directed synthesis. FinalProduct->Adv1 Adv2 • C3-Nitro group activates ring  for SNAr reactions. Adv3 • Versatile for further  functionalization.

Caption: Synthetic strategy for the building block and its key features.

Synthesis Protocol: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This two-step protocol first involves the nitration of pyrazole, followed by N-protection with a Boc group.

Protocol 3.1: Synthesis of 3-Nitro-1H-pyrazole

Rationale: The nitration of pyrazole can yield a mixture of isomers. Using a nitrating agent followed by thermal rearrangement is a common method to favor the 3-nitro isomer.[7][8]

  • Materials: 1-Nitropyrazole, Benzonitrile.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-nitropyrazole (1.0 eq) in benzonitrile (approx. 10 mL per gram of starting material).

    • Heat the solution to reflux (approx. 180-190 °C) with vigorous stirring.[8]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-3 hours).

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Dilute the mixture with an equal volume of hexanes to further precipitate the product and stir for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum. The product, 3-nitro-1H-pyrazole, is typically obtained as a tan solid and can be used in the next step without further purification.[8]

  • Safety: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Benzonitrile is toxic; handle with care.

Protocol 3.2: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Rationale: This is a standard Boc-protection reaction. A base like triethylamine or DMAP is used to deprotonate the pyrazole nitrogen, which then acts as a nucleophile, attacking the di-tert-butyl dicarbonate (Boc anhydride).[9]

  • Materials: 3-Nitro-1H-pyrazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-nitro-1H-pyrazole-1-carboxylate as a solid.

Application I: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this building block is to serve as an electrophile in SNAr reactions. The electron-withdrawing nitro group at C3 activates the C5 position, making it susceptible to attack by a wide range of nucleophiles.

Derivatization_Workflow cluster_derivatization Step 3: Further Derivatization Start tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate SNAr Step 1: SNAr (Protocol 4.1) Start->SNAr Intermediate1 C5-Substituted Nitro-pyrazole SNAr->Intermediate1 Reduction Step 2: Nitro Reduction (Protocol 5.1) Intermediate1->Reduction AminoIntermediate tert-Butyl 3-amino-5-substituted -1H-pyrazole-1-carboxylate Reduction->AminoIntermediate Amide Amide Coupling (R-COCl, base) AminoIntermediate->Amide Sulfonamide Sulfonylation (R-SO2Cl, base) AminoIntermediate->Sulfonamide Urea Urea Formation (Isocyanate) AminoIntermediate->Urea

Sources

Method

The Strategic Application of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Pyrazole Core and the Significance of N-Boc Protected 3-Nitropyrazole This guide focuses on a key building block, tert-butyl 3-nitro-1H-pyrazole-1-carboxylate , and its pivotal role in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Significance of N-Boc Protected 3-Nitropyrazole

This guide focuses on a key building block, tert-butyl 3-nitro-1H-pyrazole-1-carboxylate , and its pivotal role in the synthesis of complex pharmaceutical intermediates. The introduction of a nitro group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position provides a stable, yet highly versatile, platform for subsequent chemical transformations. The Boc group ensures regioselective reactions and can be readily removed under acidic conditions, while the nitro group serves as a precursor to the crucial 3-amino functionality, a common feature in many kinase inhibitors.[1][3]

This document will provide detailed protocols for the synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate and its subsequent conversion to a key aminopyrazole intermediate. Furthermore, it will delineate a representative application in the synthesis of a pyrazolopyrimidine core, a privileged scaffold in the development of targeted cancer therapies.

I. Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

The synthesis of the title compound is a two-step process commencing with the nitration of pyrazole, followed by the protection of the pyrazole nitrogen with a Boc group.

Step 1: Synthesis of 3-Nitropyrazole

The initial step involves the nitration of pyrazole. A common method is the formation of N-nitropyrazole followed by thermal rearrangement to the more stable 3-nitropyrazole.[4]

Protocol 1: Synthesis of 3-Nitropyrazole

Materials:

  • 1-Nitropyrazole

  • Benzonitrile

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 1-nitropyrazole (e.g., 4.23 g, 37.4 mmol) in benzonitrile (42 mL).

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to approximately 45°C.

  • Pour the reaction mixture into hexane (175 mL) to precipitate the product.

  • Collect the resulting white solid by vacuum filtration, wash thoroughly with hexane, and dry under high vacuum to yield 3-nitro-1H-pyrazole.[4]

Expected Yield: ~91%

Safety Precautions:

  • Handle 1-nitropyrazole and 3-nitropyrazole with care as they are energetic materials.[4]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 2: N-Boc Protection of 3-Nitropyrazole

The subsequent step involves the protection of the 3-nitropyrazole's nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]

Protocol 2: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Materials:

  • 3-Nitro-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-nitro-1H-pyrazole (1.0 equiv.) in dichloromethane (DCM).

  • To the stirred solution, add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.[5]

Data Presentation: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

StepStarting MaterialReagentsSolventTypical YieldReference
11-NitropyrazoleBenzonitrile, HexaneBenzonitrile~91%[4]
23-Nitro-1H-pyrazoleBoc₂O, TEADichloromethaneHigh[5]

II. Application in the Synthesis of a Key Pharmaceutical Intermediate: tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

The nitro group of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate serves as a synthetic handle that can be readily reduced to an amino group, yielding the highly valuable intermediate, tert-butyl 3-amino-1H-pyrazole-1-carboxylate. This transformation is a critical step in the synthesis of numerous kinase inhibitors.

Protocol 3: Catalytic Reduction of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv.) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-amino-1H-pyrazole-1-carboxylate, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.

  • Solvent: Methanol and ethyl acetate are common solvents for hydrogenation reactions as they are relatively inert and effectively dissolve the starting material and product.

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a Parr hydrogenator is preferred for larger scales and higher pressures.

III. Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core

The 3-aminopyrazole intermediate is a key precursor for the synthesis of pyrazolopyrimidines, a class of compounds known to inhibit various protein kinases involved in cancer cell proliferation.[7] The following protocol outlines a representative synthesis of a pyrazolopyrimidine core structure.

Protocol 4: Synthesis of a 4-(Substituted)-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

  • A substituted 4-chloropyrimidine (e.g., 2,4-dichloropyrimidine)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., isopropanol, ethanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 equiv.) and the substituted 4-chloropyrimidine (1.1 equiv.) in the chosen solvent.

  • Add the base (2.0-3.0 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final pyrazolopyrimidine core.

Visualization of the Synthetic Pathway

Synthesis_Pathway Pyrazole Pyrazole Nitropyrazole 3-Nitropyrazole Pyrazole->Nitropyrazole Nitration BocNitropyrazole tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Nitropyrazole->BocNitropyrazole Boc Protection BocAminopyrazole tert-Butyl 3-amino-1H- pyrazole-1-carboxylate BocNitropyrazole->BocAminopyrazole Reduction Pyrazolopyrimidine Pyrazolopyrimidine Kinase Inhibitor Core BocAminopyrazole->Pyrazolopyrimidine Cyclization

Sources

Application

Application Notes and Protocols for Reactions Involving tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the synthesis and principal reactions of tert-butyl 3-nitro-1H-pyrazole-1-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis and principal reactions of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate. This trifunctional reagent is a valuable intermediate in medicinal chemistry and materials science, offering distinct reactivity at the N1-Boc protecting group, the C3-nitro group, and the pyrazole core. We will explore the fundamental principles governing its reactivity, provide detailed, field-proven protocols for its key transformations, and discuss the rationale behind experimental design choices to ensure procedural robustness and success.

Introduction and Strategic Importance

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a heterocyclic building block engineered for synthetic versatility. Its structure incorporates three key functional elements:

  • A Pyrazole Core: A five-membered aromatic heterocycle prevalent in pharmacologically active compounds due to its ability to act as a bioisostere for other functional groups and engage in hydrogen bonding.[1]

  • An N1-Boc Group: A tert-butyloxycarbonyl protecting group that deactivates the N1 nitrogen, enhances solubility in organic solvents, and can be selectively removed under acidic conditions to allow for subsequent N-functionalization.

  • A C3-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. This group can be readily reduced to a primary amine, a critical precursor for amide bond formation, or it can activate the pyrazole ring for certain substitution reactions.

The strategic placement of these groups allows for a controlled, stepwise functionalization of the pyrazole scaffold, making it an ideal starting point for the synthesis of complex molecular architectures. This guide will detail the primary transformations of this reagent: N1-deprotection and C3-nitro group reduction.

Synthesis of the Reagent

The target compound is not commonly available and is typically prepared in a two-step sequence starting from 1H-pyrazole. The process involves the nitration of the pyrazole ring followed by the protection of the N1-nitrogen.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is most effectively and safely achieved through a thermal rearrangement of an N-nitropyrazole intermediate.[2][3] Direct nitration of pyrazole often leads to mixtures of isomers and can be hazardous. The established method involves forming 1-nitropyrazole, which then rearranges to the more stable C-nitrated isomers upon heating, with 3-nitro-1H-pyrazole being a major product.[4]

Step 2: N-Boc Protection

The resulting 3-nitro-1H-pyrazole is then protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds smoothly to yield the title compound. A similar procedure is used for the Boc protection of other indazoles and pyrazoles.[5]

G pyrazole 1H-Pyrazole nitropyrazole 1-Nitropyrazole pyrazole->nitropyrazole HNO₃ / Ac₂O three_nitropyrazole 3-Nitro-1H-pyrazole nitropyrazole:e->three_nitropyrazole:w Heat (Rearrangement) Benzonitrile, 180°C target tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate three_nitropyrazole:e->target:w Boc₂O, Base (e.g., DMAP) DCM

Caption: Synthetic workflow for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DCM, add DMAP (1.2 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add Boc₂O (1.1 eq) portion-wise to the solution. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-nitro-1H-pyrazole-1-carboxylate as a solid.

Key Reaction Classes and Protocols

The utility of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate stems from its capacity to undergo selective transformations at its functional groups.

Reaction I: N1-Deprotection to Unmask the Pyrazole N-H

The Boc group is a robust protecting group that is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice due to its efficacy and the volatile nature of its byproducts, which simplifies workup.[6] This deprotection is a critical step for subsequent modifications at the N1 position, such as alkylation or arylation.

Causality of Experimental Choice: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid decarboxylates spontaneously to yield the deprotected pyrazole, CO₂, and isobutylene. Using a solvent like DCM is ideal as it is inert to acidic conditions and readily solubilizes both the starting material and the intermediate.

G sub tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate reagents TFA / DCM sub->reagents prod 3-Nitro-1H-pyrazole byproducts CO₂ + Isobutylene prod->byproducts Volatile Byproducts reagents->prod

Caption: Workflow for the N1-deprotection of the title compound.

Protocol 1: N1-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting material (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution. Gas evolution (CO₂ and isobutylene) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.

  • The resulting residue, 3-nitro-1H-pyrazole, can often be used in the next step without further purification. If necessary, neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

Reaction II: Reduction of the Nitro Group to a Primary Amine

The transformation of the nitro group into a primary amine is one of the most valuable reactions of this substrate, yielding tert-butyl 3-amino-1H-pyrazole-1-carboxylate.[7] This product is a versatile building block for constructing libraries of compounds through amide coupling, sulfonylation, or reductive amination. Catalytic transfer hydrogenation is a preferred method due to its operational simplicity and mild conditions, avoiding the need for high-pressure hydrogenation equipment.[8][9]

Causality of Experimental Choice: Palladium on carbon (Pd/C) is a highly efficient catalyst for nitro group reductions. Ammonium formate serves as an in situ source of hydrogen gas, decomposing on the catalyst surface to H₂, CO₂, and NH₃.[8] This avoids the handling of flammable hydrogen gas. Methanol is an excellent solvent as it solubilizes the ammonium formate and the substrate, and it does not poison the catalyst.

G sub tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate reagents Pd/C, NH₄HCO₂ MeOH, Reflux sub->reagents prod tert-Butyl 3-amino-1H- pyrazole-1-carboxylate reagents->prod

Caption: Workflow for the reduction of the C3-nitro group.

Protocol 2: Catalytic Transfer Hydrogenation of the Nitro Group

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ammonium formate (NH₄HCO₂) (5.0 eq)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add the starting material (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Add ammonium formate (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-amino-1H-pyrazole-1-carboxylate, which is often pure enough for subsequent steps.

Data Summary: Nitro Group Reduction
ParameterConditionRationale
Catalyst 10% Pd/CHigh activity and selectivity for nitro group reduction.
H₂ Source Ammonium FormateSafe and convenient alternative to H₂ gas.
Solvent MethanolGood solubility for reactants; does not poison the catalyst.
Temperature Reflux (~65 °C)Promotes the decomposition of ammonium formate and increases reaction rate.
Typical Yield >90%The reaction is generally high-yielding and clean.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a strategically designed synthetic intermediate that provides researchers with a reliable platform for creating diverse molecular structures. By understanding the distinct reactivity of its N-Boc and C-nitro functionalities, scientists can sequentially unmask and elaborate different parts of the molecule. The protocols provided herein are robust, scalable, and grounded in well-established mechanistic principles, offering a solid foundation for the application of this versatile reagent in drug discovery and chemical biology programs.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (2014). ResearchGate. [Link]

  • Review on synthesis of nitropyrazoles. (2015). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (2009). PubMed. [Link]

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2018). HETEROCYCLES. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. [Link]

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Method

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthetic manipulation of tert-Butyl 3-nitro-1H-pyrazole-1-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthetic manipulation of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, a versatile building block for the synthesis of a wide array of functionalized pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, and the strategic functionalization of this starting material opens avenues for the development of novel therapeutic agents.[1][2] This document outlines key transformations including the reduction of the nitro group to a primary amine, the selective deprotection of the N-Boc group, and subsequent derivatization of the resulting 3-aminopyrazole. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic applications.[1][2] The arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it an excellent pharmacophore for engaging with biological targets.[3] tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate serves as an excellent starting material for the synthesis of 3-amino-1H-pyrazole derivatives, which are key precursors for a range of more complex molecules, including kinase inhibitors and other targeted therapies.[4] The presence of the nitro group provides a handle for reduction to a versatile amino group, while the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen allows for controlled reactions and selective deprotection when necessary.[5][6]

Core Synthetic Pathways

The synthetic utility of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate primarily revolves around three key transformations: reduction of the 3-nitro group, deprotection of the N-Boc group, and functionalization of the resulting 3-aminopyrazole. The choice of pathway depends on the desired final product.

Synthetic_Pathways A tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate B tert-Butyl 3-amino-1H-pyrazole-1-carboxylate A->B Nitro Reduction C 3-Amino-1H-pyrazole A->C One-pot Reduction & Deprotection B->C N-Boc Deprotection D Functionalized Pyrazole Derivatives B->D Functionalization C->D Functionalization

Figure 1: Key synthetic transformations of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Protocol I: Reduction of the 3-Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step in elaborating the pyrazole scaffold.[3] This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a plethora of possibilities for further functionalization. Several methods can be employed, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal byproducts.[7][8] The choice of catalyst and reaction conditions can be tailored to the substrate and desired outcome.

Protocol 3.1.1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used and versatile catalyst for this transformation.[9]

  • Materials:

    • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.[10] The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.

Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specialized equipment is unavailable or when the substrate is sensitive to catalytic conditions.

Protocol 3.2.1: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds.[11]

  • Materials:

    • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in ethanol or ethyl acetate.

    • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.[10]

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/CRT, 1-4 atm H₂Clean reaction, high yield, easy work-upRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Chemical Reduction SnCl₂·2H₂ORefluxNo specialized equipment neededStoichiometric amounts of metal salts, more extensive work-up

Table 1: Comparison of Nitro Group Reduction Methods.

Protocol II: N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its stability under many reaction conditions and its relatively straightforward removal under acidic or specific basic/reductive conditions.[5][6][12]

Protocol 4.1: Acidic Deprotection

Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.

  • Materials:

    • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected pyrazole (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrazole.

Protocol 4.2: Reductive Deprotection with Sodium Borohydride (NaBH₄)

A milder, selective method for the deprotection of N-Boc pyrazoles utilizes sodium borohydride in ethanol.[5][6][13] This method is advantageous when acid-sensitive functional groups are present in the molecule.

  • Materials:

    • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

    • Sodium borohydride (NaBH₄)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the Boc-protected pyrazole (1.0 eq) in ethanol.

    • Add sodium borohydride (1.5-3.0 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to afford the deprotected pyrazole.

Deprotection_Workflow start N-Boc Protected Pyrazole acid Acidic Deprotection (e.g., TFA in DCM) start->acid reductive Reductive Deprotection (e.g., NaBH4 in EtOH) start->reductive end Deprotected Pyrazole acid->end reductive->end

Figure 2: Workflow for the deprotection of N-Boc pyrazoles.

Subsequent Functionalization of 3-Aminopyrazole

The resulting 3-aminopyrazole is a versatile intermediate for a wide range of synthetic transformations. The amino group can act as a nucleophile, be diazotized, or participate in condensation reactions to form fused heterocyclic systems.

Acylation of the Amino Group

The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

Protocol 5.1.1: General Acylation Procedure

  • Materials:

    • 3-Aminopyrazole derivative

    • Acid chloride or anhydride (1.0-1.2 eq)

    • A suitable base (e.g., triethylamine, pyridine)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Dissolve the 3-aminopyrazole in the anhydrous solvent and cool to 0 °C.

    • Add the base followed by the dropwise addition of the acid chloride or anhydride.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated NaHCO₃ solution, and brine.

    • Dry, filter, and concentrate the organic layer to yield the acylated product, which can be further purified by recrystallization or column chromatography.

Formation of Fused Pyrazole Systems

3-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[1]

Protocol 5.2.1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This can be achieved through the condensation of 3-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents.

  • Materials:

    • 3-Aminopyrazole derivative

    • 1,3-Diketone or β-ketoester (1.0 eq)

    • Acetic acid or a catalytic amount of a stronger acid

  • Procedure:

    • Combine the 3-aminopyrazole and the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

    • Alternatively, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized pyrazole derivatives. The protocols outlined in this guide provide robust and reproducible methods for the key transformations of this building block. By understanding the underlying chemical principles and the experimental nuances of these reactions, researchers can effectively leverage this compound in the design and synthesis of novel molecules for drug discovery and development.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
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  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
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Application

Application Notes and Protocols: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate as a Precursor for Catalytically Active Ligands

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utility of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate. While direct catalytic applications of t...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utility of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate. While direct catalytic applications of this molecule are not documented, its true potential lies in its role as a stable, readily available precursor to the 3-nitro-1H-pyrazole ligand. The removal of the tert-butoxycarbonyl (Boc) protecting group unveils a versatile ligand whose electronic properties can be harnessed to modulate the activity of metal-based catalysts. This guide will detail the transformation of the title compound into a functional ligand and provide protocols for its use in forming catalytically relevant metal complexes.

Part 1: Foundational Concepts and Strategic Utility

The Role of Pyrazole-Based Ligands in Catalysis

Pyrazole and its derivatives are a cornerstone of coordination chemistry and have been extensively used to create effective and selective catalysts.[1][2] Their ability to form stable complexes with a wide array of transition metals allows for the fine-tuning of the metal center's electronic and steric environment.[3] This modulation is critical in optimizing catalytic efficiency in various organic transformations, including cross-coupling, hydrogenation, and oxidation reactions.[2] The N-heterocyclic structure of pyrazoles makes them excellent σ-donors, and substituents on the pyrazole ring can further influence the ligand's electronic character.

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: A Protected Ligand Precursor

The title compound, tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, is best understood as a protected form of the 3-nitro-1H-pyrazole ligand. The Boc group serves two primary purposes:

  • Stability and Handling: It renders the molecule more stable and often easier to handle and purify compared to the free pyrazole.

  • Synthetic Handle: It allows for synthetic manipulations on other parts of a molecule without affecting the pyrazole NH group.

However, the Boc group's electron-withdrawing nature and steric bulk at the N1 position prevent the pyrazole from acting as a conventional ligand for metal coordination. Therefore, a deprotection step is essential to unmask its catalytic potential.

The Influence of the Nitro Group on Ligand Properties

Upon deprotection to 3-nitro-1H-pyrazole, the nitro group at the 3-position plays a crucial role in defining the ligand's electronic properties. As a potent electron-withdrawing group, it significantly reduces the electron density of the pyrazole ring. This has two key consequences for a resulting metal catalyst:

  • Increased Lewis Acidity: The metal center becomes more electron-deficient, which can enhance its reactivity in catalytic cycles that benefit from a more electrophilic metal, such as certain types of Lewis acid catalysis or oxidative addition steps.

  • Modulated Redox Potential: The electronic environment influences the stability of different oxidation states of the metal, thereby affecting the thermodynamics and kinetics of the catalytic cycle.

This ability to create a more electron-poor catalytic center makes 3-nitro-1H-pyrazole an attractive ligand for developing novel catalysts with unique reactivity profiles.

Part 2: Experimental Protocols

Protocol for Boc Deprotection of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This protocol describes the removal of the Boc protecting group to yield 3-nitro-1H-pyrazole, the active ligand. The choice of acid is critical to ensure efficient cleavage without unwanted side reactions.

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-nitro-1H-pyrazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to afford pure 3-nitro-1H-pyrazole.[4]

Self-Validation: The success of the deprotection can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the tert-butyl peak at ~1.6 ppm and the appearance of the N-H proton signal.

General Protocol for the Synthesis of a [M(3-nitro-1H-pyrazole)₂Cl₂] Complex

This protocol provides a representative method for coordinating the deprotected 3-nitro-1H-pyrazole ligand to a metal center, such as Cu(II) or Co(II), to form a potential catalyst.[5]

Materials:

  • 3-nitro-1H-pyrazole (from Protocol 2.1)

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve 3-nitro-1H-pyrazole (2.2 eq) in ethanol in a round-bottom flask. If desired, add triethylamine (2.0 eq) to facilitate deprotonation of the pyrazole.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride (1.0 eq) in a minimal amount of ethanol, heating gently if necessary.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate may form immediately.

  • Reaction: Stir the mixture at room temperature for 2-6 hours or heat to reflux to ensure complete complexation.

  • Isolation:

    • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then a non-coordinating solvent like diethyl ether.

  • Drying: Dry the resulting metal complex under vacuum to remove residual solvent.

Characterization: The formation of the complex can be confirmed by techniques such as FT-IR spectroscopy (observing shifts in pyrazole ring vibrations), elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Part 3: Visualization of the Catalytic Precursor Pathway

The following diagram illustrates the transformation of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate from a stable precursor to a functional component of a potential catalyst.

Catalytic_Pathway cluster_precursor Precursor Stage cluster_activation Activation (Deprotection) cluster_ligand Active Ligand cluster_catalyst Catalyst Formation Precursor tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Deprotection Acid-catalyzed Deprotection (TFA) Precursor->Deprotection Protocol 2.1 Ligand 3-Nitro-1H-pyrazole Deprotection->Ligand Catalyst [M(3-nitro-1H-pyrazole)nLx] Potential Catalyst Ligand->Catalyst Protocol 2.2 (Coordination to Metal 'M')

Caption: From Precursor to Potential Catalyst.

Part 4: Data Summary

The following table summarizes key properties of the precursor molecule and its active ligand form.

Propertytert-Butyl 3-nitro-1H-pyrazole-1-carboxylate3-nitro-1H-pyrazole[4]
Molecular Formula C₈H₁₁N₃O₄C₃H₃N₃O₂
Molecular Weight 213.19 g/mol 113.08 g/mol
Role in Catalysis Protected Ligand PrecursorActive Ligand
Key Feature Boc group ensures stabilityElectron-withdrawing nitro group
Coordination Ability Blocked by Boc groupAvailable N-donor sites

References

Method

Application Notes and Protocols for the Functionalization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of experimental procedures for the chemical modification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. As a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental procedures for the chemical modification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. As a key building block in medicinal chemistry, the strategic functionalization of this scaffold is crucial for the development of novel therapeutic agents. The methodologies detailed herein are curated to provide both practical, step-by-step protocols and the underlying chemical principles, empowering researchers to confidently explore and expand the chemical space around this important heterocyclic core.

Introduction: The Versatile Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The presence of a nitro group on the pyrazole ring, as in tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, offers a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group not only influences the electronic properties of the pyrazole ring but also activates it for specific types of reactions. The tert-butoxycarbonyl (Boc) protecting group at the N1 position provides stability and enhances solubility in organic solvents, while also influencing the regioselectivity of certain reactions. This guide will explore several key functionalization strategies, including the reduction of the nitro group, direct C-H arylation, nucleophilic aromatic substitution, and functionalization via halogenation and subsequent cross-coupling reactions.

I. Reduction of the Nitro Group to Synthesize tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

The conversion of the 3-nitro group to a 3-amino group is a foundational transformation, opening up a vast array of subsequent functionalization possibilities, such as amide bond formation, sulfonylation, and diazotization. This reduction can be achieved through several reliable methods, including catalytic hydrogenation and metal-mediated reductions.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation typically proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C). Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro group of the substrate also coordinates to the catalyst surface, allowing for the stepwise addition of hydrogen atoms, leading to the formation of nitroso, hydroxylamine intermediates, and finally the desired amine.

Experimental Protocols for Nitro Group Reduction

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • To a round-bottom flask or a Parr shaker vessel, add tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv).

  • Add methanol or ethyl acetate to dissolve the substrate (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C (0.1 equiv by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent or water.[1]

  • Concentrate the filtrate under reduced pressure to afford tert-Butyl 3-amino-1H-pyrazole-1-carboxylate, which can be purified further by column chromatography if necessary.

This classical method is a cost-effective alternative to catalytic hydrogenation and is tolerant of many functional groups.[2][3][4]

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio).

  • Add iron powder (5.0-10.0 equiv) portion-wise to the stirring solution. The reaction is exothermic.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography as needed.

Raney® Nickel is a highly active catalyst, particularly useful when other reducible functional groups are present that might be sensitive to Pd/C.[5][6]

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Raney® Nickel (slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrazine hydrate (for transfer hydrogenation) or Hydrogen gas

Procedure (Transfer Hydrogenation):

  • To a round-bottom flask containing tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv) dissolved in ethanol, add a catalytic amount of Raney® Nickel (washed with ethanol).

  • Heat the mixture to reflux and add hydrazine hydrate (2.0-5.0 equiv) dropwise.

  • Monitor the reaction by TLC. The reaction is often rapid.

  • After completion, cool the mixture and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate and purify as necessary.

Method Catalyst/Reagent Solvent Temperature Typical Time Key Advantages
Catalytic Hydrogenation10% Pd/C, H₂MeOH or EtOAcRoom Temp.2-16 hClean, high yield, mild conditions
Iron ReductionFe powder, AcOHEtOH/AcOH60-80 °C1-4 hCost-effective, good functional group tolerance
Raney® Nickel ReductionRaney® Ni, N₂H₄·H₂OEtOHReflux0.5-2 hHigh activity, useful for selective reductions

II. Direct C-H Arylation at the C5 Position

Recent advances in transition-metal-catalyzed C-H activation have enabled the direct formation of C-C bonds without the need for pre-functionalized substrates. For N-substituted pyrazoles, the C5 position is often the most activated for deprotonation and subsequent functionalization. The electron-withdrawing nitro group at the C3 position is expected to further enhance the acidity of the C5-H, facilitating regioselective arylation.[7][8][9][10]

Workflow for Direct C-H Arylation

G cluster_start Starting Materials cluster_reaction Reaction Conditions start_pyrazole tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate process C-H Activation at C5 & Cross-Coupling start_pyrazole->process start_aryl Aryl Halide (Ar-X) start_aryl->process catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->process ligand Ligand (optional) ligand->process base Base (e.g., KOAc, K₂CO₃) base->process solvent Solvent (e.g., DMA, Toluene) solvent->process workup Workup and Purification process->workup product tert-Butyl 5-aryl-3-nitro- 1H-pyrazole-1-carboxylate workup->product

Caption: Workflow for the direct C-H arylation of the pyrazole core.

Protocol 2.1: Palladium-Catalyzed Direct C5-Arylation

This protocol is adapted from procedures for the direct arylation of N-substituted pyrazoles.[2][11][12]

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Aryl bromide or iodide (Ar-Br or Ar-I)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA) or Toluene

  • Inert atmosphere supplies (e.g., Schlenk line)

Procedure:

  • To a Schlenk tube, add tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.05-0.1 equiv), and KOAc (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMA or toluene via syringe.

  • Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction may require 12-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C5-arylated product.

III. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C3 position strongly activates the pyrazole ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of the nitro group itself by a suitable nucleophile.[8][13][14][15][16][17][18][19] This provides a direct route to introduce a variety of functionalities at the C3 position.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (in this case, the nitrite ion) is expelled, restoring the aromaticity of the pyrazole ring.

Sources

Application

Application Notes and Protocols: Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in Click Chemistry

Introduction: Enabling Click Chemistry through Efficient Azide Synthesis In the landscape of modern chemical ligation, "click chemistry" represents a paradigm of efficiency, selectivity, and reliability. At the heart of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enabling Click Chemistry through Efficient Azide Synthesis

In the landscape of modern chemical ligation, "click chemistry" represents a paradigm of efficiency, selectivity, and reliability. At the heart of this concept lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its quantitative yields, benign reaction conditions, and exceptional functional group tolerance. The power of CuAAC, however, is fundamentally dependent on the accessibility of its core components: azides and alkynes. While alkynes are often readily available or easily installed, the introduction of the azide moiety can be a significant synthetic hurdle.

This guide focuses on tert-butyl 3-nitro-1H-pyrazole-1-carboxylate , a reagent that serves as a critical enabler of click chemistry. Rather than participating directly in the cycloaddition, this compound is an efficient and relatively stable diazo-transfer reagent. Its primary role is the clean and high-yielding conversion of primary amines into the corresponding azides. This transformation is a cornerstone technique for preparing biomolecules, small molecules, and materials for subsequent CuAAC-mediated conjugation.

Herein, we provide a comprehensive overview of the causality behind diazo-transfer reactions, detailed, field-proven protocols for azide synthesis using tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, and the subsequent application of these synthesized azides in a standard CuAAC protocol. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of click chemistry by mastering the synthesis of its essential precursors.

Safety First: Handling Diazo-Transfer Reagents and Organic Azides

Chemical integrity begins with safety. Both diazo-transfer reagents and their organic azide products are energy-rich molecules that demand respect and careful handling.

Core Safety Mandates:

  • Potential for Explosive Decomposition: Organic azides, particularly those with a low carbon-to-nitrogen ratio (C/N < 3), can be sensitive to shock, heat, friction, and light, leading to violent decomposition.[1][2] Always work on the smallest scale possible and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Blast Shield: When working with neat or concentrated azides, or during the initial scale-up of any azide synthesis, the use of a blast shield in a certified chemical fume hood is mandatory.[3]

  • Avoid Incompatible Materials:

    • Metals: Never use metal spatulas or needles to handle azides. Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly shock-sensitive metal azide salts.[1][4] Use plastic, glass, or ceramic spatulas.

    • Halogenated Solvents: Avoid chlorinated solvents like dichloromethane (DCM) or chloroform. They can react with azides to form extremely explosive di- and tri-azidomethane.[2][5]

    • Acids: Contact with strong acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1]

  • Purification & Concentration:

    • Do not purify low-molecular-weight azides by distillation or sublimation.[2] Purification should be limited to extraction and, if necessary, careful column chromatography.

    • Avoid concentrating azide solutions to dryness via rotary evaporation unless the azide is known to be stable.[3] It is often safer to use the azide solution directly in the next step.

  • Storage: Store all organic azides in a cool, dark environment, preferably in a refrigerator and away from incompatible materials.[2]

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container. Quench residual azides by converting them to a more stable form (e.g., reduction to the corresponding amine with Staudinger reagent like triphenylphosphine) before disposal, following institutional guidelines.[1]

Workflow Overview: From Primary Amine to Triazole Conjugate

The journey from a primary amine to a "clicked" product is a two-stage process. First, the amine is converted to an azide using the diazo-transfer reagent. Second, the purified azide is conjugated to an alkyne via the CuAAC reaction.

Caption: Overall workflow from amine to triazole product.

Part 1: The Diazo-Transfer Reaction

Mechanism and Rationale

The diazo-transfer reaction is the formal transfer of a "N₂" group from a donor molecule (the diazo-transfer reagent) to an acceptor (the primary amine). Reagents like tert-butyl 3-nitro-1H-pyrazole-1-carboxylate are favored over more hazardous alternatives like triflyl azide (TfN₃) due to their crystalline, solid nature, which generally imparts greater thermal stability and ease of handling.

The reaction is typically catalyzed by a metal salt, such as copper(II) sulfate (CuSO₄). The mechanism involves the coordination of the primary amine to the copper center, which increases its nucleophilicity. The amine then attacks the diazo-transfer reagent, initiating a cascade that ultimately releases the stable pyrazole byproduct and forms the desired organic azide.[6][7]

Caption: Simplified mechanism of diazo-transfer from an amine.

Protocol 1: Synthesis of Benzyl Azide from Benzylamine

This protocol provides a representative procedure for converting a primary amine to an azide using a pyrazole-based diazo-transfer reagent and a copper catalyst.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Benzylamine107.155.0536 mg (0.55 mL)Substrate
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate227.205.5 (1.1 eq)1.25 gDiazo-transfer reagent
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.1 (0.02 eq)25 mgCatalyst
Triethylamine (TEA)101.1910.0 (2.0 eq)1.39 mLBase
Methanol (MeOH)--25 mLSolvent
Diethyl Ether--~100 mLFor extraction
Saturated aq. NH₄Cl--~50 mLFor work-up
Brine--~50 mLFor work-up
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (25 mL), benzylamine (5.0 mmol), and triethylamine (10.0 mmol).

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 mmol). Stir the solution at room temperature until the catalyst dissolves, resulting in a light blue solution.

  • Reagent Addition: In a single portion, add tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (5.5 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate in vacuo using a rotary evaporator with a water bath temperature not exceeding 30°C . Caution: Do not concentrate to complete dryness if possible. It is safer to leave a small amount of solvent.

  • Purification: The crude benzyl azide is often of sufficient purity for the next step. If further purification is required, it can be performed by flash column chromatography on silica gel, but this should be done with extreme care. The product is a colorless oil.

Part 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism and Rationale

The CuAAC reaction is the premier example of a click reaction.[8] Its remarkable efficiency stems from the copper(I) catalyst, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition and provides exclusive regioselectivity for the 1,4-disubstituted triazole product.[9] The catalytic cycle is believed to involve a dinuclear copper acetylide intermediate, which activates the alkyne for facile reaction with the azide.[10] The active Cu(I) species is typically generated in situ from a Cu(II) salt (like CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[11]

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ CuII Cu(II) CuII->CuI Sodium Ascorbate Alkyne R'-C≡CH Alkyne->Cu_Acetylide Azide R-N₃ Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Product 1,4-Triazole Cu_Acetylide->Metallacycle + Azide Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Triazolide->Product Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

Protocol 2: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol details the "clicking" of the previously synthesized benzyl azide with phenylacetylene.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Benzyl Azide133.152.0266 mgSynthesized from Protocol 1
Phenylacetylene102.132.0204 mg (0.22 mL)Alkyne partner
Copper(II) sulfate pentahydrate249.690.02 (0.01 eq)5 mgCatalyst precursor
Sodium Ascorbate198.110.1 (0.05 eq)20 mgReducing agent
tert-Butanol (t-BuOH)--10 mLSolvent
Deionized Water--10 mLSolvent

Step-by-Step Procedure

  • Setup: In a 50 mL round-bottom flask, dissolve benzyl azide (2.0 mmol) and phenylacetylene (2.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL total).

  • Catalyst Precursor Addition: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.02 mmol) in 1 mL of water. Add this solution to the reaction flask. The mixture will be a cloudy emulsion.

  • Initiation: In a separate vial, dissolve sodium ascorbate (0.1 mmol) in 1 mL of water. Add this solution dropwise to the reaction mixture while stirring vigorously. A yellow-orange precipitate of the copper(I) acetylide may form.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction is often complete much sooner. Progress can be monitored by TLC or LC-MS. The product, a white solid, will often precipitate out of the solution as it forms.

  • Work-up: Once the reaction is complete, add 20 mL of water to the flask.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the white solid under vacuum to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • University College Dublin Safety, Insurance, Risk & Compliance. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Beckmann, H. S. G., & Wittmann, V. (2007). One-Pot Procedure for Diazo Transfer and Azide-Alkyne Cycloaddition: Triazole Linkages from Amines. Organic Letters, 9(1), 1-4. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Liang, L., & Astruc, D. (2011). The copper(I)-catalysed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. [Link]

  • Van Steijvoort, F., et al. (2015). Facile azide formation via diazotransfer reaction in a copper tube flow reactor. Tetrahedron Letters, 56(42), 5761-5764. [Link]

  • Al-Aabed, Y., et al. (2020). Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. Molecules, 25(20), 4787. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]

  • Thorn Seshold, O. (n.d.). Laboratory Safety Fact Sheet #26 - Synthesizing, Purifying, and Handling Organic Azides. [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]

  • Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We will explore the common problems, provide robust troubleshooting strategies, and offer detailed, field-proven protocols to ensure your success.

Understanding the Synthesis: Two Primary Pathways

The synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate can be approached via two principal routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

Route A: Begins with the nitration of pyrazole to form 3-nitropyrazole, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. Route B: Involves the initial Boc-protection of pyrazole, followed by a regioselective nitration of the electron-rich pyrazole ring.

Synthetic_Pathways cluster_A Route A cluster_B Route B Pyrazole Pyrazole Nitropyrazole 3-Nitro-1H-pyrazole Pyrazole->Nitropyrazole Nitration (e.g., HNO₃/Ac₂O) BocPyrazole tert-Butyl 1H-pyrazole-1-carboxylate Pyrazole->BocPyrazole Boc Protection (Boc₂O, Base) Target tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Nitropyrazole->Target Boc Protection (Boc₂O, Base) BocPyrazole->Target Nitration (Milder Conditions) Isomer_Formation Start tert-Butyl 1H-pyrazole-1-carboxylate Product3 Desired Product (3-Nitro) Start->Product3 C3 Attack (Favored) Byproduct4 Byproduct (4-Nitro) Start->Byproduct4 C4 Attack (Possible) Byproduct5 Byproduct (5-Nitro) Start->Byproduct5 C5 Attack (Sterically Hindered) Nitronium Nitrating Agent (NO₂⁺)

Caption: Potential sites of electrophilic nitration.

Problem: Accidental Loss of the Boc Group

Q: During my nitration of tert-Butyl 1H-pyrazole-1-carboxylate (Route B), my main product is 3-nitropyrazole. How do I prevent this deprotection?

A: This is the most critical challenge for Route B. The Boc group is notoriously labile under acidic conditions. [1][2][3]The tert-butyl cation generated upon cleavage is a source of other potential side reactions. [1]

  • Avoid Strong Protic Acids: Do not use nitrating systems like concentrated HNO₃/H₂SO₄ or HNO₃/AcOH.

  • Employ Milder, Non-Acidic Conditions: The key is to generate the electrophilic nitronium ion (NO₂⁺) under neutral or near-neutral conditions. A highly effective strategy, adapted from indole chemistry, is the use of a nitrate salt with an activating anhydride. [4] * Recommended System: Tetramethylammonium nitrate (NMe₄NO₃) with trifluoroacetic anhydride ((CF₃CO)₂O) in an aprotic solvent like acetonitrile at 0-5 °C has proven successful for nitrating acid-sensitive N-Boc heterocycles. [4]This system generates a potent but non-acidic nitrating agent in situ.

Problem: Purification Difficulties

Q: I'm struggling to isolate a pure sample of the final product. What purification strategies are most effective?

A: Purifying nitrated compounds can be challenging due to similar polarities of isomers and starting materials.

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to isolate your product from different isomers.

  • Recrystallization: If a crude sample of sufficient purity (>90%) is obtained, recrystallization can be an effective final polishing step.

    • Solvent Screening: Test various solvent systems. A good starting point is a mixture of ethanol and water, or isopropanol and hexane. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. [5]

Frequently Asked Questions (FAQs)

Q: Between Route A and Route B, which is the preferred synthetic pathway? A: Route A (Boc protection of 3-nitropyrazole) is often more robust and higher-yielding. It completely avoids the risk of Boc deprotection during nitration. The synthesis of 3-nitropyrazole from pyrazole is a well-established, high-yield two-step process involving N-nitration followed by thermal rearrangement. [6][7][8]Route B is more atom-economical in theory but is technically more challenging due to the acid-sensitivity of the Boc group.

Q: What are the critical safety precautions for this synthesis? A: Both routes involve hazardous reagents.

  • Nitration: Nitration reactions are highly exothermic and can proceed uncontrollably if cooling is not maintained. Always add the nitrating agent slowly to the substrate solution in an ice bath with vigilant temperature monitoring. Nitrating agents are strong oxidizers.

  • Reagents: Acetic anhydride, trifluoroacetic anhydride, and strong acids are corrosive. Di-tert-butyl dicarbonate is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is essential.

  • ¹H NMR: This will confirm the regiochemistry. The chemical shifts and coupling constants of the pyrazole ring protons are distinct for the 3-nitro, 4-nitro, and 5-nitro isomers. You should also see the characteristic singlet for the nine protons of the tert-butyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Route A - Boc Protection of 3-Nitropyrazole

This protocol is adapted from general procedures for the Boc protection of pyrazoles. [5][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (1x) and then with deionized water (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent like n-hexane to yield the final product. [5] Scientist's Note: The triethylamine acts as a base to deprotonate the pyrazole N-H, creating the pyrazolate anion, which is a more potent nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.

Protocol 2: Route B - Nitration of tert-Butyl 1H-pyrazole-1-carboxylate

This protocol is based on modern, mild nitration methods for acid-sensitive substrates. [4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 1H-pyrazole-1-carboxylate (1.0 eq) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.5 M) and cool the resulting slurry to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, prepare a solution of trifluoroacetic anhydride ((CF₃CO)₂O, 2.0 eq) in anhydrous acetonitrile.

  • Slow Addition: Add the trifluoroacetic anhydride solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0-5 °C for 4-6 hours. Monitor progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a stirred, cold saturated aqueous solution of sodium carbonate or sodium bicarbonate until gas evolution ceases.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: Trifluoroacetic anhydride reacts with the nitrate salt to form trifluoroacetyl nitrate in situ. This is a powerful electrophilic nitrating agent that does not introduce protic acid into the system, thus preserving the Boc protecting group.

Data Summary Table

ParameterRoute A: Boc ProtectionRoute B: Nitration
Key Reagents 3-Nitropyrazole, Boc₂O, Et₃Ntert-Butyl 1H-pyrazole-1-carboxylate, NMe₄NO₃, (CF₃CO)₂O
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature Room Temperature0 °C to 5 °C
Typical Time 12-18 hours4-6 hours
Key Challenge Ensuring complete reaction.Preventing Boc deprotection.
Typical Yield 75-90%60-80%

References

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[10][6][11]riazin-7(6H)-ones and Derivatives.

  • Semantic Scholar. (2004). Synthesis of 3-Nitropyrazole.

  • Google Patents. (n.d.). CN102250007A - Preparation method of 3,4-binitropyrazole.

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

  • International Journal of Pharmaceutical Research. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3.

  • MDPI. (2025). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c]t[10][6][11]riazin-4(6H)-ones.

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

  • Heterocycles. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES.

  • ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.

  • Sigma-Aldrich. (n.d.). tert-Butyl 1h-pyrazole-1-carboxylate.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • MDPI. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

  • National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • Ambeed. (n.d.). 3-Nitropyrazole.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

  • National Institutes of Health. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

  • ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles.

  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Sources

Optimization

optimization of reaction conditions for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate synthesis

Technical Support Center: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Welcome to the technical support guide for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This document is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this key intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize and troubleshoot your reaction effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting protocol for the N-Boc protection of 3-nitro-1H-pyrazole?

A detailed, reliable protocol is the foundation of any successful synthesis. The following procedure is a robust starting point for the tert-butyloxycarbonylation of 3-nitro-1H-pyrazole.

Experimental Protocol: N-Boc Protection of 3-nitro-1H-pyrazole

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 equiv.).

  • Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2–0.5 M concentration).

  • Base Addition: Add triethylamine (Et₃N) (1.2–1.5 equiv.) to the solution and stir for 5 minutes at room temperature.[1] The 3-nitropyrazole is acidic, and a base is typically required to deprotonate the N-H, making the pyrazole nitrogen a more effective nucleophile.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.2 equiv.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred pyrazole mixture at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–12 hours). The product, being less polar, will have a higher Rf value than the starting 3-nitro-1H-pyrazole.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[1] This removes excess acid and the triethylammonium salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.[3][4]

Q2: My reaction is very slow or appears stalled. What are the likely causes and how can I fix it?

This is a common issue often related to insufficient activation of the pyrazole substrate or reagent degradation.

  • Insufficient Basicity: The pKa of the pyrazole N-H is lowered by the electron-withdrawing nitro group, but a suitable base is still crucial for efficient deprotonation. If triethylamine is ineffective, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5]

  • Lack of Catalysis: For less reactive substrates, the addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5] DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive intermediate.

  • Reagent Quality: (Boc)₂O is sensitive to moisture and can hydrolyze over time, reducing its effective concentration. Always use a fresh bottle or ensure it has been stored properly in a desiccator.

  • Temperature: While the reaction is typically run at room temperature, gentle heating to 35-40 °C can increase the rate. However, be cautious, as higher temperatures may promote side reactions.

Below is a troubleshooting workflow to diagnose and solve issues of incomplete conversion.

G start Problem: Incomplete Reaction check_reagents Check Reagents: 1. (Boc)₂O age/storage? 2. Base quality? start->check_reagents check_conditions Check Conditions: 1. Anhydrous solvent? 2. Correct stoichiometry? start->check_conditions solution_reagents Solution: Use fresh (Boc)₂O (1.1-1.2 equiv.) check_reagents->solution_reagents Reagent issue solution_catalyst Solution: Add catalytic DMAP (5-10 mol%) check_conditions->solution_catalyst Reaction still slow solution_base Solution: Switch to stronger base (e.g., DIPEA) solution_catalyst->solution_base Still no improvement solution_temp Solution: Increase temperature (e.g., 40°C) solution_base->solution_temp Last resort

Caption: Troubleshooting workflow for incomplete reactions.

Q3: I'm getting a low yield. What are the common loss points?

Low yields can stem from issues in the reaction itself or during the work-up and purification stages.

  • Side Reactions: The primary side reaction is the hydrolysis of (Boc)₂O by any residual water in the solvent or on the glassware. This not only consumes the reagent but also produces t-butanol and CO₂, which can complicate the reaction environment.[6] Using anhydrous solvents is critical.

  • Work-up Losses: The product has moderate polarity. During aqueous extraction, ensure you perform multiple extractions with the organic solvent to fully recover the product from the aqueous layer.

  • Purification Issues: The product can sometimes co-elute with unreacted (Boc)₂O or byproducts on a silica gel column. Careful selection of the eluent system (e.g., starting with a low polarity mixture like 5% EtOAc/Hexanes and gradually increasing the polarity) is key. Running a gradient elution is highly recommended over an isocratic one.

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommendationRationale for High YieldPotential Pitfall
(Boc)₂O Equiv. 1.1–1.2Ensures complete reaction by compensating for any hydrolysis.Gross excess complicates purification.
Base Et₃N (1.2-1.5 equiv.) or DIPEAEfficiently deprotonates the pyrazole N-H for nucleophilic attack.Insufficient base leads to poor conversion.
Catalyst DMAP (0.05–0.1 equiv.)Accelerates acylation, especially for sluggish reactions.Can be difficult to remove during purification if used in excess.
Solvent Anhydrous DCM or THFGood solubility for reactants; non-reactive.Presence of water leads to reagent hydrolysis and low yield.
Temperature Room Temp (20-25 °C)Minimizes potential side reactions and degradation.Reaction may be too slow; gentle heating may be required.
Q4: What is the underlying mechanism of this reaction and why is a base important?

Understanding the reaction mechanism is crucial for effective troubleshooting. The N-Boc protection of 3-nitro-1H-pyrazole is a nucleophilic acyl substitution reaction.

  • Deprotonation: The base (e.g., Triethylamine) removes the acidic proton from the N1 position of the 3-nitro-1H-pyrazole ring, generating a pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole.

  • Nucleophilic Attack: The pyrazolate anion attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) molecule.[7][8]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion as a leaving group.

  • Decomposition: The unstable tert-butyl carbonate anion rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is then protonated by the triethylammonium cation formed in the first step.[6]

The entire process is driven by the formation of the stable C-N bond and the irreversible decomposition of the leaving group into gaseous CO₂.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Pyrazole 3-Nitro-1H-Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Et₃N Intermediate Tetrahedral Intermediate Pyrazolate->Intermediate + (Boc)₂O Boc2O (Boc)₂O Product Final Product Intermediate->Product LeavingGroup t-BuO⁻ + CO₂ Intermediate->LeavingGroup collapse

Caption: Reaction mechanism for Boc protection.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography (IUCr).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst . Journal of Applied Pharmaceutical Science. Available at: [Link]

  • General solvent-free highly selective N-tert-butyloxycarbonylation strategy using protic ionic liquid as an efficient catalyst. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Welcome to the technical support guide for the purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who work with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges encountered during purification, grounded in chemical principles and practical laboratory experience.

The successful isolation of high-purity tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is critical for its use in subsequent synthetic steps and biological assays. The presence of a bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group, combined with a polar nitro moiety, presents unique purification challenges. This guide provides a structured approach to troubleshooting common issues and offers detailed, validated protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Q1: What are the most likely impurities in a crude sample of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate?

A1: Impurities typically arise from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Residual 3-nitropyrazole and di-tert-butyl dicarbonate (Boc₂O).

  • Regioisomers: Depending on the synthetic strategy, the 5-nitro isomer (tert-Butyl 5-nitro-1H-pyrazole-1-carboxylate) can be a significant impurity.

  • Hydrolysis Product: 3-nitropyrazole resulting from the cleavage of the Boc group. This can occur during an acidic workup or upon prolonged contact with silica gel.[1]

  • Byproducts from Nitration: If the synthesis involves nitration of tert-Butyl 1H-pyrazole-1-carboxylate, various dinitro- and other unwanted side-products may be present.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The first and quickest step to visualize the number of components in the crude mixture and monitor purification progress.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and reveals the presence of impurities, even those that are isomeric.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis and can separate closely related impurities that may not be resolved by TLC.

Q3: How stable is the Boc-protecting group during purification?

A3: The Boc group is notoriously sensitive to acidic conditions. Standard silica gel for column chromatography is slightly acidic and can cause partial or complete cleavage of the Boc group, especially with prolonged exposure. This results in the formation of 3-nitropyrazole, which can complicate purification. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

Troubleshooting Guide: Common Purification Issues

This guide provides a problem-cause-solution framework for specific experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Product oils out during recrystallization instead of forming crystals. 1. High Impurity Load: The presence of significant impurities disrupts crystal lattice formation. 2. Residual Solvent: Trapped solvent from the reaction or workup can act as an impurity. 3. Inappropriate Solvent Choice: The cooling process results in a supersaturated solution that is below the compound's melting point.1. Pre-purify by Column Chromatography: First, run the crude material through a silica plug or column to remove the bulk of impurities. 2. Use a Seed Crystal: Introduce a tiny crystal of pure product to induce crystallization.[3] 3. Modify the Solvent System: Try a different solvent or a mixed-solvent system (e.g., dissolve in a good solvent like ethyl acetate and precipitate by slowly adding a poor solvent like hexane).[3] 4. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
Low yield after recrystallization. 1. Excessive Solvent: Using too much hot solvent to dissolve the crude product will keep a significant amount of the product in the mother liquor upon cooling.[3] 2. Premature Crystallization: The product crystallizes in the filter funnel during hot filtration. 3. Incomplete Cooling: Not allowing the solution to cool sufficiently (e.g., in an ice bath) prevents maximum precipitation.[3]1. Minimize Hot Solvent: Use only the absolute minimum volume of hot solvent required to dissolve the compound. 2. Pre-heat Equipment: Warm the filter funnel and receiving flask before hot filtration to prevent a sudden drop in temperature. 3. Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. 4. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor to recover a second crop of crystals (which may require separate purity analysis).
Poor separation of spots (streaking or overlapping) on TLC and column chromatography. 1. Incorrect Mobile Phase Polarity: The eluent is either too polar (all spots run to the top) or not polar enough (all spots remain at the baseline). 2. Sample Overload: Too much crude material was loaded onto the TLC plate or column. 3. Compound Acidity/Basicity: The analyte is interacting strongly with the stationary phase (silica gel), causing streaking.1. Systematic Solvent Screening: Test various solvent systems. For this compound, start with hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1). The goal is an Rf value of ~0.3 for the target compound on TLC. 2. Load Appropriately: For analytical TLC, use a microcapillary to apply a small, concentrated spot. For column chromatography, a general rule is to load 1g of crude material per 25-50g of silica gel. 3. Buffer the Mobile Phase: Add a small amount of triethylamine (~0.5%) to the eluent to suppress interactions with acidic silica sites, which often results in sharper peaks and better separation.
Product analysis (e.g., ¹H NMR) shows the presence of 3-nitropyrazole after column chromatography. Boc Group Cleavage: The slightly acidic nature of the silica gel has cleaved the tert-butoxycarbonyl protecting group.1. Use Neutralized Silica: Prepare a slurry of silica gel in the mobile phase containing 0.5-1% triethylamine and pack the column with this mixture. Run the column with the same buffered eluent. 2. Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel if cleavage is a persistent issue. 3. Minimize Contact Time: Run the column as efficiently and quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

Detailed Experimental Protocols

These protocols provide a validated starting point for purification. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Flash Column Chromatography

This is the most versatile method for purifying tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, capable of removing both more and less polar impurities.

Materials:

  • Crude tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a 4:1 mixture of Hexane:EtOAc.

    • Add 0.5% (v/v) TEA to the chosen solvent system to prevent Boc-group cleavage. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the mobile phase (approx. 50 g of silica per 1 g of crude product).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, applying pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions of equal volume.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Confirm purity using NMR or another appropriate analytical method.[2]

Protocol 2: Recrystallization

Recrystallization is effective if the impurities have significantly different solubility profiles from the product. It is an excellent final purification step to obtain highly crystalline material.

Materials:

  • Crude or column-purified product

  • Solvents: Isopropanol, Ethanol, Hexane, Ethyl Acetate[3]

  • Erlenmeyer flask, hot plate, filter funnel, filter paper

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold.[3]

    • Test small amounts of the product in various solvents. A mixed solvent system like Ethyl Acetate/Hexane is often effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a very small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[3]

  • Crystallization:

    • If using a mixed-solvent system, slowly add the "poor" solvent (e.g., Hexane) to the hot solution until slight turbidity persists. Add a drop or two of the good solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under a high vacuum.

Visual Workflow: Purification Troubleshooting

This decision tree provides a logical workflow for addressing common purification challenges encountered after initial synthesis.

Purification_Troubleshooting Purification Troubleshooting Workflow start Crude Product Analysis (TLC, ¹H NMR) prob_oil Problem: Product is an oil or wax start->prob_oil Physical State prob_impure Problem: Multiple spots on TLC or impure ¹H NMR start->prob_impure Purity Check sol_recrys Action: Attempt Recrystallization (consider seed crystal) prob_oil->sol_recrys prob_boc Problem: 3-Nitropyrazole detected (Boc cleavage) prob_impure->prob_boc sol_column Action: Perform Flash Column Chromatography prob_impure->sol_column Major Impurities sol_neutral_column Action: Column Chromatography with Neutralized Silica (0.5% TEA in eluent) prob_boc->sol_neutral_column sol_column->prob_oil If post-column product is oily outcome_pure_solid Outcome: Pure Solid Product sol_column->outcome_pure_solid Success sol_recrys->outcome_pure_solid Success outcome_fail_recrys Outcome: Still Oily/Impure sol_recrys->outcome_fail_recrys Failure sol_neutral_column->outcome_pure_solid Success sol_redissolve Action: Re-dissolve in minimal solvent, add anti-solvent (Hexane), scratch/cool outcome_fail_recrys->sol_column Re-attempt with chromatography

Sources

Optimization

identifying and minimizing byproducts in tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate reactions

Welcome to the technical support center for the synthesis and purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to produce tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is showing multiple spots on the TLC plate. What are the likely byproducts?

A1: The formation of multiple byproducts is a common challenge in the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. The identity of these byproducts largely depends on the synthetic route employed, which typically involves either the nitration of Boc-protected pyrazole or the Boc protection of 3-nitropyrazole.

Common Byproducts Include:

  • Regioisomers: Nitration of tert-butyl 1H-pyrazole-1-carboxylate can lead to the formation of not only the desired 3-nitro isomer but also the 4-nitro and 5-nitro isomers. The distribution of these isomers is highly dependent on reaction conditions.[1][2]

  • Di-nitrated Species: Under harsh nitrating conditions (e.g., elevated temperatures or highly concentrated acids), di-nitration of the pyrazole ring can occur, leading to products such as tert-butyl 3,4-dinitro-1H-pyrazole-1-carboxylate.

  • Deprotection Products: The acidic conditions often used for nitration can lead to the cleavage of the acid-labile tert-butyloxycarbonyl (Boc) group, resulting in the formation of 3-nitropyrazole.[3][4][5] This is particularly prevalent when using strong acids like concentrated sulfuric acid.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of either tert-butyl 1H-pyrazole-1-carboxylate or 3-nitropyrazole in your crude product.

  • Oxidative Degradation Products: Strong nitric acid can act as an oxidant, especially with electron-rich heterocyclic systems, leading to a variety of degradation byproducts that may appear as a complex mixture at the baseline of your TLC.[6]

Initial Identification Workflow:

Start Crude Reaction Mixture (Multiple TLC Spots) TLC Run TLC with multiple solvent systems Start->TLC NMR Acquire ¹H NMR of Crude Product Start->NMR LCMS Run LC-MS Analysis Start->LCMS Analysis Analyze Spectroscopic and Chromatographic Data TLC->Analysis NMR->Analysis LCMS->Analysis

Caption: Initial analytical workflow for byproduct identification.

Q2: I am observing a significant amount of the 4-nitro and 5-nitro isomers. How can I improve the regioselectivity for the 3-nitro product?

A2: Achieving high regioselectivity in the nitration of pyrazoles is a well-documented challenge. The electronic properties of the pyrazole ring, steric hindrance from the Boc group, and the nature of the nitrating agent all play a crucial role.

Strategies to Enhance 3-Nitro Isomer Formation:

  • Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) can be aggressive and lead to a mixture of isomers.[1][2] Milder nitrating agents often provide better selectivity.

    • Acetyl nitrate (prepared in situ from HNO₃ and acetic anhydride): This is a commonly used reagent that can offer improved selectivity.[7]

    • Nitronium tetrafluoroborate (NO₂BF₄): A powerful but often more selective electrophilic nitrating agent.

    • Nitric acid in trifluoroacetic anhydride: This system can provide good results for the nitration of five-membered heterocycles.[2][8]

  • Temperature Control: Maintaining a low reaction temperature (typically between -10°C and 0°C) is critical. Higher temperatures can decrease selectivity and increase the formation of di-nitrated and degradation byproducts.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar, aprotic solvents are often preferred.

Nitrating SystemTypical TemperatureExpected SelectivityReference
HNO₃/H₂SO₄0 to 25 °CModerate to Poor[1][2]
HNO₃/Ac₂O-10 to 5 °CGood to Excellent[7]
NO₂BF₄ in Acetonitrile-20 to 0 °CGoodN/A
HNO₃/TFAA0 to 5 °CGood[2][8][9]
Q3: My primary byproduct is the deprotected 3-nitropyrazole. How can I prevent the loss of the Boc group during nitration?

A3: The Boc group is notoriously sensitive to acidic conditions.[3][4][5] Preventing its cleavage during nitration requires careful selection of reagents and strict control over reaction parameters.

Minimizing Boc Deprotection:

  • Avoid Strong Protic Acids: Whenever possible, avoid using concentrated sulfuric acid as a co-reagent or solvent. If its use is unavoidable, it should be used in catalytic amounts and at very low temperatures.

  • Use Milder Nitrating Systems: As mentioned in Q2, reagents like acetyl nitrate or nitric acid in trifluoroacetic anhydride are less acidic than mixed acid and are less likely to cause deprotection.[2][7][8][9]

  • Control Reaction Time: Prolonged exposure to even mildly acidic conditions can lead to Boc group cleavage. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Alternative Synthetic Route: Consider synthesizing 3-nitropyrazole first and then performing the Boc protection.[10] This route avoids exposing the Boc group to harsh nitrating conditions. The protection of 3-nitropyrazole can be achieved under basic conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP in a solvent such as dichloromethane or THF.[4][11]

cluster_0 Route A: Nitration then Protection cluster_1 Route B: Protection then Nitration A1 Pyrazole A2 Nitration (e.g., HNO₃/H₂SO₄) A1->A2 A3 3-Nitropyrazole A2->A3 A4 Boc Protection (Boc₂O, Base) A3->A4 A5 Target Product A4->A5 B1 Pyrazole B2 Boc Protection (Boc₂O, Base) B1->B2 B3 tert-Butyl 1H-pyrazole-1-carboxylate B2->B3 B4 Nitration (Milder Conditions) B3->B4 B5 Target Product B4->B5

Caption: Comparison of synthetic routes to the target product.

Q4: I've completed the reaction, but I'm struggling to purify the final product from the byproducts. What purification strategies do you recommend?

A4: The purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate can be challenging due to the similar polarities of the isomeric byproducts. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction (typically with ice-water), extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is recommended. Start with a low concentration of the polar solvent and gradually increase it. The typical elution order is: di-nitrated byproducts > desired 3-nitro isomer > 4-nitro isomer > 5-nitro isomer > unreacted Boc-pyrazole > deprotected nitropyrazoles.

  • Recrystallization: If the product obtained after column chromatography is a solid and contains minor impurities, recrystallization can be an effective final purification step.[11][12] Suitable solvent systems include hexane/ethyl acetate or isopropanol/water mixtures.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate via Nitration of Boc-Pyrazole

Materials:

  • tert-Butyl 1H-pyrazole-1-carboxylate

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve tert-butyl 1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -10 °C using an acetone/ice bath.

  • In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq) at 0 °C. Caution: This mixture is highly reactive and potentially explosive. Prepare in a fume hood with appropriate personal protective equipment.

  • Slowly add the pre-cooled acetyl nitrate solution to the pyrazole solution via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

  • Stir the reaction mixture at -5 to 0 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 1-3 hours), carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: Identification of Byproducts by LC-MS

Objective: To identify the masses of the main product and potential byproducts in the crude reaction mixture.

Procedure:

  • Prepare a dilute solution of the crude product in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Monitor the elution profile using a UV detector and a mass spectrometer (in both positive and negative ion modes).

  • Correlate the masses of the observed peaks with the expected masses of the product and byproducts.

Expected Molecular Weights:

CompoundMolecular FormulaExact Mass [M+H]⁺
tert-Butyl 3/4/5-nitro-1H-pyrazole-1-carboxylateC₈H₁₁N₃O₄214.0822
3-NitropyrazoleC₃H₃N₃O₂114.0247
tert-Butyl 1H-pyrazole-1-carboxylateC₈H₁₂N₂O₂169.0972
tert-Butyl 3,4-dinitro-1H-pyrazole-1-carboxylateC₈H₁₀N₄O₆259.0673

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
  • MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, G
  • Heterocyclic Compounds. MSU chemistry.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • 3-Nitro-1H-pyrazole synthesis. ChemicalBook.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PubMed Central.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid.
  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • Direct nitration of five membered heterocycles.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Reaction Overview & Mechanism

The synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate typically involves two key transformations: the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the nitration of the Boc-protected pyrazole. The regioselectivity of the nitration is a critical aspect of this synthesis.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Alternative Step 1: Starting from Pyrazole cluster_2 Step 2: Nitration Start 3-Nitro-1H-pyrazole Reagents1 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) or other base Start->Reagents1 Add Solvent1 Dichloromethane (DCM) or other aprotic solvent Start->Solvent1 Dissolve in Reaction1 Stir at Room Temperature Solvent1->Reaction1 Initiate Workup1 Aqueous Workup & Purification Reaction1->Workup1 Proceed to Intermediate tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Workup1->Intermediate Isolate FinalProduct tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Pyrazole 1H-Pyrazole BocProtection Boc Protection Pyrazole->BocProtection React with (Boc)₂O Intermediate_Boc tert-Butyl 1H-pyrazole- 1-carboxylate BocProtection->Intermediate_Boc NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Intermediate_Boc->NitratingAgent Add to Reaction2 Controlled Temperature (e.g., 0°C to RT) NitratingAgent->Reaction2 Initiate Workup2 Quench, Extraction & Purification Reaction2->Workup2 Proceed to Workup2->FinalProduct Isolate

Caption: General workflow for the synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Boc-Protected Product

Q: I am not getting a good yield for the Boc protection of 3-nitropyrazole. What could be the issue?

A: Low yields in Boc protection are often traced back to issues with reagents, reaction conditions, or the inherent reactivity of the starting material.

  • Potential Cause 1: Inadequate Base. The acidity of the N-H proton in 3-nitropyrazole is increased due to the electron-withdrawing nitro group. While triethylamine is commonly used, a stronger, non-nucleophilic base might be necessary for complete deprotonation.

    • Solution: Consider using a stronger base like N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst with triethylamine.[1] Ensure the base is fresh and anhydrous.

  • Potential Cause 2: Moisture in the Reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can hydrolyze, reducing its availability for the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider gentle heating (e.g., 40°C) to drive the reaction to completion.[2]

  • Potential Cause 4: Degradation of Starting Material. 3-Nitropyrazole, while relatively stable, can be sensitive to harsh conditions.

    • Solution: Ensure the reaction temperature is controlled and avoid excessively strong bases that could lead to side reactions.

Table 1: Comparison of Bases for Boc Protection

BasepKa of Conjugate AcidTypical ConditionsNotes
Triethylamine (Et₃N)~10.71.5 equivalents, DCM, RTStandard, but may be insufficient for less nucleophilic amines.
DIPEA~111.5 equivalents, DCM, RTMore sterically hindered, reducing potential side reactions.
DMAP~9.7Catalytic amount (0.1 eq) with Et₃NHighly effective catalyst for acylation reactions.[1]
Problem 2: Formation of Multiple Products during Nitration

Q: My nitration of tert-Butyl 1H-pyrazole-1-carboxylate is giving me a mixture of isomers. How can I improve the selectivity for the 3-nitro product?

A: The pyrazole ring can be nitrated at different positions, and controlling the regioselectivity is key. The Boc group directs nitration, but conditions can influence the outcome. Pyrazole itself typically undergoes electrophilic substitution at the C4 position.[3] However, the bulky Boc protecting group can influence the regioselectivity.

  • Potential Cause 1: Incorrect Nitrating Agent. Different nitrating agents have varying reactivities and can lead to different isomer distributions.

    • Solution: A common method for nitrating pyrazoles is using a mixture of concentrated nitric acid and sulfuric acid.[4][5] The choice of nitrating agent is critical; for instance, using acetyl nitrate (generated from nitric acid and acetic anhydride) can favor nitration at the 4-position of 1-phenylpyrazole.[5] For Boc-protected pyrazole, careful selection and control of the nitrating agent are crucial.

  • Potential Cause 2: Reaction Temperature. Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration or the formation of undesired isomers.

    • Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. Add the nitrating agent slowly to the solution of the substrate to control the exotherm.

  • Potential Cause 3: Formation of Dinitro Products. If the reaction is left for too long or at too high a temperature, dinitration can occur.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction immediately by pouring it onto ice.

Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. What are the recommended methods?

A: Purification can be challenging due to the presence of unreacted starting materials, isomers, or byproducts.

  • Solution 1: Column Chromatography. This is the most common method for separating isomers and impurities.

    • Recommended Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute your product.[6]

  • Solution 2: Recrystallization. If the product is a solid and of sufficient purity after a preliminary workup, recrystallization can be an effective purification method.

    • Recommended Solvents: Try solvents like n-hexane or a mixture of ethanol and water.[7]

  • Solution 3: Acid-Base Extraction. If your impurities are acidic or basic in nature, an aqueous acid-base workup can help remove them before chromatography.

Problem 4: Accidental Deprotection of the Boc Group

Q: I suspect the Boc group is being cleaved during my reaction or workup. How can I avoid this?

A: The Boc group is known to be labile under acidic conditions.[2][8]

  • Potential Cause 1: Strongly Acidic Nitrating Conditions. The use of strong acids like sulfuric acid for nitration can lead to premature deprotection.

    • Solution: Carefully control the amount of acid used. Alternatively, explore milder nitrating conditions. For example, methods using trifluoroacetic anhydride and a nitrate salt have been developed for nitrating indoles under non-acidic conditions.[9]

  • Potential Cause 2: Acidic Workup. Washing with strong aqueous acids during the workup will cleave the Boc group.

    • Solution: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid before extraction.[7] Avoid any contact with strong acids if the Boc-protected compound is the desired final product.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_Boc Boc Protection Issues cluster_Nitration Nitration Issues Start Low Yield of Final Product Check_Step1 Problem in Boc Protection Step? Start->Check_Step1 Check_Step2 Problem in Nitration Step? Check_Step1->Check_Step2 No Troubleshoot_Boc Low Boc-Protected Intermediate Check_Step1->Troubleshoot_Boc Yes Troubleshoot_Nitration Low Yield/Impure Product Check_Step2->Troubleshoot_Nitration Yes Cause_Base Inadequate Base? Troubleshoot_Boc->Cause_Base Cause_Moisture Moisture Present? Troubleshoot_Boc->Cause_Moisture Cause_Incomplete Incomplete Reaction? Troubleshoot_Boc->Cause_Incomplete Sol_Base Use stronger base (DIPEA) or catalyst (DMAP) Cause_Base->Sol_Base Solution Sol_Moisture Use anhydrous solvents & inert atmosphere Cause_Moisture->Sol_Moisture Solution Sol_Incomplete Monitor by TLC, gentle heating Cause_Incomplete->Sol_Incomplete Solution Cause_Isomers Mixture of Isomers? Troubleshoot_Nitration->Cause_Isomers Cause_Deprotection Accidental Deprotection? Troubleshoot_Nitration->Cause_Deprotection Cause_Purification Purification Difficulty? Troubleshoot_Nitration->Cause_Purification Sol_Isomers Control temperature, optimize nitrating agent Cause_Isomers->Sol_Isomers Solution Sol_Deprotection Avoid strong acids in reaction & workup Cause_Deprotection->Sol_Deprotection Solution Sol_Purification Use column chromatography (Hexane/EtOAc) Cause_Purification->Sol_Purification Solution

Caption: A logical flow for troubleshooting common issues in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group in this synthesis? A1: The tert-butyloxycarbonyl (Boc) group serves two primary purposes. First, it protects the N-H of the pyrazole ring from reacting during nitration. Second, its steric bulk can influence the regioselectivity of the electrophilic nitration, potentially favoring substitution at a specific position. The Boc group is also advantageous because it is stable under many reaction conditions but can be removed under relatively mild acidic conditions.[10][11]

Q2: Can I nitrate the pyrazole first and then add the Boc group? A2: Yes, this is a viable alternative synthetic route. You can start with 3-nitro-1H-pyrazole and then perform the Boc protection.[12] The choice between the two routes may depend on the availability and cost of the starting materials, as well as the overall yield and purity obtained in your specific laboratory setting.

Q3: What are some alternative nitrating agents I can use? A3: While nitric acid/sulfuric acid is common, other nitrating agents can be employed, especially if you are struggling with selectivity or substrate stability. These include:

  • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride.[5]

  • N-nitropyrazoles: These have been developed as versatile and powerful nitrating reagents that can operate under mild conditions.[13][14]

  • Tetramethylammonium nitrate with trifluoroacetic anhydride: This system has been used for the nitration of indoles under non-acidic conditions and may be applicable here.[9]

Q4: How do I confirm the structure and purity of my final product? A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, including the position of the nitro group on the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the sample.

  • Melting Point: A sharp melting point is an indicator of high purity for solid compounds.

Q5: Are there any specific safety precautions I should take? A5: Yes, several safety measures are critical for this synthesis:

  • Nitrating agents are strong oxidizers and highly corrosive. Always handle concentrated nitric and sulfuric acids in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitration reactions can be highly exothermic. Use an ice bath to control the temperature and add reagents slowly.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

IV. Detailed Experimental Protocols

Protocol 1: Boc Protection of 3-Nitro-1H-pyrazole
  • To a solution of 3-nitro-1H-pyrazole (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with water.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-nitro-1H-pyrazole-1-carboxylate.

Protocol 2: Nitration of tert-Butyl 1H-pyrazole-1-carboxylate
  • To a solution of tert-butyl 1H-pyrazole-1-carboxylate (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0°C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 3-nitro-1H-pyrazole-1-carboxylate.

V. References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PubMed Central. Retrieved from [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). ResearchGate. Retrieved from [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Saudi Chemical Society. Retrieved from [Link]

  • Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. (1956). Canadian Science Publishing. Retrieved from [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). PubMed Central. Retrieved from [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). Semantic Scholar. Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. Retrieved from [Link]

  • Nitropyrazoles (review). (2018). ResearchGate. Retrieved from [Link]

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Selective O- and N-nitration of steroids fused to the pyrazole ring. (2019). ResearchGate. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). ACS Publications. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. Retrieved from [Link]

  • Two independent routes leading to Boc-protected pyrazoles 5 and 3... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2012). PubMed Central. Retrieved from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017). HETEROCYCLES. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents. Retrieved from

  • Removal of Boc protecting group as workup?. (2014). Reddit. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. (n.d.). PubChem. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). MDPI. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reactions with tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Welcome to the technical support center for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.

Introduction

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a key intermediate in synthetic chemistry. The presence of the tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen serves multiple functions: it protects the acidic N-H proton, enhances solubility in common organic solvents, and provides a stable, solid precursor for the generation of 3-nitropyrazole.[1][2] While generally stable under standard conditions, its reactivity is dominated by the chemistry of the Boc protecting group and the electron-deficient nitropyrazole core.[3]

This guide addresses the most common challenges encountered during its use, focusing primarily on its deprotection and the subsequent reactions of the resulting 3-nitropyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Boc group on this molecule?

The Boc group is an acid-labile protecting group. Its main roles are:

  • To block the N-H position: This prevents unwanted side reactions at the pyrazole nitrogen and allows for selective functionalization at other positions if desired.

  • To improve solubility: The parent 3-nitropyrazole has limited solubility in many non-polar organic solvents. The bulky, lipophilic tert-butyl group significantly improves its solubility profile.

  • To ensure stability: It provides a stable, crystalline solid that is easier to handle and store compared to the parent heterocycle.

Q2: What are the recommended storage and handling conditions for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate?

The compound is a stable solid under normal laboratory conditions.[3] However, given its composition—a nitro-containing heterocycle—standard precautions for energetic compounds should be considered.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid creating dust.

Q3: What are the principal reaction types where this reagent is employed?

The most common application is its use as a precursor to 3-nitropyrazole. This is achieved through a Boc-deprotection step, which can be followed by a variety of transformations on the newly liberated 3-nitropyrazole, such as:

  • N-alkylation or N-arylation.

  • Further nitration to yield dinitropyrazoles.[5][6]

  • Use as a ligand in the synthesis of coordination compounds or energetic materials.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each issue is analyzed by its probable cause, followed by actionable solutions and detailed protocols.

Part 1: Troubleshooting Boc Deprotection

The removal of the Boc group is the most critical and frequent step. Success hinges on choosing conditions that are strong enough to cleave the carbamate without causing unwanted side reactions.

Problem 1.1: Incomplete or No Deprotection Reaction

You monitor your reaction by TLC or LC-MS and observe significant amounts of starting material remaining even after the expected reaction time.

  • Probable Cause: The electron-withdrawing effect of the nitro group on the pyrazole ring slightly reduces the lability of the Boc group compared to electron-rich systems. The chosen acidic conditions may be too mild, used in insufficient quantity, or the reaction time may be too short.

  • Solutions:

    • Increase Acid Stoichiometry: If using trifluoroacetic acid (TFA), ensure you are using a sufficient excess. Substrates with basic moieties can neutralize the acid, rendering it ineffective.[8]

    • Switch to a Stronger Acid System: If milder acids fail, moving to a more potent system is the logical next step. 4M HCl in dioxane is a common and effective choice for stubborn Boc groups.[9]

    • Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the rate of deprotection. However, this should be done with caution and careful monitoring to avoid byproduct formation.

    • Ensure Anhydrous Conditions: Water can interfere with some deprotection reactions, especially those in aprotic solvents like dichloromethane (DCM). Ensure your solvents are dry.

Reagent System Typical Conditions Advantages Disadvantages & Caveats
TFA / DCM 20-50% TFA in DCM, 0 °C to RTVolatile, easy to removeCan be harsh; risk of t-butylation byproducts[10]
HCl in Dioxane/EtOAc 2-4 M solution, RTHighly effective, clean reactionDioxane is a peroxide former; HCl is corrosive
Aqueous HCl Conc. HCl in a protic solventInexpensive, simple workupNot suitable for water-sensitive substrates
Lewis Acids (e.g., CeCl₃) Catalytic amounts in MeCN/H₂OSelective for N-Boc over t-butyl esters[2]May require screening; metal contamination
Thermal Reflux in high-boiling solvent (e.g., Toluene, Dioxane)Acid-free conditionsHigh temperatures can cause degradation; not always selective[9]

Problem 1.2: Formation of an Unknown, Higher Molecular Weight Byproduct

Upon analyzing the crude reaction mixture, you observe a new species with a mass corresponding to your deprotected product + 56 amu.

  • Probable Cause: This is a classic sign of t-butylation . The acid-catalyzed deprotection generates a tert-butyl cation, a potent electrophile.[10] This cation can alkylate any nucleophilic site on your molecule, including the deprotected pyrazole nitrogen or other electron-rich aromatic rings.

    *dot graph "Boc_Deprotection_and_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

    } *enddot Caption: Mechanism of Boc deprotection and t-butylation side reaction.

  • Solutions:

    • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product.

      • Common Scavengers: Triethylsilane (TES), thioanisole, cresol, or anisole.[10] Typically, 1.1 to 2 equivalents are sufficient.

    • Lower the Temperature: Running the reaction at 0 °C or below can sometimes minimize side reactions.

    • Change the Solvent: In some cases, changing the solvent can influence the lifetime and reactivity of the carbocation.

Problem 1.3: Degradation of Other Acid-Sensitive Functional Groups

The Boc group is removed, but another functional group on your molecule (e.g., an acetal, trityl group, or a sensitive ester) is also cleaved or degraded.

  • Probable Cause: The acidic conditions required for Boc removal are not orthogonal to other acid-labile groups present in the molecule.

  • Solutions:

    • Use Milder Acidic Conditions: Titrate the reaction conditions. Try using a weaker acid (e.g., 10% TFA instead of 50%) or running the reaction at a lower temperature for a longer time, monitoring carefully.

    • Consider Non-Acidic Deprotection: While less common for Boc groups, thermal deprotection can be an option if the molecule is thermally stable. Refluxing in a solvent like toluene or dioxane can effect deprotection, though it may require high temperatures.[9]

    • Rethink the Synthetic Strategy: If orthogonality cannot be achieved, consider using a different protecting group for the pyrazole nitrogen in your synthetic design, such as a base-labile (Fmoc) or hydrogenolysis-labile (Cbz) group.

    *dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

    } *enddot Caption: Decision workflow for troubleshooting Boc deprotection.

Part 2: Troubleshooting Reactions of the Deprotected 3-Nitropyrazole

Once the Boc group is successfully removed, the resulting 3-nitropyrazole is often used immediately in the next step.

Problem 2.1: Low Yield in Subsequent N-Alkylation or N-Arylation

After deprotection and addition of a base and electrophile (e.g., an alkyl halide), the desired N-substituted product is formed in low yield.

  • Probable Cause:

    • Incomplete Deprotection: Residual Boc-protected starting material will not react.

    • Insufficient Basicity: 3-Nitropyrazole is significantly more acidic than pyrazole itself, but the resulting anion's nucleophilicity can be low. The base used (e.g., K₂CO₃, Et₃N) may not be strong enough to fully deprotonate it, leading to a slow or incomplete reaction.

    • Poor Electrophile: The alkylating or arylating agent may be unreactive.

  • Solutions:

    • Confirm Full Deprotection: Before proceeding, ensure the deprotection step has gone to completion via TLC/LC-MS. If the deprotection was performed with a volatile acid like TFA, ensure it has been thoroughly removed in vacuo before adding a base.

    • Use a Stronger Base: Switch from carbonate or amine bases to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF.

    • Activate the Electrophile: Ensure the electrophile is of good quality. For sluggish reactions, consider converting an alkyl chloride or bromide to the more reactive iodide in situ using catalytic sodium iodide (Finkelstein reaction).

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a reliable starting point for removing the Boc group.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger (Optional but Recommended): Add triethylsilane (TES, 1.5 eq) to the solution.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-nitropyrazole.

Protocol 2: N-Alkylation of 3-Nitropyrazole using NaH

This protocol is effective for forming N-C bonds after deprotection.

  • Setup: To a flame-dried, three-neck flask under a nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing (Optional): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Solvent and Substrate Addition: Add anhydrous DMF and cool the suspension to 0 °C. Add a solution of the crude 3-nitropyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes. You may observe hydrogen gas evolution.

  • Electrophile Addition: Add the alkyl halide (or other electrophile, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI. [Link]

  • Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (2012). ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Nitrations and Brominations of 1-Phenylpyrazole Derivatives. (1959). Canadian Journal of Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1980). The Journal of Organic Chemistry. [Link]

  • tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Welcome to the technical support center for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification process.

Q1: My crude product is a sticky, yellowish oil, but the literature reports a solid. What is the likely cause?

A: This is a frequent observation and typically points to the presence of residual solvents or unreacted starting materials. The tert-butoxycarbonyl (Boc) protected pyrazole starting material is often an oil or low-melting solid.[1] Before proceeding to more rigorous purification, we recommend triturating the crude oil with a non-polar solvent like n-hexane. This will often precipitate the desired product as a solid, while the less polar impurities remain in the solvent.

Q2: My ¹H NMR spectrum shows two distinct sets of doublets in the aromatic region (6.5-8.5 ppm), but I only expect one set for my product. What does this indicate?

A: This is a classic sign of isomeric impurities. The electrophilic nitration of the Boc-protected pyrazole ring is not perfectly regioselective and can yield a mixture of the desired 3-nitro isomer along with the 4-nitro and 5-nitro isomers.[2][3] The pyrazole protons on these different isomers will have unique chemical shifts, leading to multiple signals in your NMR spectrum. Separation requires chromatographic methods, which are detailed in the troubleshooting guides below.

Q3: I have a persistent impurity with a mass corresponding to the de-Boc protected compound (3-nitro-1H-pyrazole). Why is it there and how do I remove it?

A: The Boc protecting group is notoriously sensitive to strong acids, which are often used in nitration reactions.[4] Even with careful control of reaction conditions, some degree of deprotection can occur, leading to the formation of 3-nitro-1H-pyrazole.[5][6] This impurity is significantly more polar than your desired product. An aqueous wash of your organic solution with a mild base (e.g., saturated sodium bicarbonate solution) can often remove the majority of this acidic impurity before you proceed to chromatography or recrystallization.

Q4: What is the most reliable, all-purpose purification method for achieving >98% purity?

A: For the most robust separation of isomeric and other closely related impurities, silica gel column chromatography is the gold standard.[7] It provides the resolving power necessary to separate compounds with subtle differences in polarity. A gradient elution starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is typically effective.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving more challenging purification scenarios.

Guide 1: Resolving Isomeric Impurities via Column Chromatography

The primary challenge in purifying tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is the removal of the 4-nitro and 5-nitro isomers. Their similar structures result in close retention factors (Rf) on TLC, demanding a carefully optimized chromatographic separation.

The Scientific Principle: Silica gel is a highly polar stationary phase. The nitro group (-NO2) is a strong electron-withdrawing group that significantly increases the polarity of the molecule. The position of the nitro group on the pyrazole ring subtly influences the molecule's overall dipole moment and its ability to interact with the silica surface. The 3-nitro isomer typically has a different polarity profile compared to the 4- and 5-nitro isomers, allowing for separation with an appropriate mobile phase.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude material). To do this, dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.

  • Column Packing: Wet pack a glass column with silica gel using your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase as outlined in the table below. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Use TLC to identify the fractions containing the pure desired product. A common visualization technique is UV light (254 nm). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary: Recommended Solvent Systems for Chromatography

Eluent System (v/v)Typical Gradient ProfileTarget Impurities Removed
Hexane / Ethyl AcetateStart at 5% EtOAc, increase to 30% EtOAcIsomers (4- and 5-nitro), unreacted starting material
Dichloromethane / MethanolStart at 0.5% MeOH, increase to 5% MeOHMore polar impurities, baseline separation of isomers
Toluene / AcetoneStart at 2% Acetone, increase to 20% AcetoneAlternative system if tailing is observed with others

Visualization: Isomer Separation Workflow

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (Mixture of Isomers) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Evaporate Evaporate to Dry Powder Adsorb->Evaporate Load Dry Load Sample Evaporate->Load Pack Pack Column with Hexane/EtOAc (95:5) Pack->Load Elute Elute with Gradient (5% -> 30% EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Solvent Remove Solvent in Vacuo Combine->Solvent Pure Pure Product (>98%) Solvent->Pure Start Analyze Crude Product (TLC & ¹H NMR) Impurity_Check Major Impurity Type? Start->Impurity_Check Polar Polar Impurity (e.g., 3-nitro-1H-pyrazole) Impurity_Check->Polar  Polar NonPolar Non-Polar Impurity (e.g., Starting Material) Impurity_Check->NonPolar Non-Polar   Isomers Isomeric Mixture Impurity_Check->Isomers Isomers Only Wash Perform Aqueous Bicarbonate Wash Polar->Wash Recrystallize Recrystallize/Triturate from Hexane/EtOAc NonPolar->Recrystallize Column Proceed Directly to Column Chromatography Isomers->Column Wash->Column Recrystallize->Column

Sources

Optimization

Technical Support Center: Regioselective Functionalization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Prepared by the Gemini Applications Science Team Welcome to the technical support center for the regioselective functionalization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for the regioselective functionalization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this highly functionalized pyrazole scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols grounded in mechanistic principles to help you overcome common experimental challenges.

Understanding the Reactivity Landscape

The primary challenge in functionalizing tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate lies in controlling the regioselectivity between the C4 and C5 positions. The reactivity of the pyrazole ring is heavily influenced by the interplay of electronic and steric factors from its substituents.

  • C3-Nitro Group: As a powerful electron-withdrawing group (EWG), the nitro group significantly deactivates the entire pyrazole ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic attack and increases the acidity of the ring protons, particularly at C5.[1]

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, electron-withdrawing protecting group. Its steric hindrance can impede access to the adjacent C5 position, potentially favoring reactions at the more accessible C4 position.

  • Inherent Pyrazole Reactivity: In unsubstituted pyrazoles, the C4 position is the most nucleophilic and is the typical site for electrophilic substitution.[2] The C5 proton is the most acidic, making it the preferred site for deprotonation-functionalization sequences.[3]

These competing factors create a nuanced reactivity profile that must be carefully considered when planning a synthetic route.

Figure 1: Key positions and influencing factors on the pyrazole core.

Frequently Asked Questions (FAQs)

Q1: I am attempting a direct C-H arylation at the C5 position, but the reaction is sluggish or fails completely. What are the common causes?

A: Low conversion in Pd-catalyzed direct arylations of this substrate is often traced to several factors:

  • Catalyst Inhibition: The nitro group can sometimes coordinate to the palladium center, inhibiting catalytic activity.

  • Insufficient Basicity: The C5-H, while acidic for a C-H bond, still requires a suitable base for the concerted metalation-deprotonation (CMD) mechanism to operate efficiently. The base may be too weak or sterically hindered.

  • Poor Ligand Choice: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote the C-H activation step.

  • Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can help solvate the transition state and maintain catalyst activity at high temperatures.

Q2: My reaction produces an inseparable mixture of C4 and C5-functionalized isomers. How can I improve regioselectivity?

A: Achieving high regioselectivity is the central challenge. To favor one isomer over the other:

  • To Favor C5: Transition-metal-catalyzed C-H activation is the most reliable method for targeting the C5 position.[4] Fine-tuning the reaction by screening catalysts, ligands, bases, and solvents is crucial. For instance, palladium catalysis often shows a strong intrinsic preference for C5 arylation on N-substituted pyrazoles.[2]

  • To Favor C4: A blocking group strategy is typically required. First, selectively functionalize the C5 position with a removable group (e.g., iodine or bromine). With the C5 position occupied, subsequent functionalization is directed to the C4 position. The blocking group can then be removed in a later step (e.g., via dehalogenation).

Q3: I tried to halogenate the ring at C4 using NBS or I₂/HIO₄, but I see no reaction or decomposition of my starting material. Why is this happening?

A: This is a classic case of electronic deactivation. Standard electrophilic aromatic substitution (EAS) reactions are extremely difficult on this substrate. The C3-nitro and N1-Boc groups are powerful EWGs that withdraw electron density from the pyrazole ring, making it highly "electron-poor" and unreactive towards electrophiles.[2][3] Attempting EAS under harsh conditions (e.g., high temperatures, strong Lewis acids) often leads to decomposition or cleavage of the Boc-group rather than the desired functionalization.

Q4: Is it possible to perform a nucleophilic aromatic substitution (SNA_r_) on this molecule?

A: While the C3-nitro group strongly activates the ring for nucleophilic attack, a direct SNA_r_ requires a suitable leaving group (like a halide) at the C4 or C5 position.[1] If you have a halogenated precursor, SNA_r_ is a viable strategy. Another possibility is Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of hydrogen.[5] This reaction could potentially introduce carbon or heteroatom nucleophiles at the C4 or C5 positions, though it requires careful optimization to control regioselectivity. Displacement of the nitro group itself is unlikely under typical conditions and generally requires more activating groups on the ring.[6]

Q5: My N1-Boc group is being cleaved during my reaction. How can I prevent this?

A: The Boc group is notoriously labile under acidic conditions. If your reaction generates even catalytic amounts of a strong acid, cleavage can occur.

  • Avoid Protic Acids: Ensure your reaction conditions are strictly aprotic.

  • Use a Non-Acidic Workup: Quench and wash with basic solutions (e.g., sat. NaHCO₃) to neutralize any generated acid.

  • Add a Scavenger: In some cases, adding a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can sequester stray protons without interfering with the main reaction.

In-Depth Troubleshooting Guides

Guide 1: Transition-Metal-Catalyzed C-H Arylation (e.g., Direct Arylation)

This method is the most promising for selectively functionalizing the C5 position.[7][8] However, failures are common.

start Start: C-H Arylation at C5 issue Problem Encountered start->issue no_rxn Low or No Conversion issue->no_rxn No Product poor_regio Poor Regioselectivity (C4/C5 Mixture) issue->poor_regio Isomer Mix decomp Decomposition of Starting Material issue->decomp Material Lost cause1a Cause: Catalyst Inhibition (NO₂ coordination) no_rxn->cause1a cause1b Cause: Ineffective Base/ Ligand Combination no_rxn->cause1b cause1c Cause: Insufficient Temperature no_rxn->cause1c cause2a Cause: Steric Hindrance at C5 Favors C4 poor_regio->cause2a cause2b Cause: Reaction Mechanism Not C-H Activation poor_regio->cause2b cause3a Cause: Reaction Too Hot decomp->cause3a cause3b Cause: Unstable Catalyst/ Side Reactions decomp->cause3b sol1a Solution: Use robust ligands (e.g., SPhos, RuPhos) or Cu(I) co-catalyst. cause1a->sol1a sol1b Solution: Screen bases (Cs₂CO₃, K₂CO₃, PivOH additive). Increase ligand:metal ratio. cause1b->sol1b sol1c Solution: Increase temperature incrementally (120-150 °C). Use microwave irradiation. cause1c->sol1c sol2a Solution: Use smaller ligands. Embrace C5 preference of Pd-catalysis. cause2a->sol2a sol2b Solution: Confirm conditions favor CMD pathway. Avoid radical pathways. cause2b->sol2b sol3a Solution: Lower temperature. Increase reaction time. cause3a->sol3a sol3b Solution: Degas solvents thoroughly. Use pre-catalyst. Ensure inert atmosphere. cause3b->sol3b

Figure 2: Troubleshooting workflow for direct C-H arylation.
Guide 2: Functionalization via Deprotonation (Lithiation)

While the C5-H is the most acidic, directed ortho-metalation (DoM) type strategies can be complicated by the multiple coordinating sites (N2, nitro-oxygens, Boc-carbonyl).

Problem Potential Cause Recommended Solution
Incomplete Deprotonation The base (e.g., n-BuLi, LDA) is not strong enough or is sterically hindered from accessing the C5-H.Use a stronger or less hindered base combination, such as s-BuLi or a Lochmann-Schlosser base (n-BuLi/t-BuOK). Ensure reaction is performed at low temperatures (-78 °C) to prevent side reactions.
Electrophile attacks the Nitro or Boc Group These groups contain electrophilic centers (S in SO₂Cl₂, C in acyl chlorides) or Lewis basic sites that can coordinate the lithium cation, directing the electrophile away from C5.Use less reactive electrophiles. For halogenation, prefer I₂ or Br₂ over sources like NBS. Transmetalate the pyrazolyl-lithium species to a less reactive organometallic (e.g., with ZnCl₂ or CuCN) before adding the electrophile. This can temper reactivity and improve selectivity.
Low Yield after Quench The generated organolithium species is unstable, even at low temperatures, and decomposes before the electrophile is added.Add the electrophile as soon as deprotonation is complete. Avoid prolonged stirring times after base addition. Consider an "in-situ trap" experiment where the electrophile is present during the addition of the base.

Validated Experimental Protocols

Protocol 1: Regioselective Pd-Catalyzed Direct Arylation at C5

This protocol is adapted from methodologies developed for the arylation of other nitrated heterocycles and pyrazoles.[7] It provides a robust starting point for the synthesis of 5-aryl-3-nitro-1H-pyrazole derivatives.

Reaction Scheme: Reaction scheme for C5 arylation

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 equiv), the desired aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DMAc (to make a ~0.2 M solution with respect to the pyrazole) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C5-arylated product.

Data Summary Table:

Aryl BromideCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃1301875-85
1-Bromo-4-methoxybenzenePd₂(dba)₃ / RuPhosCs₂CO₃1202470-80
3-BromobenzonitrilePd(OAc)₂ / SPhosK₂CO₃1401665-75
2-BromopyridinePd(OAc)₂ / XPhosK₂CO₃1302050-60

References

  • Zukauskaite, A., Arbačiauskiene, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Štefane, B., & Požgan, F. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Doucet, H., & Gurbuz, N. (2011). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. Available at: [Link]

  • Romdhane, R., et al. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Available at: [Link]

  • Mąkosza, M., & Grudzień, K. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Iaroshenko, V. O., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Against Traditional Nitrating Agents

Introduction: The Enduring Importance of Nitration The introduction of a nitro group (–NO₂) into an organic molecule, or nitration, is a cornerstone transformation in modern chemistry.[1] Nitroaromatic compounds, in part...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Nitration

The introduction of a nitro group (–NO₂) into an organic molecule, or nitration, is a cornerstone transformation in modern chemistry.[1] Nitroaromatic compounds, in particular, are pivotal precursors for a vast array of functional groups and serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-energy materials.[2][3] For decades, the workhorse of aromatic nitration has been "mixed acid"—a potent, highly corrosive mixture of concentrated nitric and sulfuric acids.[4] While effective, this classical method suffers from significant drawbacks, including harsh reaction conditions, poor functional group tolerance, often unsatisfactory regioselectivity, and the generation of substantial hazardous waste.[2][5]

These challenges have spurred the development of a new generation of nitrating agents designed for milder conditions, enhanced selectivity, and improved safety profiles. This guide provides an in-depth comparison of one such modern reagent, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate , against its traditional counterparts, offering field-proven insights and experimental frameworks to guide your synthetic strategy.

The Contenders: A New Class of Reagents

The limitations of mixed acid have led chemists to explore alternatives. Nitronium salts like NO₂BF₄ offer anhydrous conditions but can be extremely reactive.[2][6] Other systems have been developed, but many still require harsh conditions or have safety concerns.[5]

This brings us to the class of N-nitropyrazoles . These are typically stable, crystalline solids that act as "transfer" nitrating agents.[6] The focus of this guide, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, represents a sophisticated example. The Boc (tert-butoxycarbonyl) group serves to modulate the reactivity of the pyrazole ring system, enhancing the reagent's stability and handling characteristics. The core hypothesis is that such reagents can deliver the nitro group (or a nitronium ion equivalent) under significantly milder, acid-free or weakly acidic conditions, thereby protecting sensitive functional groups elsewhere in the molecule.

At a Glance: Comparative Analysis of Nitrating Agents

The choice of a nitrating agent is a critical decision that dictates reaction conditions, substrate scope, and safety protocols. The table below provides a high-level comparison of key performance indicators.

FeatureMixed Acid (HNO₃/H₂SO₄)Nitronium Salts (e.g., NO₂BF₄)tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
Physical Form Corrosive, fuming liquidCrystalline solidCrystalline solid
Reactivity Very high; often difficult to controlExtremely high; can be explosiveModerate to high; tunable with catalyst
Conditions Strongly acidic, often low temp.Anhydrous, non-acidic (but generates acid)Non-acidic or Lewis/Brønsted acid-catalyzed
Safety Highly hazardous, corrosive, exothermicMoisture-sensitive, potentially explosiveStable solid, medium sensitivity reported for analogues[7]
Waste Stream Large volumes of spent acidStoichiometric salt/acid byproductsRecyclable pyrazole byproduct[7][8]
Substrate Scope Limited to acid-stable compoundsBroader, but limited by high reactivityExcellent for acid-sensitive substrates
Regioselectivity Often poor; mixture of isomersCan be high, but over-nitration is commonPotentially high, influenced by catalyst[7]

The "Why": Mechanistic Insights

Understanding the mechanism is key to explaining the difference in performance and making informed experimental choices. Traditional and modern agents operate on fundamentally different principles.

The Brute Force Approach: Mixed Acid

With mixed acid, the role of the stronger acid (H₂SO₄) is to protonate nitric acid, forcing the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺) .[3][9] This highly reactive species then attacks the aromatic ring in a classic electrophilic aromatic substitution (SₑAr) reaction. The harshness of this method stems from the need for super-acidic conditions to generate a sufficient concentration of the nitronium ion.

The Finesse Approach: N-Nitropyrazole Transfer Nitration

N-nitropyrazoles, including our subject compound, function as transfer nitrating agents .[6] In the presence of a Lewis acid or strong protic acid catalyst, the pyrazole nitrogen atom is coordinated, which activates the N–NO₂ bond for heterolytic cleavage.[7][8] This generates a "tamed" nitronium ion equivalent, which may still be loosely associated with the pyrazole moiety. This complex then delivers the nitro group to the aromatic substrate. The key advantage is that this process avoids the need for a large excess of corrosive mineral acids, allowing for much milder and more controlled reactions.

Below is a diagram illustrating these contrasting mechanistic pathways.

G cluster_0 A) Mixed Acid Nitration cluster_1 B) N-Nitropyrazole Transfer Nitration a1 HNO₃ + H₂SO₄ a2 H₂O-NO₂⁺ + HSO₄⁻ a1->a2 Protonation & Dehydration a3 Nitronium Ion (NO₂⁺) a2->a3 Generation a5 Arenium Ion Intermediate a3:e->a5:w Electrophilic Attack a4 Ar-H (Substrate) a4:e->a5:w a6 Ar-NO₂ (Product) a5->a6 Deprotonation b1 tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate b3 Activated Complex [Pyrazole-NO₂---LA] b1:e->b3:w Activation b2 Lewis Acid (LA) e.g., Yb(OTf)₃ b2:e->b3:w b5 Transition State b3:e->b5:w NO₂ Transfer b4 Ar-H (Substrate) b4:e->b5:w b6 Ar-NO₂ (Product) b5->b6 b7 Boc-Pyrazole + LA (Recyclable) b5->b7

Fig 1. Contrasting mechanisms of nitration.

Experimental Showcase: Nitration of a Sensitive Substrate

To provide a practical comparison, we will outline protocols for the nitration of a moderately activated, acid-sensitive aromatic substrate, such as anisole. The goal is to achieve selective mononitration while avoiding hydrolysis of the methoxy group, a common side reaction under harsh acidic conditions.

Protocol 1: Classical Nitration of Anisole with Mixed Acid

This protocol is a self-validating system where careful temperature control is paramount to minimize byproduct formation. Deviation from the low temperature will result in decreased yield and purity.

Workflow Diagram:

G start Start prep Prepare Nitrating Mixture (HNO₃ into H₂SO₄) Cool to 0°C start->prep add_sub Add Anisole Dropwise Maintain T < 5°C prep->add_sub Critical Temp. Control react Stir at 0-5°C Monitor by TLC (30 min) add_sub->react quench Pour Reaction onto Crushed Ice react->quench Exothermic! extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Fig 2. Workflow for mixed acid nitration.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, add 10 mL of concentrated H₂SO₄. Cool the flask in an ice/salt bath to 0°C.

  • Nitrating Mixture: Slowly, and with vigorous stirring, add 10 mL of concentrated HNO₃ dropwise, ensuring the internal temperature does not exceed 10°C. Cool the resulting mixed acid back to 0°C.

  • Substrate Addition: Add 5.4 g (50 mmol) of anisole dropwise to the cold nitrating mixture over 20 minutes. The temperature must be maintained below 5°C. The formation of a dark color is typical.

  • Reaction: Stir the mixture at 0-5°C for 30 minutes. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup (Quenching): Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. This step is highly exothermic and must be done in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 2: Modern Nitration of Anisole with tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This protocol showcases the operational simplicity and milder conditions afforded by the modern reagent. The self-validating aspect here is the clean reaction profile and the straightforward recovery of the pyrazole byproduct.

Workflow Diagram:

G start Start setup Combine Anisole, Nitrating Agent, and Solvent (Acetonitrile) start->setup add_cat Add Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%) setup->add_cat react Stir at Elevated Temperature (e.g., 80°C), Monitor by TLC add_cat->react Non-corrosive cool Cool to Room Temperature react->cool filter Filter (optional, for catalyst) Concentrate Solvent cool->filter workup Aqueous Workup (EtOAc/H₂O) filter->workup dry Dry over Na₂SO₄ Filter workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

Fig 3. Workflow for N-nitropyrazole nitration.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add anisole (1.08 g, 10 mmol), tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (2.34 g, 11 mmol, 1.1 equiv), and 20 mL of acetonitrile.

  • Catalyst Addition: Add Ytterbium(III) triflate (Yb(OTf)₃, 620 mg, 1.0 mmol, 10 mol%) to the mixture.[7][8]

  • Reaction: Heat the reaction mixture to 80°C and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography. The tert-butyl 1H-pyrazole-1-carboxylate byproduct can often be recovered.[7]

Data-Driven Conclusions

Experimental data consistently demonstrates the advantages of N-nitropyrazole reagents for substrates that are incompatible with strong acids.

ParameterMixed Acid MethodN-Nitropyrazole MethodRationale & Insights
Yield (Combined Isomers) 70-80%90-97%[7]The milder conditions of the N-nitropyrazole method minimize substrate degradation and side reactions (e.g., oxidation, hydrolysis), leading to significantly higher isolated yields.
Ortho:Para Ratio ~30:70~40:60 (Tunable)[7]Regioselectivity with mixed acid is primarily governed by electronics. With the N-nitropyrazole/Lewis acid system, the bulky nature of the reagent-catalyst complex can influence the ratio, sometimes favoring the less-hindered para position.
Key Byproducts Oxidized species, dinitrated products, hydrolysis productsRecovered pyrazoleThe clean nature of transfer nitration is a major advantage, simplifying purification and improving process mass intensity.
Operational Safety Highly corrosive, strongly exothermic quenchingStable solid reagent, controlled reactionThe elimination of large quantities of strong, corrosive acids drastically improves the safety profile of the procedure.[2]

Final Recommendations: Choosing the Right Tool for the Job

The choice of a nitrating agent is not a one-size-fits-all decision. As a senior scientist, my recommendation is to select the reagent that best aligns with your substrate's properties and your synthetic goals.

G r_node r_node start Substrate for Nitration q1 Is the substrate acid-sensitive? start->q1 q2 Is high regioselectivity critical? q1->q2 No r1 Use tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate or other N-nitro reagents q1->r1 Yes q3 Is the substrate -highly deactivated? q2->q3 No q2->r1 Yes r2 Consider Mixed Acid (cost-effective for robust substrates) q3->r2 No r3 Use Nitronium Salts (e.g., NO₂BF₄) q3->r3 Yes

Fig 4. Decision guide for selecting a nitrating agent.
  • For robust, simple aromatic systems where cost is a primary driver , traditional mixed acid remains a viable, albeit hazardous, option.

  • For complex molecules, late-stage functionalization in drug development, and substrates bearing acid-sensitive groups (e.g., certain protecting groups, esters, acetals), tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate and its analogues are demonstrably superior.[7][8] They offer a powerful combination of high yield, operational simplicity, and a significantly improved safety profile.

  • For highly deactivated aromatic rings , the extreme reactivity of nitronium salts may be necessary, though these should be handled with extreme caution.[2]

References

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Comparative

comparison of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate with other protected pyrazoles

An In-Depth Comparative Guide to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate and Other N-Protected Pyrazoles for Synthetic Chemistry Introduction: The Strategic Role of N-Protection in Pyrazole Chemistry Pyrazoles are a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate and Other N-Protected Pyrazoles for Synthetic Chemistry

Introduction: The Strategic Role of N-Protection in Pyrazole Chemistry

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-depressant agents.[1][2] Their prevalence in drug discovery is due to their unique electronic properties and their ability to act as versatile scaffolds. However, the acidic N-H proton of the pyrazole ring often complicates synthetic transformations, necessitating the use of protecting groups.[3] These groups serve to mask the reactive nitrogen, enabling selective functionalization at other positions of the heterocycle.

This guide provides a detailed comparison of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate , a bifunctional building block, with other commonly employed N-protected pyrazoles. We will delve into the synthesis, stability, reactivity, and deprotection protocols for each, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific synthetic goals. The focus will be on the causality behind experimental choices, ensuring a robust and logical approach to complex molecular design.

Focus Molecule: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This molecule is of particular interest because it incorporates two key functionalities: the widely used tert-butoxycarbonyl (Boc) protecting group and a synthetically versatile nitro group.

  • The N-Boc Group: The Boc group is a staple in organic synthesis, particularly in peptide chemistry.[4][5] Its popularity stems from its general stability to basic and nucleophilic conditions, while being readily cleaved under acidic conditions.[6] This allows for orthogonal protection strategies in multi-step syntheses.[4]

  • The 3-Nitro Group: The nitro group is a strong electron-withdrawing substituent that significantly influences the electronics and reactivity of the pyrazole ring. More importantly, it serves as a synthetic handle that can be transformed into other functional groups, most commonly reduced to an amine, opening avenues for further diversification.[7][8]

The combination of a well-behaved, acid-labile protecting group with a modifiable functional group makes tert-butyl 3-nitro-1H-pyrazole-1-carboxylate a powerful intermediate for building complex, highly functionalized pyrazole-containing molecules.

Comparative Analysis of N-Protected Pyrazoles

The choice of a nitrogen protecting group is a critical decision in any synthetic route. It dictates the reaction conditions that can be employed and the deprotection strategy required. Below, we compare the N-Boc group (as seen in our focus molecule) with other prevalent protecting groups used for pyrazoles: N-Aryl, N-SEM, and N-THP.

Protecting GroupIntroduction MethodStability ProfileDeprotection ConditionsKey Features & Applications
Boc (tert-butoxycarbonyl)Reaction with (Boc)₂O and a base (e.g., Et₃N, DMAP).[6][9]Stable to base, nucleophiles, and catalytic hydrogenation.[4] Labile to strong acids.Acidic: TFA, HCl in dioxane.[10] Mild/Selective: NaBH₄ in EtOH,[4][11] thermolysis.[12]Excellent for orthogonal protection schemes. Widely used and predictable.
Aryl (e.g., Phenyl)Condensation of a 1,3-dicarbonyl with an arylhydrazine;[2] transition-metal-catalyzed N-arylation.[13]Very robust; stable to most acidic, basic, and redox conditions.Not typically removed; usually incorporated as a permanent part of the target structure.Used when the N-aryl substituent is a desired feature in the final molecule.[14][15] Influences C-H acidity for metallation.[16]
SEM (2-(trimethylsilyl)ethoxymethyl)Reaction with SEM-Cl and a base.Stable to a wide range of conditions, including some acidic and basic environments where Boc is unstable.Fluoride sources: TBAF.[17] Lewis acids: MgBr₂, SnCl₄.[18][19] Strong acid: HCl.[1]Enables the "SEM switch" for regioselective C-H arylation at different positions.[1] Deprotection is orthogonal to Boc.
THP (tetrahydropyranyl)Acid-catalyzed reaction with dihydropyran (DHP).[20] Can be done under green, solvent-free conditions.[21][22]Stable to basic, organometallic, and reducing reagents. Labile to acid.Mild aqueous acid (e.g., HCl, PTSA).[20]Economical and easy to introduce. Deprotection is very mild. Can undergo thermal isomerization.[21][22]

Visualizing Protecting Group Strategies

Choosing a protecting group often involves planning for multi-step sequences. The following diagrams illustrate the decision-making process and a potential orthogonal strategy.

G start Start: Need to Functionalize Pyrazole q1 Is the N-substituent part of the final target? start->q1 pg_aryl Use N-Aryl Strategy q1->pg_aryl Yes q2 Are subsequent steps acid-sensitive? q1->q2 No (Temporary PG) end Target Molecule Synthesized pg_aryl->end pg_boc Consider N-Boc q2->pg_boc No pg_sem Consider N-SEM q2->pg_sem Yes q3 Need orthogonal deprotection to Boc? pg_boc->q3 deprotect_boc Deprotect with Acid (TFA, HCl) pg_boc->deprotect_boc deprotect_sem Deprotect with Fluoride (TBAF) or Lewis Acid pg_sem->deprotect_sem q3->pg_boc No q3->pg_sem Yes deprotect_boc->end deprotect_sem->end

Caption: Decision workflow for selecting a pyrazole N-protecting group.

OrthogonalDeprotection cluster_boc Route 1 cluster_sem Route 2 start Pyrazole with N-Boc and N-SEM groups (on different heterocycles) boc_deprotect Add TFA or HCl/Dioxane start->boc_deprotect Acidic Conditions sem_deprotect Add TBAF or MgBr₂ start->sem_deprotect Fluoride or Lewis Acid boc_result N-Boc group removed N-SEM group remains boc_deprotect->boc_result sem_result N-SEM group removed N-Boc group remains sem_deprotect->sem_result

Caption: Orthogonal deprotection of N-Boc and N-SEM groups.

Detailed Experimental Protocols

Scientific integrity requires reproducible, self-validating protocols. The following methodologies are presented with explanations for the procedural choices.

Protocol 1: General N-Boc Protection of a Pyrazole

This procedure utilizes di-tert-butyl dicarbonate, a common and efficient Boc-group source. Triethylamine acts as a mild base to neutralize the acid byproduct.

Methodology:

  • Dissolve the starting pyrazole (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • To the stirred solution, add triethylamine (Et₃N) (1.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the same solvent.[6]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected pyrazole, which can be purified by column chromatography if necessary.

Causality: The use of an aprotic solvent prevents interference from protic sources. Et₃N is chosen as it is strong enough to deprotonate the pyrazole nitrogen sufficiently to facilitate nucleophilic attack on the (Boc)₂O, but not so strong as to cause unwanted side reactions.

Protocol 2: Selective Deprotection of N-Boc from Pyrazoles using NaBH₄

While strong acid is standard for Boc removal, this method offers remarkable selectivity, leaving other acid-labile groups and even N-Boc protected pyrroles or indoles intact.[4][11]

Methodology:

  • Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or absolute).

  • Add sodium borohydride (NaBH₄) (1.5 - 3.0 eq) portion-wise at room temperature.[4]

  • Stir the mixture at room temperature for 1-5 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.

Causality: The proposed mechanism involves the generation of an ethoxide ion from the reaction of NaBH₄ with ethanol. This ethoxide attacks the carbonyl carbon of the Boc group, leading to its cleavage. The selectivity for pyrazoles over other heterocycles like pyrrole is attributed to the electronic properties of the respective aromatic systems.[4]

Protocol 3: Deprotection of N-SEM Pyrazoles using MgBr₂

This protocol provides a mild, Lewis-acid-mediated method for SEM deprotection, which is orthogonal to many other protecting groups.[19]

Methodology:

  • To a solution of the N-SEM protected pyrazole (1.0 eq) in a solvent system like diethyl ether/nitromethane, add magnesium bromide etherate (MgBr₂·OEt₂) (6-14 eq).[19]

  • Stir the reaction at room temperature. The reaction time can vary significantly (5-24 hours) depending on the substrate. Monitor carefully by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the residue by column chromatography.

Causality: The Lewis acidic magnesium ion coordinates to the oxygen atoms of the SEM group, facilitating its cleavage. Nitromethane can act as a cosolvent to improve solubility and reaction rates.[19] This method is particularly valuable when acid- or fluoride-sensitive groups are present elsewhere in the molecule.

Conclusion and Future Outlook

The selection of a protecting group for pyrazole synthesis is a strategic choice that profoundly impacts the entire synthetic route. tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate stands out as a highly valuable building block due to its combination of the reliable, acid-labile N-Boc group and a synthetically versatile nitro functionality. This dual character allows for both protection during initial synthetic steps and a clear handle for late-stage diversification.

When compared to other protecting groups:

  • N-Aryl groups are best for when the substituent is a permanent feature.

  • N-THP offers an economical and green protection alternative for acid-tolerant pathways.

  • N-SEM provides a robust, orthogonal option, enabling complex C-H functionalization strategies like the "SEM switch" that are not accessible with other groups.[1]

The ultimate choice depends on the specific demands of the target molecule, including the presence of other functional groups, the required reaction conditions, and the desired regioselectivity. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed, logical decisions, thereby accelerating the process of drug discovery and development.

References

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis‐Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 50(18), 4166-4169. [Link]

  • Ivshin, V. P., et al. (2013). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Journal of Heterocyclic Chemistry, 50(4), 911-924. [Link]

  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097-2100. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC.
  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Daidone, G., et al. (1993). N-arylsubstituted-1-aryl-3,4-diphenyl-5-pyrazole amines with analgesic and antiarrhythmic properties. Il Farmaco, 48(7), 931-942. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Singh, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Chemical Health Risks, 10(2), 125-131. [Link]

  • Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 7(5), 1857-1868. [Link]

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(4), 285-307. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21873-21882. [Link]

  • Chevallier, F., et al. (2011). N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Organic & Biomolecular Chemistry, 9(12), 4473-4482. [Link]

  • Reddy, M. V. R., & Secrist, J. A. (2005). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1665-1677. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3273. [Link]

  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of pruvanserin. Chemical Science, 12(38), 12699-12705. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]

  • Sim, S., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][11][23]triazin-7(6H)-ones and Derivatives. Molecules, 25(18), 4061. [Link]

  • Schlessinger, R. H., & Wu, Y.-J. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1449. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15011-15020. [Link]

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Sources

Validation

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Introduction: In the landscape of pharmaceutical and materials science research, N-protected nitroazoles serve as critical building blocks for the synthesis of complex molecular architectures. Among these, tert-Butyl 3-n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science research, N-protected nitroazoles serve as critical building blocks for the synthesis of complex molecular architectures. Among these, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a key intermediate, valued for its specific reactivity and structural features. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions while allowing for facile deprotection, and the nitropyrazole core is a versatile pharmacophore and a precursor for high-energy materials.[1][2]

The unambiguous characterization of this molecule is paramount, ensuring not only the structural integrity and purity of the compound itself but also the success of subsequent synthetic transformations and the reliability of downstream experimental data. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience to empower researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the structural confirmation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3] The concentration should be sufficient for a good signal-to-noise ratio, typically 5-10 mg in 0.6-0.7 mL of solvent. The use of an internal standard like tetramethylsilane (TMS) is often unnecessary as modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃), ensuring data consistency.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width covering -2 to 12 ppm.

    • Use a 90° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 0 to 200 ppm) is necessary.

    • A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H signals. Reference the spectrum to the residual CDCl₃ peak (δ 7.26 for ¹H, δ 77.16 for ¹³C).[3]

Data Interpretation & Expected Results

The structure of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate dictates a specific and predictable NMR signature.

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
¹H NMR Pyrazole H-5~8.4 - 8.6Doublet (d)1HDeshielded by the adjacent N-1 of the pyrazole and the electron-withdrawing Boc group.
Pyrazole H-4~7.8 - 8.0Doublet (d)1HDeshielded by the strongly electron-withdrawing nitro group at C-3.
tert-Butyl (CH₃)₃~1.6 - 1.7Singlet (s)9HCharacteristic singlet for the nine equivalent protons of the Boc protecting group.
¹³C NMR Pyrazole C-3~155 - 160Singlet-Carbon directly attached to the electron-withdrawing nitro group, resulting in a significant downfield shift.[4]
Carbonyl (C=O)~148 - 152Singlet-Typical chemical shift for a carbamate carbonyl carbon.
Pyrazole C-5~130 - 135Singlet-Aromatic carbon adjacent to two nitrogen atoms.
Pyrazole C-4~115 - 120Singlet-Aromatic carbon.
tert-Butyl (C)~85 - 88Singlet-Quaternary carbon of the Boc group.
tert-Butyl (CH₃)₃~28 - 29Singlet-The three equivalent methyl carbons of the Boc group.[5]

Note: Predicted shifts are based on data from structurally similar N-protected nitroazoles and tert-butyl carbamates.[4][5]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Shim Lock & Shim Insert->Shim Acquire Acquire 1H & 13C Data Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to Solvent Process->Reference Analyze Integrate & Assign Peaks Reference->Analyze Report Report Analyze->Report

Fig 1. Standard workflow for NMR analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide valuable structural information through fragmentation analysis.

Expertise & Experience: Choosing the Right Ionization

Electrospray ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, making molecular weight confirmation straightforward. The molecular formula of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is C₈H₁₁N₃O₄, giving it a monoisotopic mass of 213.0750 Da.

Experimental Protocol: High-Resolution MS (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Operate the mass spectrometer in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. Ensure the instrument is calibrated to achieve high mass accuracy.

  • Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. The high resolution allows for the calculated mass to be compared to the observed mass with an error of less than 5 ppm, confirming the elemental composition.

Expected Results
  • Primary Ion: A strong signal corresponding to [M+H]⁺ at m/z 214.0822 .

  • Other Adducts: Depending on the solvent and sample purity, sodium [M+Na]⁺ (m/z 236.0642) or potassium [M+K]⁺ adducts may also be observed.

  • Fragmentation: While ESI is soft, some in-source fragmentation might occur. Common fragments could include:

    • Loss of the tert-butyl group: [M - C₄H₈ + H]⁺ at m/z 158.02

    • Loss of the entire Boc group: [M - C₅H₉O₂ + H]⁺ at m/z 114.03

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Prepare Dilute Solution (~0.1 mg/mL in MeOH) Infuse Direct Infusion (ESI+) Prepare->Infuse Optimize Optimize Source Acquire Acquire Spectrum Identify Identify [M+H]+ Ion Acquire->Identify Compare Compare Observed vs. Calculated Mass (<5 ppm) Report Report Compare->Report Analyze Analyze Fragments

Fig 2. Workflow for High-Resolution Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent complementary technique to NMR and MS for confirming the presence of key structural motifs.

Expertise & Experience: Sample Handling

For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. It requires minimal sample preparation—just a small amount of solid pressed against the ATR crystal—and provides high-quality spectra quickly.

Experimental Protocol: FTIR-ATR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Expected Vibrational Bands

The FTIR spectrum will provide a distinct "fingerprint" for the molecule, confirming the key functional groups.

Wavenumber (cm⁻¹) Vibration Intensity Rationale
~2980C-H stretch (sp³)MediumFrom the tert-butyl group.
~1750 - 1780C=O stretch (carbamate)StrongCharacteristic strong absorption for the Boc group carbonyl.[3]
~1550 - 1580N-O asymmetric stretchStrongA very strong and characteristic band for the nitro (NO₂) group.[1]
~1340 - 1370N-O symmetric stretchStrongThe second characteristic strong band for the nitro group.
~1370C-H bend (gem-dimethyl)MediumOften visible for the tert-butyl group.
~1150 - 1250C-O stretchStrongFrom the carbamate ester linkage.[3]

Note: Expected wavenumbers are based on typical values for nitroazoles and Boc-protected compounds.[1][3]

Workflow Visualization

FTIR_Workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Generate Absorbance Spectrum Acquire->Process Analyze Assign Key Bands Process->Analyze Report Report Analyze->Report

Fig 3. Workflow for FTIR-ATR analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

While spectroscopic methods confirm structure, chromatography is essential for determining the purity of the compound. Reverse-phase HPLC (RP-HPLC) is the method of choice for a molecule with the polarity of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Expertise & Experience: Method Development

A C18 column is a robust starting point. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compound with a good retention time and peak shape. A UV-Vis detector is ideal, as the nitropyrazole moiety contains a strong chromophore that will absorb UV light, making detection highly sensitive. Setting the detector at a wavelength around 254 nm or at the compound's λ_max will provide excellent signal.

Experimental Protocol: RP-HPLC Purity Analysis
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water (with 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape)

    • B: Acetonitrile (with 0.1% acid)

  • Gradient: Start with a gradient to ensure elution of any potential impurities with different polarities. For example: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or acetonitrile at ~1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Summary of Analytical Techniques

Technique Information Provided Key Advantages Limitations Destructive?
¹H & ¹³C NMR Detailed molecular structure, connectivity, purity estimate.Definitive structural information, quantitative.Lower sensitivity, requires ~5mg of sample.No
Mass Spec (HRMS) Exact molecular weight, elemental formula confirmation.Extremely high sensitivity and mass accuracy.Provides little connectivity information on its own.Yes
FTIR Presence of key functional groups (NO₂, C=O, etc.).Fast, non-destructive, requires minimal sample.Provides no information on connectivity or purity.No
HPLC Quantitative purity assessment, separation of isomers/impurities.Highly sensitive, accurate purity determination.Does not provide structural information.Yes

Conclusion

A multi-faceted analytical approach is essential for the robust characterization of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. NMR spectroscopy serves as the primary tool for unambiguous structural elucidation. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. FTIR offers a rapid and convenient check for the presence of crucial functional groups. Finally, HPLC is indispensable for quantifying the purity of the final compound. By judiciously applying this combination of techniques, researchers can ensure the quality and integrity of their material, paving the way for reliable and reproducible scientific outcomes.

References

  • Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(10), 16984-17001. Available at: [Link]

  • Macmillan Group, Princeton University. Supplementary Information for a relevant publication showing typical characterization data for complex organic molecules. Available at: [Link]

  • PubChem. Compound Summary for 3-Nitropyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for a publication detailing synthesis and characterization of various tert-butyl carbamates. Available at: [Link]

  • Cuenú, F., et al. (2019). The new 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine: Experimental and computational studies. Journal of Molecular Structure, 1180, 64-75. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2019(4), M1093. Available at: [Link]

  • Fischer, D., et al. (2014). N-diazo-bridged nitroazoles: catenated nitrogen-atom chains compatible with nitro functionalities. Chemistry, 20(22), 6707-12. Available at: [Link]

  • PubChem. Compound Summary for tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Mass spectrum (electron ionization) for 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

Sources

Comparative

A Guide to the Validation of Nitration Protocols Using Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate as a Benchmark Reagent

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the reproducibility and reliability of experimental results are paramount. The development of novel reagents and me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the reproducibility and reliability of experimental results are paramount. The development of novel reagents and methodologies necessitates rigorous validation to ensure their efficacy and predictability. This guide introduces a conceptual framework for utilizing tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate as a benchmark substrate for the validation of new nitration protocols. Its unique electronic and steric properties make it an exacting test for the potency and selectivity of emerging nitrating agents, offering a standardized measure against which new methods can be compared.

The Rationale for a Specialized Validation Reagent

The validation of a chemical transformation typically involves assessing parameters such as yield, purity, selectivity, and robustness.[1][2] While simple substrates can provide a preliminary indication of a reaction's success, they often fail to reveal the subtle nuances of a new reagent's reactivity profile. A more challenging substrate, with well-defined electronic and steric characteristics, can serve as a more informative benchmark.

Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is proposed here as such a benchmark. The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic substitution is well-documented.[3] The presence of a nitro group at the 3-position significantly deactivates the ring towards further electrophilic attack.[4] Furthermore, the bulky tert-butoxycarbonyl (Boc) group at the N1 position provides steric hindrance and electronically deactivates the adjacent nitrogen, preventing it from participating in the reaction.[5] This combination of features makes the introduction of a second nitro group a challenging transformation, thereby providing a stringent test for any new nitration method.

Caption: Structure of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Proposed Experimental Workflow for Validation

The proposed validation workflow involves subjecting tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate to the new nitration conditions and comparing the results with established, well-characterized nitrating agents. The primary objective is to determine the yield and regioselectivity of the dinitrated product.

G cluster_workflow Validation Workflow start Start: Prepare solution of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate reagent Introduce Novel Nitrating Agent (or standard alternative) start->reagent reaction Controlled Reaction (Time, Temperature) reagent->reaction workup Quench Reaction & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterization & Quantification (NMR, HPLC, MS) purification->analysis end End: Determine Yield & Regioselectivity analysis->end G cluster_mechanism Electrophilic Nitration of N-Boc-3-nitropyrazole step1 Step 1: Generation of Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ step2 Step 2: Electrophilic Attack at C4 step1->step2 NO₂⁺ attacks the pyrazole ring step3 Step 3: Deprotonation & Aromatization step2->step3 Formation of a resonance-stabilized carbocation intermediate (sigma complex) Final Product Final Product step3->Final Product A base (e.g., HSO₄⁻) removes the proton from C4

Sources

Validation

A Comparative Analysis of the Reactivity of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate The nitropyrazole scaffold is a cornerstone in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

The nitropyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive molecules. The strategic introduction of a nitro group onto the pyrazole ring serves a dual purpose: it acts as a versatile synthetic handle for further functionalization and profoundly influences the electronic properties of the heterocyclic core. The choice of the nitrogen protecting group is equally critical, dictating the stability, solubility, and reactivity of the entire molecule.

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity. The electron-withdrawing nature of both the nitro group and the Boc-carbamate modulates the reactivity of the pyrazole ring in a distinct manner compared to other substituted nitropyrazoles. This guide will dissect these differences through a comparative analysis of three key transformations: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and N-deprotection. Our comparative set will include the parent 3-nitro-1H-pyrazole and its N-methylated analog, N-methyl-3-nitropyrazole, to provide a clear context for the electronic and steric effects of the Boc group.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Electron-Withdrawing Groups

The pyrazole ring, being an electron-rich aromatic system, is generally resistant to nucleophilic attack. However, the presence of a strongly electron-withdrawing nitro group significantly activates the ring towards SNAr reactions. The position of the nitro group and the nature of the N1-substituent are paramount in determining the regioselectivity and rate of these reactions.

The Activating Effect of the Nitro Group

The nitro group at the C3 position powerfully withdraws electron density from the pyrazole ring through both inductive and resonance effects. This creates electron-deficient centers, particularly at the C5 position, making it susceptible to nucleophilic attack.

The Dual Role of the N-Boc Group

The N-Boc group also functions as an electron-withdrawing group, further decreasing the electron density of the pyrazole ring and enhancing its electrophilicity. This collaborative electron withdrawal by both the nitro and Boc groups makes tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate a highly reactive substrate for SNAr.

However, the steric bulk of the tert-butyl group can play a significant role, potentially hindering the approach of a nucleophile to the N1 nitrogen or adjacent positions.

Comparative Reactivity
CompoundN1-SubstituentElectronic Effect of N1-SubstituentExpected Relative Rate of SNAr at C5
3-nitro-1H-pyrazole-HNeutral (Protic)Baseline
N-methyl-3-nitropyrazole-CH3Weakly Electron-Donating (Inductive)Slower than 3-nitro-1H-pyrazole
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate-BocStrongly Electron-WithdrawingFastest

Causality behind the Reactivity Trend:

  • 3-nitro-1H-pyrazole: The acidic N-H proton can be deprotonated under basic conditions, forming a pyrazolate anion. This negatively charged species is highly electron-rich and deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on the neutral species are more likely but are still the baseline for comparison.

  • N-methyl-3-nitropyrazole: The methyl group is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the nitro group, leading to a modest deactivation of the ring towards SNAr compared to the unsubstituted analog.

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: The strongly electron-withdrawing Boc group, in concert with the nitro group, renders the pyrazole ring significantly more electron-deficient. This pronounced electrophilicity leads to a substantial rate enhancement for nucleophilic attack. Research has shown that for N-substituted 3(5)-nitropyrazoles, the nitro group in position 5 is much more reactive than in position 3, highlighting the influence of substitution on reactivity[1].

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol describes a general procedure for the methoxylation of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (1 eq.) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group: Gateway to Aminopyrazoles

The reduction of the nitro group to an amine is a pivotal transformation, providing access to 3-aminopyrazole derivatives, which are valuable building blocks in drug discovery. Catalytic hydrogenation is the most common and efficient method for this conversion.

The Influence of the N-Boc Group on Catalytic Hydrogenation

The N-Boc group is generally stable under the conditions of catalytic hydrogenation, making it an excellent choice for protecting the pyrazole nitrogen during the reduction of the nitro group[1]. The steric bulk of the Boc group is unlikely to significantly hinder the approach of the substrate to the catalyst surface.

Comparative Reactivity

The electronic nature of the N1-substituent can subtly influence the rate of hydrogenation.

CompoundN1-SubstituentElectronic Effect of N1-SubstituentExpected Relative Rate of Hydrogenation
3-nitro-1H-pyrazole-HNeutralBaseline
N-methyl-3-nitropyrazole-CH3Weakly Electron-DonatingSlightly Slower
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate-BocStrongly Electron-WithdrawingSlightly Faster

Causality behind the Reactivity Trend:

Electron-withdrawing groups can sometimes facilitate the initial steps of catalytic hydrogenation by enhancing the adsorption of the nitro group onto the catalyst surface. Conversely, electron-donating groups may slightly decrease the rate. However, these effects are generally modest, and reaction conditions are the primary determinant of the reaction's success and rate.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard procedure for the reduction of the nitro group in tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation vessel.

  • Carefully add Pd/C catalyst (typically 5-10 mol %) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir or shake the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

  • Purify if necessary, though the crude product is often of high purity.

N-Deprotection: Unveiling the Pyrazole Core

The removal of the Boc protecting group is a crucial step in many synthetic sequences. The lability of the Boc group under acidic conditions is its most exploited feature, although base-labile conditions have also been reported for certain heterocyclic systems.

Acid-Catalyzed Deprotection

The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine and carbon dioxide[2].

Boc Deprotection Mechanism cluster_0 Protonation cluster_1 Loss of t-Butyl Cation cluster_2 Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc-H+ Boc_Amine->Protonated_Boc Fast H_plus H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Rate-determining tBu_cation t-Bu+ Amine R-NH2 Carbamic_Acid->Amine Fast CO2 CO2

Figure 1: Acid-catalyzed N-Boc deprotection mechanism.

Kinetic studies have shown that the rate of Boc deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair[3][4][5][6].

Base-Catalyzed Deprotection

While less common, N-Boc groups on certain nitrogen heterocycles, including pyrazoles, can be cleaved under basic conditions[7]. This provides a valuable orthogonal deprotection strategy when acid-sensitive functional groups are present in the molecule. A novel method using NaBH4 in ethanol has been reported for the selective deprotection of N-Boc pyrazoles[7].

Comparative Stability and Deprotection Rates

The electronic environment of the pyrazole ring can influence the lability of the Boc group.

CompoundDeprotection ConditionExpected Relative Rate of Deprotection
tert-Butyl 1H-pyrazole-1-carboxylateAcidic (e.g., TFA)Baseline
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylateAcidic (e.g., TFA)Slower
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylateBasic (e.g., NaBH4/EtOH)Faster than non-nitrated analog

Causality behind the Reactivity Trend:

  • Acidic Conditions: The electron-withdrawing nitro group deactivates the carbonyl oxygen of the Boc group towards protonation. This initial protonation step is crucial for the subsequent cleavage. Consequently, a stronger acid concentration or longer reaction times may be required for the deprotection of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate compared to its non-nitrated counterpart.

  • Basic Conditions: The electron-withdrawing nitro group makes the pyrazole ring a better leaving group. In the proposed mechanism for base-catalyzed deprotection, nucleophilic attack at the carbonyl carbon is followed by the departure of the pyrazolate anion. A more stable (less basic) leaving group will accelerate this step.

Experimental Protocols

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting 3-nitro-1H-pyrazole is often obtained as its TFA salt and can be used directly or neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate).

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Sodium borohydride (NaBH4)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in ethanol in a round-bottom flask.

  • Add NaBH4 (typically 1.5-3 equivalents) portion-wise to the stirred solution at room temperature[7].

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a highly versatile and strategically important building block in organic synthesis. The interplay of the electron-withdrawing nitro and N-Boc groups creates a unique reactivity profile.

  • For SNAr reactions, it is a highly activated substrate, surpassing its N-H and N-methyl counterparts in reactivity.

  • For nitro group reduction, the N-Boc group is a stable and reliable protecting group, with a potentially modest rate-enhancing effect on catalytic hydrogenation.

  • For deprotection, the N-Boc group exhibits increased stability under acidic conditions compared to non-nitrated analogs, while showing enhanced lability under specific basic conditions, offering valuable orthogonality in complex synthetic routes.

Understanding these comparative reactivities is crucial for the rational design of synthetic strategies and the efficient construction of novel molecular entities for drug discovery and development.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Boc-Imidazole and N-Boc-Pyrazole. BenchChem.
  • BenchChem. (2025). Optimizing reaction time for complete deprotection of t-butyl esters. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Ugrak, B. I., & Shevelev, S. A. (1997). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin, 46(6), 1145–1149.
  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115–124. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Sharma, S., Sharma, P., & Kumar, P. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 54-62.
  • Sheldrake, P. W., & Tice, C. M. (2005). Preparation of (S)-2-(tert-Butoxycarbonylamino)-3-[4-(tert-butoxy)phenyl]propanoic acid. Organic Syntheses, 81, 235.
  • Trost, B. M., & Li, C.-J. (Eds.). (2014).
  • Various Authors. (n.d.). ResearchGate and PubChem databases for chemical properties and reactivity.
  • Wikipedia contributors. (n.d.). Boc protecting group. In Wikipedia, The Free Encyclopedia.
  • Zhang, W., & Cue, B. W. (Eds.). (2012). Green techniques for organic synthesis and medicinal chemistry. John Wiley & Sons.

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs underscores its significance.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs underscores its significance. The introduction of a nitro group to the pyrazole ring, as seen in tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, offers a versatile handle for further functionalization, making it a valuable building block in the synthesis of complex bioactive molecules. However, the utility of this key intermediate is directly proportional to its purity. The presence of regioisomers, starting materials, or byproducts can significantly impact the outcome of subsequent synthetic steps and, ultimately, the biological activity and safety of the final compound.

This guide provides an in-depth, experience-driven approach to assessing the purity of synthesized tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. We will move beyond a simple recitation of analytical techniques and delve into the "why" behind experimental choices, offering a self-validating system for ensuring the quality of this critical synthetic intermediate.

The Synthetic Landscape: Understanding Potential Impurities

The purity of a synthesized compound is intrinsically linked to its synthetic route. For tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, two primary synthetic strategies are commonly employed, each with its own set of potential impurities.

Route A: Boc Protection followed by Nitration

This approach involves the initial protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by electrophilic nitration.

Pyrazole 1H-Pyrazole Boc_Pyrazole tert-Butyl 1H-pyrazole-1-carboxylate Pyrazole->Boc_Pyrazole (Boc)2O, Base Target tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Boc_Pyrazole->Target Nitrating Agent (e.g., HNO3/H2SO4) Isomer tert-Butyl 5-nitro-1H-pyrazole-1-carboxylate (Regioisomer) Boc_Pyrazole->Isomer Lack of Regioselectivity Dinitro Dinitro-pyrazole species Target->Dinitro Over-nitration

Diagram 1: Synthetic Route A and Potential Impurities.

The primary challenge in this route is controlling the regioselectivity of the nitration. Electrophilic substitution on the pyrazole ring can occur at the C3, C4, or C5 positions. While the Boc group can influence the position of nitration, the formation of the undesired tert-butyl 5-nitro-1H-pyrazole-1-carboxylate regioisomer is a common impurity. Over-nitration can also lead to the formation of dinitrated species.

Route B: Nitration followed by Boc Protection

This alternative strategy begins with the nitration of 1H-pyrazole to form 3-nitro-1H-pyrazole, which is then protected with a Boc group.

Pyrazole 1H-Pyrazole Nitro_Pyrazole 3-Nitro-1H-pyrazole Pyrazole->Nitro_Pyrazole Nitrating Agent Isomer tert-Butyl 5-nitro-1H-pyrazole-1-carboxylate (from 5-nitropyrazole) Pyrazole->Isomer Formation of 5-nitropyrazole Target tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate Nitro_Pyrazole->Target (Boc)2O, Base Unreacted_Nitro Unreacted 3-Nitro-1H-pyrazole Nitro_Pyrazole->Unreacted_Nitro Incomplete Reaction

Diagram 2: Synthetic Route B and Potential Impurities.

A key consideration in this route is the initial nitration of pyrazole, which can yield a mixture of 3-nitro- and 5-nitropyrazole. While 3-nitropyrazole is often the major product, the presence of the 5-nitro isomer will lead to the corresponding Boc-protected regioisomer as an impurity. Incomplete Boc protection will result in residual 3-nitro-1H-pyrazole in the final product.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from multiple orthogonal methods.

Purity_Assessment Purity Assessment of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Purity_Assessment->NMR Structural Confirmation & Quantitation HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Quantitative Purity & Impurity Profiling MS Mass Spectrometry (MS) Purity_Assessment->MS Molecular Weight Verification & Impurity Identification MP Melting Point Analysis Purity_Assessment->MP Indication of Purity TLC Thin-Layer Chromatography (TLC) Purity_Assessment->TLC Rapid Qualitative Check

Diagram 3: Orthogonal Analytical Workflow for Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the target compound and identifying structurally similar impurities.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-5
~7.0d1HH-4
1.65s9Htert-butyl

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C=O (carbamate)
~148C3-NO₂
~135C5
~110C4
~85Quaternary C (tert-butyl)
~28CH₃ (tert-butyl)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis:

    • Confirm Structure: Compare the obtained chemical shifts, multiplicities, and integration values with the expected data.

    • Identify Impurities: Look for small signals that do not correspond to the target compound. The presence of a second set of pyrazole proton signals may indicate the 5-nitro regioisomer. A singlet around δ 1.5 ppm without corresponding pyrazole protons could suggest an impurity containing a tert-butyl group. Unreacted starting materials would also be readily identifiable.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of a compound in a quantitative manner and for profiling impurities.

Illustrative HPLC Method:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Results:

  • Pure Compound: A single major peak with a retention time of approximately 8-10 minutes.

  • Impurities: The 5-nitro regioisomer, being more polar, would likely elute slightly earlier than the main product. Unreacted starting materials and other byproducts would have distinct retention times.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.

  • System Suitability: Before analyzing the sample, inject a standard of known purity to ensure the HPLC system is performing correctly (e.g., check for peak shape, retention time stability, and resolution).

  • Sample Analysis: Inject the prepared sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Compound Expected Retention Time (min) Purity (%)
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate~9.5>98
tert-Butyl 5-nitro-1H-pyrazole-1-carboxylate~8.7<1
Unreacted 3-Nitro-1H-pyrazole~3.2<0.5
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound and can help in identifying unknown impurities.

Expected Mass Spectrum Data (Electrospray Ionization - ESI+):

  • [M+H]⁺: m/z 214.07

  • [M+Na]⁺: m/z 236.05

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (LC-MS). The HPLC method described above can be used.

  • Data Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis:

    • Confirm the presence of the expected molecular ion peaks for the target compound.

    • Analyze the mass spectra of any impurity peaks observed in the HPLC chromatogram to aid in their identification. For instance, an impurity with the same molecular weight as the target compound would strongly suggest the presence of a regioisomer.

Melting Point Analysis: A Classic Indicator of Purity

A sharp melting point range is a good indicator of a pure crystalline solid. Impurities will typically broaden the melting point range and depress the melting point.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Measurement: Place a small amount of the sample in a capillary tube and determine the melting point using a calibrated melting point apparatus.

Comparison with an Alternative: Direct Nitration of Pyrazole

While the Boc-protected strategies are common, direct nitration of 1H-pyrazole followed by separation of isomers and subsequent functionalization is an alternative.

Featuretert-Butyl 3-nitro-1H-pyrazole-1-carboxylate SynthesisDirect Nitration of Pyrazole
Regiocontrol Can be influenced by the Boc group, but isomer formation is still a concern.Often leads to a mixture of 3(5)-nitro and 4-nitropyrazoles, requiring careful separation.
Purification Chromatography is typically required to remove the regioisomer.Isomer separation can be challenging due to similar polarities.
Handling The Boc-protected intermediate is generally more soluble in organic solvents and easier to handle.3-Nitro-1H-pyrazole is a crystalline solid with different solubility properties.
Subsequent Reactions The Boc group can be easily removed under acidic conditions to liberate the N-H for further reactions.The free N-H is available for direct reaction, but this can sometimes lead to side reactions.

The choice of synthetic route will depend on the specific requirements of the overall synthetic plan, including the desired scale, the tolerance for certain impurities, and the subsequent chemical transformations.

Conclusion: A Commitment to Quality

The rigorous assessment of purity is not merely a procedural step; it is a fundamental aspect of scientific integrity and the foundation of reliable drug discovery and development. By employing a multi-pronged analytical approach, researchers can confidently ascertain the quality of their synthesized tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate. This guide provides a framework for not only executing the necessary experiments but also for understanding the underlying principles that govern the purity of this valuable synthetic building block.

References

  • General Principles of NMR Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Boc Protection of Amines: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Nitration of Pyrazoles: Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. [Link]

Validation

A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Alternatives to Pyrazole-Based Reagents

For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group into a molecule is a critical step in the synthesis of a vast array of biologically active compounds....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group into a molecule is a critical step in the synthesis of a vast array of biologically active compounds. The guanidinium moiety, with its unique basicity and capacity for multi-point hydrogen bonding, is a key pharmacophore in numerous natural products and blockbuster drugs. While pyrazole-based reagents have carved out a significant niche in the chemist's toolbox for this transformation, a comprehensive understanding of the available alternatives is paramount for optimizing reaction efficiency, substrate scope, and overall synthetic strategy.

This in-depth technical guide provides an objective comparison of the performance of various classes of guanidinylating agents, moving beyond a singular focus on any one reagent. We will explore the nuances of pyrazole-based reagents, thiourea-derived systems, highly reactive triflylguanidines, and versatile coupling agents, supported by experimental data and detailed protocols to empower you in selecting the optimal reagent for your specific synthetic challenge.

The Landscape of Guanidinylation Reagents: A Strategic Overview

The ideal guanidinylating agent offers a harmonious balance of reactivity, stability, substrate compatibility, and ease of use. The selection process is often a trade-off between these factors, and a deep understanding of the mechanistic underpinnings of each reagent class is crucial for rational decision-making. This guide will dissect the performance of the following key players:

  • Pyrazole-Based Reagents: The established benchmark.

  • Thiourea-Based Reagents: Cost-effective and versatile precursors.

  • Triflylguanidines: For challenging, unreactive amines.

  • Coupling Agent-Mediated Approaches: Versatile methods for in situ activation.

The logical workflow for selecting a guanidinylating agent often begins with assessing the nucleophilicity and steric hindrance of the amine substrate, followed by consideration of the desired protecting group strategy and the overall cost and safety profile of the synthesis.

G cluster_input Synthetic Considerations cluster_reagents Reagent Classes cluster_output Desired Outcome Amine Amine Substrate (Nucleophilicity, Sterics) Pyrazole Pyrazole-Based Amine->Pyrazole Good for primary & less hindered secondary Thiourea Thiourea-Based Amine->Thiourea Broad scope with activation Triflyl Triflylguanidines Amine->Triflyl Ideal for hindered & anilines Protecting_Group Protecting Group Strategy Protecting_Group->Pyrazole Protecting_Group->Thiourea Protecting_Group->Triflyl Cost_Safety Cost & Safety Profile Cost_Safety->Pyrazole Moderate Cost_Safety->Thiourea Cost-effective Cost_Safety->Triflyl Higher cost Coupling Coupling Agents Cost_Safety->Coupling Variable Guanidine Guanidinylated Product Pyrazole->Guanidine Thiourea->Guanidine Triflyl->Guanidine Coupling->Guanidine G cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Intermediate Guanidine Di-Boc-Protected Guanidine Intermediate->Guanidine Collapse Leaving_Group Pyrazole Intermediate->Leaving_Group Elimination

Figure 2. Simplified mechanism of pyrazole-based guanylation.
C. Performance Comparison
ReagentSubstrateConditionsYield (%)Reference
1H-Pyrazole-1-carboxamidine HClCyclohexylamineDIEA, DMF, rt, 4h84[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine4-BromophenethylamineTHF, rt, 24h72[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamineTHF, rt, 5-22h>95[1]
D. Experimental Protocol: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Objective: To synthesize N,N'-di-Boc-guanidinylated 4-bromophenethylamine. [2] Materials:

  • 4-Bromophenethylamine

  • 1-[N,N'-(di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenethylamine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).

  • Stir the resulting solution at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane = 1:3).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 10%).

  • The desired N,N'-di-Boc-guanidinylated 4-bromophenethylamine is obtained as a pale yellow solid.

II. Thiourea-Based Reagents: A Cost-Effective and Versatile Alternative

Thiourea derivatives serve as readily available and cost-effective precursors for guanidinylation. [3]They require activation to form a more electrophilic species, typically a carbodiimide, which then reacts with the amine.

A. Key Reagents and Activation Methods
  • N,N'-Di-Boc-thiourea: This is a common and stable precursor. Activation can be achieved with a variety of reagents, with the choice of activator influencing the reaction conditions and byproducts.

    • Mercury(II) Chloride (HgCl₂): A classical but highly toxic method.

    • Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide): A milder alternative to heavy metal salts.

    • Cyanuric Chloride (TCT): An inexpensive and environmentally friendlier activator. [4] * Iodine (I₂): A metal-free activation method. [5]

B. Reaction Mechanism (TCT Activation)

The activation of N,N'-Di-Boc-thiourea with cyanuric chloride (TCT) proceeds through the formation of a highly reactive bis-Boc-carbodiimide intermediate. [4]This intermediate is then readily attacked by the amine to furnish the protected guanidine.

G cluster_reactants Reactants cluster_products Products Thiourea N,N'-Di-Boc-thiourea Carbodiimide Bis-Boc-carbodiimide Intermediate Thiourea->Carbodiimide TCT Cyanuric Chloride (TCT) TCT->Carbodiimide Activation Byproducts TCT Byproducts TCT->Byproducts Amine R-NH₂ Guanidine Di-Boc-Protected Guanidine Amine->Guanidine Carbodiimide->Guanidine Nucleophilic Attack

Figure 3. Mechanism of thiourea guanylation via TCT activation.
C. Performance Comparison
Reagent/ActivatorSubstrateConditionsYield (%)Reference
N,N'-Di-Boc-thiourea / TCTBenzylamineNMM, DMAP (cat.), THF, rt95[4]
N,N'-Di-Boc-thiourea / I₂4-MethoxyanilineTBHP, Toluene, rt82[5]
N,N'-Di-Boc-thiourea / I₂AnilineTBHP, Toluene, rt85[5]
D. Experimental Protocol: Guanidinylation using N,N'-Di-Boc-thiourea and TCT

Objective: To synthesize N,N'-di-Boc-N''-benzylguanidine. [4] Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric Chloride (TCT)

  • Benzylamine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve N,N'-di-Boc-thiourea in anhydrous THF.

  • Add cyanuric chloride (TCT) to the solution to activate the thiourea.

  • To the activated mixture, add benzylamine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous work-up to remove the TCT byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-di-Boc-N''-benzylguanidine.

III. Triflylguanidines: The High-Reactivity Solution

For challenging substrates, such as sterically hindered or electronically deactivated amines, more potent guanidinylating agents are required. N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a powerful choice for such transformations. [1]The triflyl group is an excellent leaving group, rendering the guanidine carbon exceptionally electrophilic.

A. Key Characteristics
  • High Reactivity: Capable of guanidinylating a wide range of amines, including weakly nucleophilic anilines and hindered secondary amines. [1]* Mild Conditions: Reactions typically proceed at room temperature.

  • Stability: While highly reactive, the reagent is a stable, crystalline solid that can be stored.

B. Reaction Mechanism

The mechanism involves the direct nucleophilic attack of the amine on the highly electrophilic guanidine carbon, with the concomitant displacement of the triflate anion.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Triflylguanidine N,N'-Di-Boc-N''-triflylguanidine Triflylguanidine->Intermediate Guanidine Di-Boc-Protected Guanidine Intermediate->Guanidine Collapse Triflate TfO⁻ Intermediate->Triflate Elimination

Figure 4. Mechanism of guanylation using triflylguanidine.
C. Performance Data
ReagentSubstrateConditionsYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidineBenzylamineCH₂Cl₂, rt, 30 min95[1]
N,N'-Di-Boc-N''-triflylguanidineUnhindered primary aminesCH₂Cl₂, rt>90[1]
D. Experimental Protocol: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

Objective: To synthesize N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine. [1] Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Benzylamine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bisulfate solution

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous CH₂Cl₂ (13 mL).

  • To the stirred solution at room temperature, add benzylamine (0.31 mL, 2.8 mmol) in one portion via syringe.

  • Stir the reaction for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Extract each aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired protected guanidine.

IV. Coupling Agent-Mediated Guanidinylation

Versatile coupling agents, commonly employed in peptide synthesis, can also be adapted for guanidinylation reactions, typically by activating a thiourea or a related precursor in situ.

A. Key Reagents
  • N,N'-Carbonyldiimidazole (CDI): CDI is a useful reagent for activating carboxylic acids and can also be used to promote the conversion of thioureas to guanidines.

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): This water-soluble coupling agent is particularly advantageous for reactions in protic solvents and for modifying biomolecules. [6][7][8]

B. Reaction Mechanism (DMTMM)

While not a direct guanylating agent, DMTMM can be used to couple a carboxylic acid with an amine to form an amide bond, a reaction that can be part of a multi-step guanidine synthesis. The mechanism involves the activation of the carboxylic acid by DMTMM to form a reactive ester, which is then displaced by the amine. [6]

G cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester DMTMM DMTMM DMTMM->Active_Ester Activation Byproducts NMM & DMTOH DMTMM->Byproducts Amine R'-NH₂ Amide Amide Amine->Amide Active_Ester->Amide Nucleophilic Attack

Figure 5. Amide formation mechanism using DMTMM.
C. Performance Data (DMTMM for Amide Formation)
ReagentSubstratesConditionsYield (%)Reference
DMTMM3-Phenylpropionic Acid & 2-PhenylethylamineMeOH, rt, 1h84TCI Practical Example
D. Experimental Protocol: Amide Formation using DMTMM

Objective: To synthesize N-phenylethyl-3-phenylpropaneamide. (TCI Practical Example)

Materials:

  • 3-Phenylpropionic Acid

  • 2-Phenylethylamine

  • DMTMM

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate, 1 M HCl, brine

Procedure:

  • To a solution of 3-phenylpropionic acid (12.0 mmol) and 2-phenylethylamine (13.2 mmol) in MeOH (120 mL), add DMTMM (13.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution (100 mL) to the residue and stir for 10 minutes.

  • Extract the mixture with diethyl ether (100 mL).

  • Wash the organic layer sequentially with deionized water (50 mL), 1 M HCl (50 mL), deionized water (50 mL), and brine (100 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to give the desired amide.

V. Comparative Summary and Concluding Remarks

The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. While pyrazole-based reagents offer a reliable and versatile option, a nuanced understanding of the alternatives is essential for the modern synthetic chemist.

Reagent ClassKey AdvantagesKey DisadvantagesBest Suited For
Pyrazole-Based Good reactivity for many amines, stable reagents, well-established protocols.May not be reactive enough for hindered or electron-poor amines.General-purpose guanidinylation of primary and less hindered secondary amines.
Thiourea-Based Cost-effective, readily available precursors, versatile activation methods.Requires an activation step, some activators are toxic (e.g., HgCl₂).Large-scale synthesis where cost is a major factor.
Triflylguanidines Highly reactive, broad substrate scope including unreactive amines.Higher cost, may be less stable than other options.Guanidinylation of sterically hindered and electronically deactivated amines.
Coupling Agents Versatile, can be used in aqueous media (DMTMM), mild conditions.Indirect method for guanidinylation (typically part of a multi-step sequence).Bioconjugation and synthesis in protic solvents.

For researchers embarking on the synthesis of novel therapeutics or functional materials, this guide provides a framework for the rational selection of a guanidinylating agent. By carefully considering the nature of the amine substrate, the desired protecting group strategy, and the overall synthetic efficiency, chemists can navigate the diverse landscape of available reagents to achieve their synthetic goals with precision and efficacy.

References

  • Guanidination Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI. [Link]

  • DMTMM. (n.d.). Wikipedia. [Link]

  • Guanylation Chemistry: Leveraging 1H-Pyrazole-1-Carboxamidine Hydrochloride. (n.d.). Self-publishing.
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (n.d.). Organic Chemistry Portal. [Link]

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2015). National Center for Biotechnology Information. [Link]

  • Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. (2018). DiVA portal. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2021). National Center for Biotechnology Information. [Link]

  • Reagent of the month - March- DMTMM. (2022). SigutLabs. [Link]

  • Examples of common guanylating reagents. (n.d.). ResearchGate. [Link]

  • Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea. (2015). The Royal Society of Chemistry. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2016). ACS Publications. [Link]

  • Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. (2019). ResearchGate. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). ResearchGate. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). National Center for Biotechnology Information. [Link]

  • DMTMM. (n.d.). Grokipedia. [Link]

  • Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. (2015). ResearchGate. [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). ijpsr.com. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis (1992). SciSpace. [Link]

  • A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water. (2014). PubMed. [Link]

  • Simple and Efficient Methodology to Prepare Guanidines from 1,3-Disubstituted Thioureas. (2018). ResearchGate. [Link]

Sources

Comparative

A Researcher's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

In the landscape of modern drug discovery and materials science, the 3-nitro-1H-pyrazole scaffold is a privileged structure.[1] Its derivatives are integral to a wide array of pharmacologically active agents, prized for...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the 3-nitro-1H-pyrazole scaffold is a privileged structure.[1] Its derivatives are integral to a wide array of pharmacologically active agents, prized for their roles as kinase inhibitors, anti-inflammatory agents, and more.[2] The nitro group, in particular, serves as a versatile synthetic handle for further functionalization and as a potent directing group in aromatic chemistry. However, the introduction of this moiety onto a specific nitrogen atom of an unsymmetrical pyrazole core presents a significant regioselectivity challenge for synthetic chemists.

This guide provides an in-depth cost-benefit analysis of using tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate , a specialized reagent designed to overcome this challenge. We will objectively compare its performance against more conventional methods, supported by experimental insights and data, to equip researchers, scientists, and drug development professionals with the knowledge to make strategic, cost-effective, and efficient synthetic decisions.

The Core Challenge: Regioselectivity in Pyrazole N-Arylation

The N-arylation of unsymmetrical pyrazoles like 3-nitropyrazole is complicated by the presence of two distinct, tautomeric ring nitrogens (N1 and N2). Direct alkylation or arylation often requires harsh conditions and yields a mixture of regioisomers, which can be difficult and costly to separate, ultimately lowering the overall yield of the desired product.[3] This is where the strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, becomes paramount.

In Focus: tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

The title reagent employs a Boc protecting group to temporarily block one of the pyrazole nitrogens. This simple modification has profound implications for its synthetic utility.

Synthesis and Inherent Costs: The reagent is typically prepared in a two-step sequence starting from pyrazole.

  • Nitration and Rearrangement: Pyrazole is first N-nitrated, followed by a thermal rearrangement to yield 3-nitro-1H-pyrazole.[4][5] This step uses inexpensive starting materials but requires careful handling of nitrating agents and high temperatures for the rearrangement.[6]

  • Boc Protection: The resulting 3-nitro-1H-pyrazole is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[7][8]

The primary costs are associated with the Boc₂O reagent and the purification steps. The overall cost of the reagent is therefore higher than that of its unprotected precursor, 3-nitro-1H-pyrazole. The central question is whether this upfront cost is justified by downstream benefits.

Diagram: Synthesis Pathway

Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole Nitration (HNO3/Ac2O) Three_Nitropyrazole 3-Nitro-1H-pyrazole N_Nitropyrazole->Three_Nitropyrazole Thermal Rearrangement (e.g., benzonitrile, 180°C) Boc_Reagent tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Three_Nitropyrazole->Boc_Reagent Boc Protection (Boc₂O, DMAP)

Caption: Synthesis route for the target reagent.

Cost-Benefit Analysis: The Boc Advantage

The value of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is best understood by comparing its performance in a common application, such as a Palladium-catalyzed Buchwald-Hartwig N-arylation, against the direct use of 3-nitro-1H-pyrazole.

Featuretert-Butyl 3-nitro-1H-pyrazole-1-carboxylate 3-Nitro-1H-pyrazole (Unprotected) Analysis
Reagent Cost Moderate to HighLowThe unprotected pyrazole is significantly cheaper. The cost of the Boc-protected reagent must be offset by other savings.
Regioselectivity Excellent (>98:2)Poor (Can range from 1:1 to 3:1)Primary Benefit. Eliminates the formation of the N2-aryl isomer, saving significant costs on chromatographic separation and improving the effective yield of the target molecule.
Reaction Yield Good to ExcellentPoor to Moderate (for the desired isomer)Higher, more reproducible yields are achieved due to the elimination of side products.
Reaction Conditions Milder (e.g., K₂CO₃, 80-110°C)Harsher (Often requires stronger bases like NaH or Cs₂CO₃)The Boc group makes the remaining N-H proton more acidic, allowing for milder bases. This improves tolerance for sensitive functional groups on the coupling partner.
Solubility High in common organic solvents (THF, Dioxane, Toluene)Lower, more polarImproved solubility leads to more homogeneous reaction mixtures and easier handling.
Atom Economy Poor (Boc group is removed post-coupling)Good (No protecting group to remove)The mass of the Boc group is lost in the final deprotection step, which is a clear disadvantage from a green chemistry perspective.
Overall Process Cost Lower (for complex targets)Higher (for complex targets)While the initial reagent cost is higher, savings from eliminating difficult separations, improving yield, and reducing waste often make the Boc-protected route more economical overall, especially at scale.

Comparative Workflow: A Tale of Two Pathways

The choice of reagent fundamentally alters the synthetic workflow and its associated challenges.

cluster_0 Pathway A: Boc-Protected Reagent cluster_1 Pathway B: Unprotected Reagent A_start tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate A_couple N-Arylation (e.g., Buchwald-Hartwig) A_start->A_couple A_deprotect Boc Deprotection (e.g., TFA, HCl) A_couple->A_deprotect A_end Single Regioisomer Product A_deprotect->A_end B_start 3-Nitro-1H-pyrazole B_couple N-Arylation (e.g., Ullmann or Buchwald-Hartwig) B_start->B_couple B_mixture Mixture of N1 and N2 Regioisomers B_couple->B_mixture B_separate Chromatographic Separation B_mixture->B_separate B_end Isolated N1 Isomer (Lower Yield) B_separate->B_end

Caption: Workflow comparison for N-arylation.

Experimental Protocols

To provide a practical basis for comparison, detailed protocols for the key synthetic steps are provided below.

Protocol 1: Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This protocol describes the Boc protection of commercially available 3-nitro-1H-pyrazole.

Materials:

  • 3-Nitro-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add DMAP (0.1 eq) to the solution. Stir until it dissolves. In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the pyrazole solution at room temperature over 15 minutes.

    • Causality Note: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for a more efficient reaction with the weakly nucleophilic pyrazole nitrogen.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 2: N-Arylation using tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (Buchwald-Hartwig Amination)

This protocol is a general guide for the regioselective N-arylation.[9][10]

Materials:

  • tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

  • Aryl Bromide (or Iodide/Triflate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or other suitable phosphine ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene (or Dioxane), anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube, add tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (1.0 eq), the aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing all oxygen is critical to prevent catalyst deactivation and ensure a high-yielding reaction.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude N-aryl product by flash column chromatography.

  • Deprotection (if required): The Boc group can be easily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Decision Framework for Reagent Selection

Choosing the optimal synthetic route depends on several factors beyond just the cost of the reagents.

start Start: Need to synthesize an N-Aryl-3-nitropyrazole q1 Is absolute regioselectivity critical for the project? start->q1 q2 Are the coupling partners sensitive to strong bases or high temperatures? q1->q2 Yes q3 Is large-scale separation of isomers feasible/cost-effective? q1->q3 No q2->q3 No rec_boc Recommendation: Use Boc-Protected Reagent q2->rec_boc Yes q3->rec_boc No rec_unprotected Recommendation: Use Unprotected 3-Nitropyrazole q3->rec_unprotected Yes

Sources

Validation

A Technical Guide to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: Applications, Alternatives, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount. Among thes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, pyrazole derivatives have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides an in-depth analysis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, a versatile intermediate, offering a comparative perspective against alternative synthetic strategies and detailed experimental protocols for its application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful integration into numerous approved pharmaceuticals.[3] The functionalization of the pyrazole ring is therefore a critical endeavor for the development of novel therapeutic agents. This guide focuses on tert-butyl 3-nitro-1H-pyrazole-1-carboxylate as a key player in accessing valuable 3-substituted pyrazole derivatives.

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: A Versatile Synthetic Intermediate

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate (CAS No. 1253792-38-9) is primarily utilized as a strategic building block in organic synthesis. The presence of the nitro group at the 3-position and the Boc-protecting group on the pyrazole nitrogen makes it a highly valuable precursor for a range of chemical transformations.

The Boc group serves a dual purpose: it deactivates the pyrazole ring towards electrophilic attack at the nitrogen, thus directing functionalization to other positions, and it can be readily removed under acidic conditions to reveal the N-H pyrazole. The nitro group, a strong electron-withdrawing group, can be easily reduced to an amino group, opening up a plethora of possibilities for further derivatization.

Key Synthetic Applications

The primary application of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate lies in its role as a precursor to 3-aminopyrazole derivatives. The reduction of the nitro group is a facile and high-yielding transformation, providing access to a key pharmacophore.

One notable application is in the synthesis of inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders. A European patent describes the use of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate as a starting material for the synthesis of tert-butyl 3-amino-1H-pyrazole-1-carboxylate, a crucial intermediate for MAGL inhibitors.[4]

Furthermore, this building block is instrumental in preparing substrates for advanced cross-coupling reactions. A doctoral thesis details its use in the synthesis of precursors for iridium-catalyzed C-H borylation, a powerful tool for the late-stage functionalization of complex molecules.[5]

Comparative Analysis: Alternatives to tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

While tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is a valuable tool, alternative synthetic strategies exist for the introduction of a protected amino group at the 3-position of the pyrazole ring. The choice of method often depends on the desired substitution pattern, scale, and availability of starting materials.

Alternative Synthetic Routes to 3-Aminopyrazoles

The synthesis of 3-aminopyrazoles can be broadly categorized into methods involving the construction of the pyrazole ring from acyclic precursors and the functionalization of a pre-existing pyrazole ring.

Ring Construction Methods:

  • Condensation of β-ketonitriles with hydrazines: This is one of the most common methods for synthesizing 3-aminopyrazoles. The reaction proceeds through the formation of a hydrazone followed by cyclization.[6]

  • Reaction of α,β-unsaturated nitriles with hydrazines: This approach also provides access to 3-aminopyrazoles, with the regioselectivity influenced by the steric hindrance of the hydrazine substituent.[6]

  • From isoxazoles and isothiazoles: These heterocycles can be converted to 3-aminopyrazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine.[6]

Direct Functionalization of the Pyrazole Ring:

Direct amination of the pyrazole ring is less common and often requires harsh conditions or specific directing groups. The use of a nitrated precursor like tert-butyl 3-nitro-1H-pyrazole-1-carboxylate offers a milder and more versatile alternative.

Comparison of Nitrating Agents for N-Boc Pyrazole

For the synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate itself, the regioselective nitration of N-Boc-pyrazole is the key step. Various nitrating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety.

Nitrating Agent/SystemTypical ConditionsAdvantagesDisadvantages
HNO₃/H₂SO₄ 0 °C to rtReadily available, potent.Harsh acidic conditions, potential for over-nitration, safety concerns.
HNO₃/Ac₂O 0 °C to rtMilder than mixed acid.Can lead to side reactions, potential for N-nitration.
NO₂BF₄ Aprotic solvent, low temp.High reactivity, good for deactivated substrates.Moisture sensitive, can be aggressive.
Zeolite-supported NO₂ Room temperatureMild, enhanced regioselectivity in some cases.[7]Requires preparation of the supported reagent.

The choice of nitrating agent will depend on the specific substrate and the desired outcome. For the synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, conditions that favor C-nitration at the 3-position while preserving the Boc group are essential.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and application of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate.

Synthesis of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

This protocol is adapted from a doctoral thesis and provides a reliable method for the preparation of the title compound.[5]

Workflow Diagram:

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Workup and Purification 3-nitro-1H-pyrazole 3-nitro-1H-pyrazole in THF LiHMDS 1M LiHMDS in THF 3-nitro-1H-pyrazole->LiHMDS Stirring_1 Stir at 0 °C for 0.5 h LiHMDS->Stirring_1 Boc2O Add Boc₂O Stirring_1->Boc2O Stirring_2 Warm to rt and stir for 1 h Boc2O->Stirring_2 Quench Aqueous Workup Stirring_2->Quench Extract Extraction with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product tert-Butyl 3-nitro-1H- pyrazole-1-carboxylate Purify->Product

Caption: Synthetic workflow for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Step-by-Step Protocol:

  • To a solution of 3-nitro-1H-pyrazole (1.00 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a 1M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.10 equiv.) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.10 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-nitro-1H-pyrazole-1-carboxylate.

Reduction to tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

This protocol is based on the procedure described in a European patent for the synthesis of a key intermediate for MAGL inhibitors.[4]

Workflow Diagram:

ReductionWorkflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup Starting_Material tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate in EtOAc Catalyst 10% Palladium on Carbon Starting_Material->Catalyst Hydrogenation Stir under H₂ atmosphere overnight Catalyst->Hydrogenation Filter Filter through Celite Hydrogenation->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Product tert-Butyl 3-amino-1H- pyrazole-1-carboxylate Concentrate->Product

Caption: Workflow for the reduction of the nitro group.

Step-by-Step Protocol:

  • To a solution of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (1.00 equiv.) in ethyl acetate (EtOAc), add 10% palladium on carbon (Pd/C) catalyst.

  • Stir the resulting suspension overnight at room temperature under a hydrogen atmosphere (balloon or Parr shaker).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to provide the crude tert-butyl 3-amino-1H-pyrazole-1-carboxylate, which can often be used in the next step without further purification.

Conclusion

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate stands out as a strategically important building block for the synthesis of functionalized pyrazoles. Its ability to serve as a precursor to 3-aminopyrazoles makes it particularly valuable in the field of medicinal chemistry. While alternative methods for the synthesis of 3-aminopyrazoles exist, the use of this nitrated intermediate offers a reliable and versatile approach. The provided experimental protocols serve as a practical guide for researchers looking to incorporate this valuable reagent into their synthetic endeavors. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel bioactive molecules and advanced materials.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
  • ResearchGate. (n.d.).
  • El-Sayed, N. N. E. (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc.
  • Al-Issa, S. A. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Zhang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (n.d.). Pyrazolones as Building Blocks in Heterocyclic Synthesis: Synthesis of New Pyrazolopyran, Pyrazolopyridazine and Pyrazole Derivatives of Expected Antifungicidal Activity.
  • ACS Publications. (2021, July 1).
  • ACS Publications. (n.d.). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles.
  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • ResearchGate. (2015, August 14).
  • Sirazieva, D. R., et al. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • ACS Publications. (n.d.).
  • Knochel, P., et al. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC - NIH.
  • Durham E-Theses. (n.d.).
  • European Patent Office. (2016, November 18).
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  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • PubMed Central. (2022, September 8).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate was publicly available at the time of this writing. The following disposal procedures are based on a composite hazard asses...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate was publicly available at the time of this writing. The following disposal procedures are based on a composite hazard assessment derived from safety data for structurally similar compounds, including nitroaromatics, pyrazole derivatives, and general principles of laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before proceeding.

Hazard Profile and Chemical Rationale

To ensure the highest margin of safety, the disposal plan for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate must be built upon a thorough understanding of its constituent functional groups. The molecule's potential hazards are inferred from the reactivity of its pyrazole core, the energetic nitro group, and the tert-butyl ester functionality.

  • Pyrazole Core: Pyrazole and its derivatives are a class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2] Due to this biological activity, they should be handled with care to avoid unintentional exposure. Some pyrazole derivatives are classified as skin and eye irritants.[3][4][5] Contamination of water sources with pyrazoles is an environmental concern.[1]

  • Nitro Group (-NO2): The presence of a nitro group is a significant factor in hazard assessment. Aromatic nitro compounds, as a class, are treated as hazardous substances. They can be potent oxidizing agents, potentially reacting vigorously with reducing agents, and may form explosive mixtures under certain conditions, such as in the presence of a base.[6] Some nitro compounds are also suspected carcinogens.[6]

  • tert-Butyl Ester Group: This functional group is primarily a protecting group in organic synthesis, known for its stability under neutral and basic conditions.[7] While not intrinsically hazardous for disposal, its presence confirms the compound is a non-halogenated organic material. Thermal decomposition will lead to the release of carbon oxides and other vapors.[8][9]

Based on this composite analysis, tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.[3][10]

Inferred Hazard Data Summary
Hazard CategoryFinding based on Analogous CompoundsRationale & Citations
Acute Toxicity Assumed to be harmful if swallowed.The core molecule, 3-Nitro-1H-pyrazole, is classified as harmful if swallowed (Acute Tox. 4).[4]
Skin Irritation Assumed to be a skin irritant.Many pyrazole derivatives are classified as skin irritants.[3][4][5]
Eye Irritation Assumed to cause serious eye irritation/damage.Structurally related pyrazoles are known to cause serious eye irritation or damage.[3][4]
Reactivity Potentially reactive with strong reducing agents, bases, and heat.Aromatic nitro compounds can be strong oxidizing agents and may be thermally unstable.[6][10]
Environmental Hazards Assumed to be harmful to aquatic life.Discharge into the environment must be avoided.[1][10]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate for any purpose, including disposal, a rigorous safety protocol must be in place.

  • Engineered Controls: All handling of the compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be equipped with a readily accessible eyewash station and safety shower.[10][11]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[12]

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[10][12]

    • Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.[12]

Comprehensive Disposal Protocol

The proper disposal of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate requires a systematic approach involving waste characterization, segregation, and professional handling. The primary recommended disposal method is high-temperature incineration by a licensed waste management facility.[13]

Step-by-Step Disposal Procedure
  • Waste Characterization and Segregation:

    • Classify all waste containing this compound as Hazardous Chemical Waste (Non-Halogenated Organic Solid or Liquid) .

    • Crucially, segregate this waste stream. Do not mix it with acids, bases, strong oxidizing or reducing agents, or other incompatible waste streams.[14][15]

  • Containerization and Labeling:

    • Solid Waste: Collect unused or contaminated solid tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, along with any contaminated consumables (e.g., weighing papers, gloves, absorbent pads), in a clearly labeled, sealable, and chemically compatible waste container.[3][13] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1]

    • Liquid Waste (Solutions): Collect any solutions containing the compound in a dedicated, leak-proof container designed for flammable organic liquid waste. Ensure adequate headspace is left in the container to allow for vapor expansion.[1]

    • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste"

      • The full, unabbreviated chemical name: "tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate"

      • An approximate concentration and volume/mass of the waste.

  • Temporary On-Site Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[3]

    • This storage area must be secure, well-ventilated, and away from sources of heat, ignition, or incompatible materials.[10][13]

  • Arranging for Professional Disposal:

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[13]

    • The ultimate disposal must be handled by a licensed professional waste disposal company. Chemical waste generators are legally responsible for ensuring complete and accurate classification and disposal in accordance with all local, regional, and national regulations.[3][16]

Spill Management Protocol

In the event of an accidental spill, immediate and proper response is critical to mitigate exposure and environmental contamination.

  • Assess and Evacuate: Assess the situation. If the spill is large or you are not trained to handle it, evacuate the area and alert your supervisor and EHS office immediately.[15]

  • Control Ignition Sources: If the compound was in a flammable solvent, turn off all nearby ignition sources if it is safe to do so.[15]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial spill kit.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, properly labeled hazardous waste container for disposal according to the protocol outlined in Section 3.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

DisposalWorkflow start Waste Generated (tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal characterize Characterize as Hazardous Waste decision Solid or Liquid Waste? characterize->decision ppe->characterize solid_waste Collect in Labeled, Sealed Solid Waste Container decision->solid_waste Solid liquid_waste Collect in Labeled, Sealed Liquid Waste Container decision->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage ehs Contact EHS for Pickup storage->ehs end Professional Disposal (High-Temp Incineration) ehs->end

Caption: Disposal workflow for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRkFyUXz0lF4mjh5G5U-Rxkjlv2TbAWanaCqsnSep-nvvBP0jiPN0auHZcwWrLcsi6TXvnSGfQrXPVWspp_8ORUHnrmfXSgUaH6u_fmzf_yuxIV2-RdXilbB3rODW99k2zpctjYEwdp2DMATZkeE-KOVj_RW_nuAbnZUAFwF46JMp7cBAjmOKNPxcq1BKsuQGANs-SnaXVXppBM32Y-qwc-aK0m7sFjYO8zz_Ls70Pwo9NRqiJjxOPgdr80GdSPWtQbzyUuy2pwyUNBud0_aBSY5d8ANmJwfBcFEK2m8eVz6it7eztNLZbpRcgw4sr-TjnqLs1akkgO144RlsXFG97q3lepHEr
  • BenchChem. (2025, November). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • The National Academies Press. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Angene Chemical. (2025, September 3). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358380, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024, September 2). Decomposition products of tetrazoles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, 95%, Thermo Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321537, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

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Handling

A Comprehensive Safety and Handling Guide for tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: A Proactive Approach The chemical structure of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate incorporates three ke...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Approach

The chemical structure of tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate incorporates three key functional groups, each contributing to its potential hazard profile. A thorough understanding of these components is critical for a proactive risk assessment.

  • The Nitro Group (-NO₂): Organic nitro compounds are known for their potential toxicity and reactivity.[1][2][3] They can be irritants and, in some cases, are persistent environmental pollutants.[1] A primary concern is their oxidizing nature, which can lead to violent reactions with reducing agents or organic materials.[4]

  • The Pyrazole Ring: Pyrazole and its derivatives are biologically active heterocyclic compounds.[5] While valuable in medicinal chemistry, they can also present toxicological risks.[5] Safety data for related pyrazole compounds indicate they can be harmful if swallowed, toxic in contact with skin, and cause serious skin and eye irritation.[6][7][8] Some pyrazoles may also cause respiratory irritation.[7][9]

  • The tert-Butyl Carboxylate Group: This functional group can also contribute to the irritant properties of a molecule. Similar compounds are known to cause skin, eye, and respiratory irritation.[9][10]

Table 1: Summary of Potential Hazards

Hazard ClassPotential EffectRationale based on Functional Groups
Acute Toxicity (Oral) Harmful if swallowed.[7][8][9]A known hazard for many pyrazole derivatives.
Acute Toxicity (Dermal) May be toxic in contact with skin.[6][8]Pyrazole compounds can be absorbed through the skin.
Skin Corrosion/Irritation Causes skin irritation.[6][7][8][9][11]Common hazard associated with pyrazoles and tert-butyl esters.
Eye Damage/Irritation Causes serious eye irritation or damage.[6][7][8][9][11]A prevalent hazard for all constituent functional groups.
Respiratory Irritation May cause respiratory tract irritation.[7][9][11]Particularly relevant if the compound is handled as a powder or dust.
Chemical Reactivity Potential for violent reaction with incompatible materials.The nitro group is a strong oxidizer.[4]

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the last line of defense. Before any handling, a full risk assessment should be conducted, prioritizing engineering and administrative controls.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Safety Controls, prioritizing strategies from most to least effective.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory when handling this chemical.[11]

Table 2: Recommended PPE for Laboratory Tasks

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles & Face ShieldSafety Goggles: Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes.[11] Face Shield: Recommended when there is a significant risk of splashing or dust generation, providing a broader barrier of protection.[11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection and incidental contact.[11] Always inspect gloves for integrity before use and change them immediately upon contamination. For prolonged contact or when using solvents, consult a manufacturer-specific glove compatibility chart.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from splashes and potential ignition sources, given the presence of the nitro group.[11]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely, if aerosols may be generated, or when working outside of a certified chemical fume hood.[6][11]

Operational Plan for Safe Handling

A systematic and meticulous approach is crucial when working with tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate.

Preparation and Engineering Controls
  • Fume Hood: All handling of the solid compound, including weighing and transfers, must occur within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[11][12]

  • Material Segregation: Keep the compound away from incompatible materials, particularly strong oxidizing agents, strong reducing agents, and strong bases.[11][13]

Step-by-Step Handling Protocol
  • Don PPE: Before approaching the chemical, put on all required PPE as detailed in Table 2.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a non-porous, easily decontaminated surface inside the fume hood. Use spatulas and weighing paper carefully to avoid creating dust.

  • During the Experiment:

    • Keep all containers clearly and accurately labeled.

    • Avoid direct contact with skin and eyes.[14]

    • Do not eat, drink, or smoke in the laboratory.[8][11]

    • After handling, even if gloves were worn, wash hands thoroughly with soap and water.[11][14]

Storage
  • Store in a tightly closed, properly labeled container.[14]

  • The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[14]

  • Ensure storage is separate from incompatible materials.[11]

Spill Management and Disposal Plan

Accidents can happen. A clear and rehearsed plan is essential for mitigating risks.

Spill Management Protocol

Spill_Response cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess DonPPE Don Appropriate PPE (incl. Respiratory Protection) Assess->DonPPE Contain Contain Spill (Prevent Spread) DonPPE->Contain Collect Collect Material (Sweep solid, use absorbent for liquid) Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: A step-by-step flowchart for responding to a chemical spill.

  • Evacuate: Immediately clear the area of all personnel.[11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[11]

  • Don PPE: Before cleanup, put on the appropriate PPE, including respiratory protection.[11]

  • Contain and Collect: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[6][11]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal
  • Do Not Dispose in Sink or Trash: This compound and its solutions must be treated as hazardous waste.[6][14] Nitroaromatic compounds are noted as toxic environmental pollutants.[1][3]

  • Collect Waste: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Avoid Mixing: CRITICAL: Never mix nitro-containing waste with other waste streams, especially those containing organic solvents, reducing agents, or metals.[4] Such mixing can lead to delayed and violent reactions, causing over-pressurization and potential explosion of the waste container.[4][15]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste company.[1][7]

References

  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • Safety Data Sheet for 3-Nitro-1H-pyrazole. AFG Bioscience LLC.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for Pyrazole. Sigma-Aldrich.
  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. Echemi.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet for tert-Butyl 1-(tert-butoxy)isoquinoline-2(1H)-carboxylate. Aaron Chemicals.
  • Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont SafeSPEC™ Tutorial. YouTube.
  • Discussion on 2-nitrophenol waste. Reddit r/chemistry.
  • 3 Common Chemicals That Require Protective Clothing. International Enviroguard.
  • tert-Butyl cyclohexanecarboxylate | C11H20O2. PubChem - NIH.
  • Safety Data Sheet. Sigma-Aldrich.
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
  • Nitro Compounds. Environmental Health & Safety.
  • Safety Data Sheet for 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Fisher Scientific.
  • Safety Data Sheet for tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. Fisher Scientific.
  • Safety Data Sheet for 1H-Pyrazole. Fisher Scientific.
  • Safety Data Sheet for 1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate. TCI Chemicals.
  • Safety Data Sheet for 3-Nitrophthalic Hydrazide. TCI Chemicals.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. YouTube.
  • Safe Disposal of Waste Containing Nitric Acid. Yale Environmental Health & Safety.

Sources

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